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  • Product: Diethyl (2-methylphenoxy)propanedioate
  • CAS: 100972-86-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (2-methylphenoxy)propanedioate

Introduction Diethyl (2-methylphenoxy)propanedioate is a substituted malonic ester derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl (2-methylphenoxy)propanedioate is a substituted malonic ester derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The core structure, featuring a phenoxy group attached to a malonate center, provides a versatile scaffold for creating more complex molecular architectures. The presence of the 2-methyl (ortho-methyl) group on the phenoxy ring introduces specific steric and electronic properties that can influence the reactivity and conformational preferences of the molecule and its downstream derivatives.

This guide provides a comprehensive overview of a robust laboratory-scale synthesis of diethyl (2-methylphenoxy)propanedioate. It details the underlying chemical principles, a step-by-step experimental protocol, and a thorough guide to the characterization of the final product using modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development.

Synthesis of Diethyl (2-methylphenoxy)propanedioate

The most direct and efficient method for preparing diethyl (2-methylphenoxy)propanedioate is through a Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a 2-methylphenoxide ion on an electrophilic diethyl malonate derivative.[1]

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps for this specific synthesis are:

  • Deprotonation: A strong base is used to deprotonate the acidic hydroxyl group of 2-methylphenol (o-cresol), forming the highly nucleophilic sodium 2-methylphenoxide. Sodium hydride (NaH) is an excellent choice for this purpose as it provides irreversible deprotonation, driving the reaction forward by the evolution of hydrogen gas.[3]

  • Nucleophilic Attack: The 2-methylphenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of diethyl bromomalonate. This carbon is rendered electrophilic by the attached bromine atom, a good leaving group.

  • Displacement: In a concerted step, the phenoxide attacks the carbon, and the bromide ion is displaced, forming the C-O ether bond and yielding the desired product along with sodium bromide as a byproduct.[1]

The choice of diethyl bromomalonate as the electrophile is critical. The reaction requires an alkyl halide that is susceptible to SN2 attack. Primary alkyl halides are ideal for this reaction.[2]

Reaction Mechanism

The mechanism involves the formation of the sodium 2-methylphenoxide followed by its SN2 reaction with diethyl bromomalonate.

Caption: Reaction mechanism for the synthesis of Diethyl (2-methylphenoxy)propanedioate.

Experimental Protocol: Synthesis

This protocol provides a method for the synthesis on a 10 mmol scale. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)QuantityNotes
Sodium Hydride (60% in oil)NaH24.0011.00.44 gWater-reactive, handle under inert gas.[4]
2-Methylphenol (o-Cresol)C₇H₈O108.1410.01.08 gToxic and corrosive.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mLDry solvent is crucial for the reaction.
Diethyl bromomalonateC₇H₁₁BrO₄239.0610.01.70 mL (d=1.403)Lachrymator, corrosive.[5]
Saturated NH₄Cl (aq)NH₄Cl53.49-20 mLFor quenching the reaction.
Diethyl ether(C₂H₅)₂O74.12-~100 mLFor extraction.
Brine (Saturated NaCl)NaCl58.44-20 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄---~5 gFor drying organic layer.

Procedure

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.44 g, 11.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous THF (30 mL) to the flask via syringe.

  • Phenoxide Formation: In a separate vial, dissolve 2-methylphenol (1.08 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.[6]

  • Alkylation: Cool the resulting sodium 2-methylphenoxide solution back to 0 °C. Add diethyl bromomalonate (1.70 mL, 10.0 mmol) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-cresol) is consumed (typically 4-6 hours).

  • Work-up (Quenching): Cool the reaction mixture to 0 °C and carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.[7][8]

Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient, starting with 98:2 Hexane:Ethyl Acetate and gradually increasing the polarity to 90:10 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford diethyl (2-methylphenoxy)propanedioate as a colorless to pale yellow oil.

Experimental Workflow Diagram

G start Start: Reagents setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) start->setup add_nah Add NaH (60% in oil) to Anhydrous THF setup->add_nah deprotonation Add o-Cresol Solution Dropwise at 0°C, then warm to RT for 30 min add_nah->deprotonation alkylation Add Diethyl Bromomalonate Dropwise at 0°C deprotonation->alkylation reflux Reflux Reaction Mixture (4-6h) Monitor by TLC alkylation->reflux quench Cool to 0°C and Quench with sat. aq. NH₄Cl reflux->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash Combined Organic Layers (H₂O, Brine) extract->wash dry Dry over Anhydrous MgSO₄, Filter wash->dry concentrate Concentrate under Reduced Pressure (Crude Product) dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end Final Product: Diethyl (2-methylphenoxy)propanedioate characterize->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization of Diethyl (2-methylphenoxy)propanedioate

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[9] The expected chemical shifts are based on the analysis of similar structures.[10]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15d1HAr-H Aromatic proton ortho to the oxygen and adjacent to the methyl group.
~7.10t1HAr-H Aromatic proton para to the oxygen.
~6.90t1HAr-H Aromatic proton ortho to the oxygen.
~6.85d1HAr-H Aromatic proton meta to the oxygen and adjacent to the methyl group.
~5.10s1HO-CH (COOEt)₂The methine proton is deshielded by the adjacent oxygen and two carbonyl groups.
~4.25q4H-O-CH₂ -CH₃Methylene protons of the two equivalent ethyl ester groups.
~2.20s3HAr-CH₃ Protons of the methyl group on the aromatic ring.
~1.25t6H-O-CH₂-CH₃ Methyl protons of the two equivalent ethyl ester groups.

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0C =OCarbonyl carbons of the two equivalent ester groups.
~154.0Ar-C -OAromatic carbon directly attached to the ether oxygen.
~131.0Ar-C HAromatic methine carbon.
~127.0Ar-C HAromatic methine carbon.
~126.0Ar-C -CH₃Aromatic quaternary carbon attached to the methyl group.
~122.0Ar-C HAromatic methine carbon.
~112.0Ar-C HAromatic methine carbon.
~80.0O-C H(COOEt)₂The methine carbon is significantly deshielded by the adjacent oxygen.
~62.0-O-C H₂-CH₃Methylene carbons of the ethyl ester groups.
~16.0Ar-C H₃Carbon of the aromatic methyl group.
~14.0-O-CH₂-C H₃Methyl carbons of the ethyl ester groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule.[11]

Wavenumber (cm⁻¹)IntensityAssignment
~3050-2900MediumC-H stretch (aromatic and aliphatic)
~1760-1740Strong, SharpC=O stretch (ester carbonyl). Often appears as two bands due to Fermi resonance or coupling.[11]
~1600, ~1490Medium-WeakC=C stretch (aromatic ring)
~1250-1100StrongC-O stretch (ether and ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Impact (EI) ionization, aryloxy malonates can exhibit characteristic fragmentation.[12]

Expected Fragmentation Pattern (EI-MS)

m/z ValueProposed FragmentRationale
266[M]⁺Molecular ion peak (C₁₄H₁₈O₅)
221[M - OEt]⁺Loss of an ethoxy radical (•OCH₂CH₃, 45 Da).
193[M - COOEt]⁺Loss of an ethoxycarbonyl radical (•COOCH₂CH₃, 73 Da).
160[M - ArO•]⁺Loss of the 2-methylphenoxy radical.
107[C₇H₇O]⁺Formation of the 2-methylphenoxide cation radical after cleavage.

Safety and Handling

  • Sodium Hydride (NaH): Highly reactive and flammable. It reacts violently with water to produce flammable hydrogen gas.[4] Must be handled under an inert atmosphere. All glassware must be thoroughly dried.[13]

  • 2-Methylphenol (o-Cresol): Toxic and corrosive. Avoid skin contact and inhalation.

  • Diethyl bromomalonate: Corrosive and a lachrymator (causes tearing). Handle in a well-ventilated fume hood.[5]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Ensure there are no ignition sources nearby.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Mass Spectral Fragmentation of VX. (2008). DTIC. Retrieved from [Link]

  • Deprotonation with NaH. (2020, February 17). Reddit. Retrieved from [Link]

  • The Infrared Spectra of Malonate Esters. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. (2005, January 15). PubMed. Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Oxymercuration Demercuration of Alkenes. (2023, August 31). Master Organic Chemistry. Retrieved from [Link]

  • Diethyl malonate. (n.d.). In Wikipedia. Retrieved from [Link]

  • ¹H- and ¹³C-NMR for - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO₂. (2024, December 1). PMC. Retrieved from [Link]

  • Hazard Summary: Sodium Hydride. (n.d.). NJ.gov. Retrieved from [Link]

  • Preparation method of diethyl n-butylmalonate. (n.d.). Google Patents.
  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. Retrieved from [Link]

  • ¹³C NMR Spectrum of diethyl 2-(1-(4-nitrophenyl)-3-oxo-3phenylpropyl)malonate (5d). (n.d.). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals. Retrieved from [Link]

  • Column Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Synthesis of diethyl diethylmalonate. (2020, June 5). Sciencemadness.org. Retrieved from [Link]

  • Sodium hydride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diethyl methylmalonate. (n.d.). PubChem. Retrieved from [Link]

  • What is the reaction mechanism for the preparation of hexanoic acid starting with diethyl malonate sodium ethoxide and butyl bromide? (2026, January 28). Quora. Retrieved from [Link]

  • The Infrared Spectra of Malonates and Oxalates: Temperature Effect. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Hydride Reduction by a Sodium Hydride–Iodide Composite. (2016, February 16). PMC. Retrieved from [Link]

  • Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • High-Resolution Solid-State ¹³C NMR Spectroscopy of Paramagnetic Metal-Organic Frameworks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Question about the differences of white and grey NaH properties. (2024, February 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Pattern. (2018, November 15). YouTube. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis of Diethyl (2-methylphenoxy)propanedioate from 2-methylphenol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically detailed protocol for the synthesis of diethyl (2-methylphenoxy)propanedioate, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of diethyl (2-methylphenoxy)propanedioate, a key intermediate in various fields of chemical synthesis. The methodology described is grounded in the principles of the Williamson ether synthesis, a robust and widely applied reaction in organic chemistry.

Core Principles and Strategic Overview

The synthesis of diethyl (2-methylphenoxy)propanedioate from 2-methylphenol (o-cresol) is achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol (in this case, the phenolic hydroxyl group of 2-methylphenol) to form a more nucleophilic alkoxide or phenoxide, which then attacks an alkyl halide to form an ether.[3][4]

The overall transformation can be visualized as follows:

Figure 1: High-level overview of the synthesis.

The selection of a suitable base and solvent system is critical for the success of this reaction, influencing both reaction rate and yield. A moderately strong base is required to efficiently deprotonate the phenol without promoting undesirable side reactions.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required, with appropriate safety considerations.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS No.Key Properties
2-Methylphenol108.1495-48-7Corrosive, toxic
Diethyl bromomalonate239.06685-87-0Lachrymator
Potassium Carbonate (anhydrous)138.21584-08-7Hygroscopic
Acetone58.0867-64-1Flammable, volatile
Dichloromethane84.9375-09-2Volatile
Magnesium Sulfate (anhydrous)120.377487-88-9Drying agent
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Detailed_Workflow cluster_reaction Reaction Phase cluster_workup Work-up and Isolation cluster_purification Purification (Optional) A Combine 2-methylphenol, K₂CO₃, and acetone in a flask. B Stir the mixture at room temperature. A->B C Add diethyl bromomalonate dropwise. B->C D Heat the mixture to reflux (approx. 60°C) for 12-24 hours. C->D E Monitor reaction progress via TLC. D->E F Cool the reaction to room temperature. E->F Reaction Complete G Filter to remove inorganic salts. F->G H Concentrate the filtrate in vacuo. G->H I Dissolve residue in dichloromethane. H->I J Wash with saturated NaHCO₃ solution and then brine. I->J K Dry the organic layer over anhydrous MgSO₄. J->K L Filter and concentrate to yield the crude product. K->L M Purify by column chromatography if necessary. L->M

Figure 2: Detailed experimental workflow.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylphenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone. The volume of acetone should be sufficient to ensure effective stirring.

  • Addition of Electrophile: To the stirring suspension, add diethyl bromomalonate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60°C) using a heating mantle. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

  • Isolation: Filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted phenol) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl (2-methylphenoxy)propanedioate.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Mechanistic Insights and Rationale

The reaction proceeds via an SN2 mechanism.[1]

Reaction_Mechanism Phenol 2-Methylphenol OH Phenoxide 2-Methylphenoxide O⁻K⁺ Phenol:p->Phenoxide:o + K₂CO₃ - KHCO₃ Base K₂CO₃ Bromomalonate Diethyl Bromomalonate Br-CH(COOEt)₂ Phenoxide:o->Bromomalonate:c SN2 Attack Product Diethyl (2-methylphenoxy)propanedioate Ar-O-CH(COOEt)₂ Bromomalonate->Product - KBr

Figure 3: Simplified reaction mechanism.

  • Choice of Base: Potassium carbonate is a suitable base for this reaction. It is strong enough to deprotonate the acidic phenol but not so strong as to cause significant side reactions like the hydrolysis of the ester groups in the malonate.

  • Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its boiling point is ideal for maintaining a controlled reflux temperature.

  • Stoichiometry: A slight excess of diethyl bromomalonate is used to ensure the complete consumption of the more valuable 2-methylphenol.

Characterization and Expected Results

The final product, diethyl (2-methylphenoxy)propanedioate, is typically a colorless to pale yellow oil. The expected yield for this reaction is generally in the range of 80-90%.

Table 2: Summary of Key Parameters

ParameterRecommended ValueJustification
Molar Ratio (Phenol:Bromomalonate:Base)1 : 1.1 : 1.5Ensures complete reaction of the limiting reagent.
SolventAcetoneGood solubility for reactants, suitable boiling point.
Reaction TemperatureReflux (~60°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time12-24 hoursAllows for the reaction to go to completion.
Expected Yield80-90%Based on typical outcomes for this type of reaction.

The purity of the synthesized compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: 2-methylphenol is corrosive and toxic. Diethyl bromomalonate is a lachrymator (causes tearing). Handle these chemicals with care.

  • Solvent Safety: Acetone and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

References

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Atyab. Retrieved from [Link]

  • The Reaction of Diethyl Bromomalonate with p-tert-Butylthia-calix[5]arene: An Approach to Asymmetrical Derivatives. (n.d.). Molecules. Retrieved from [Link]

  • Reaction scheme of the condensation of o–cresol and furfural. (n.d.). ResearchGate. Retrieved from [Link]

  • DIETHYL PROPANEDIOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Diethyl (2-methylphenoxy)propanedioate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Diethyl (2-methylphenoxy)propanedioate, a substituted diethyl malonate derivative. While...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (2-methylphenoxy)propanedioate, a substituted diethyl malonate derivative. While a specific CAS number for this compound is not readily found in major chemical databases, this guide offers a detailed, scientifically-grounded exploration of its identity, synthesis, predicted properties, and potential applications. The core of this document is a robust, step-by-step protocol for its synthesis, derived from established methodologies for analogous aryloxy malonic esters. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing the foundational knowledge required to synthesize and utilize this and similar compounds in their research endeavors.

Introduction and Compound Identification

Diethyl (2-methylphenoxy)propanedioate is a derivative of diethyl propanedioate, commonly known as diethyl malonate. The structure features a 2-methylphenoxy (or o-tolyloxy) group attached to the α-carbon of the diethyl malonate backbone. Diethyl malonate and its derivatives are of significant interest in organic synthesis due to the reactivity of the α-carbon, making them versatile building blocks for a wide array of more complex molecules.[1][2] They are particularly crucial as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2]

Systematic Name: Diethyl 2-(2-methylphenoxy)propanedioate Synonyms: Diethyl (o-tolyloxy)malonate, 2-(2-Methylphenoxy)malonic acid diethyl ester Molecular Formula: C₁₄H₁₈O₅ Molecular Weight: 266.29 g/mol Structure:

While a dedicated CAS number for this specific molecule is not prominently available, its synthesis and properties can be reliably predicted based on the well-documented chemistry of similar aryloxy malonic esters.

Synthesis of Diethyl (2-methylphenoxy)propanedioate: A Mechanistic Approach

The most logical and efficient synthetic route to Diethyl (2-methylphenoxy)propanedioate is via a nucleophilic substitution reaction. This involves the reaction of the sodium salt of 2-methylphenol (o-cresol) with diethyl bromomalonate. This method is analogous to the Williamson ether synthesis and is a common strategy for forming ether linkages on the α-carbon of malonic esters.

Rationale Behind Experimental Choices

The selection of reagents and conditions is critical for the successful synthesis of the target compound.

  • Choice of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used strong bases to deprotonate the phenol. Sodium hydride is often preferred as it results in the formation of hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.

  • Solvent Selection: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this type of reaction. They effectively solvate the cation of the base (Na⁺) while not interfering with the nucleophilicity of the phenoxide anion.

  • Electrophile: Diethyl bromomalonate is a suitable electrophile. The bromine atom is a good leaving group, and the adjacent electron-withdrawing ester groups activate the α-carbon towards nucleophilic attack.

  • Reaction Temperature: The reaction is typically carried out at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 2-Methylphenol (o-cresol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethyl bromomalonate

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Sodium Phenoxide:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylphenol (1.0 eq).

    • Dissolve the 2-methylphenol in anhydrous DMF.

    • Under a gentle stream of nitrogen, add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 2-methylphenoxide.

  • Nucleophilic Substitution Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of diethyl bromomalonate (1.05 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Diethyl (2-methylphenoxy)propanedioate.

Synthetic Workflow Diagram

SynthesisWorkflow o_cresol 2-Methylphenol (o-Cresol) phenoxide Sodium 2-Methylphenoxide (in situ) o_cresol->phenoxide Deprotonation na_dmf 1. NaH, Anhydrous DMF 2. Diethyl Bromomalonate product Diethyl (2-methylphenoxy)propanedioate phenoxide->product Nucleophilic Substitution workup Work-up & Purification product->workup

Caption: Synthetic pathway for Diethyl (2-methylphenoxy)propanedioate.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of Diethyl (2-methylphenoxy)propanedioate based on the properties of similar aryloxy malonic esters.

PropertyPredicted Value / Characteristics
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the α-proton, aromatic protons of the 2-methylphenoxy group, and a singlet for the methyl group protons.
¹³C NMR Resonances for the carbonyl carbons, the α-carbon, carbons of the ethyl groups, and the aromatic and methyl carbons of the 2-methylphenoxy group.
IR (Infrared) Strong absorption band around 1730-1750 cm⁻¹ (C=O stretch of the ester), C-O stretching bands, and aromatic C-H stretching bands.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z 266.12, along with characteristic fragmentation patterns of malonic esters.[3]

Applications in Research and Drug Development

Substituted diethyl malonates are pivotal intermediates in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry.

  • Synthesis of Heterocyclic Compounds: The reactive nature of the malonate core allows for its use in the construction of various heterocyclic rings, which are common scaffolds in many drug molecules.

  • Precursor to Substituted Acetic Acids: Hydrolysis and decarboxylation of Diethyl (2-methylphenoxy)propanedioate would yield 2-(2-methylphenoxy)acetic acid. Substituted phenoxyacetic acids are known to exhibit a range of biological activities, including herbicidal and pharmaceutical properties.

  • Fragment-Based Drug Discovery: The 2-methylphenoxy moiety can serve as a fragment that can be further elaborated to develop lead compounds in drug discovery programs. The malonate portion provides a convenient handle for introducing additional functionality.

  • Barbiturate Synthesis: Although less common now, malonic esters are historically famous for their use in the synthesis of barbiturates, a class of central nervous system depressants.[4]

Conclusion

Diethyl (2-methylphenoxy)propanedioate, while not a commonly cataloged chemical, represents a class of compounds with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The detailed experimental protocol, grounded in established chemical principles, offers a reliable starting point for researchers wishing to explore the chemistry of this and related aryloxy malonic esters. As the demand for novel molecular scaffolds continues to grow in drug discovery and materials science, the versatile chemistry of substituted malonates will undoubtedly remain a cornerstone of modern synthetic chemistry.

References

  • Wikipedia. Diethyl malonate. [Link]

  • Piotr, S., & Andrzej, Z. (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene η-Cyclopentadienyliron Complexation. J. Chem. Soc., Perkin Trans. 1, 471-476.
  • PubChem. Diethyl (phenylacetyl)propanedioate. [Link]

  • PubChem. Diethyl allylmalonate. [Link]

  • PubChem. Diethyl (3-oxopropyl)malonate. [Link]

  • Coumbarides, G. S., Dingjan, M., Eames, J., & Weerasooriya, N. (2000).
  • Loba Chemie. DIETHYL MALONATE AR. [Link]

  • PubChem. 1,3-Diethyl 2-(3-oxobutyl)propanedioate. [Link]

  • Karim, A. M., & El-Azhary, A. A. (2001).
  • NIST. Propanedioic acid, ethyl-, diethyl ester. [Link]

  • Al-Sheikh, A., El-Emam, A. A., & El-Kashef, H. S. (2006). The Reaction of Diethyl Bromomalonate with p-tert-Butylthia-calix[5]arene: An Approach to Asymmetrical Derivatives. Molecules, 11(11), 861-869.

  • Ataman Kimya. DIETHYL PROPANEDIOATE. [Link]

  • Poater, A., Garcia-Borràs, M., Solà, M., & Osuna, S. (2015). Bingel-Hirsch Addition of Diethyl Bromomalonate to Ion-Encapsulated Fullerene M@C60 (M = Ø, Li+, Na+, K+, Mg2+, Ca2+, and Cl–). The Journal of organic chemistry, 80(15), 7592–7601.
  • Pharmaffiliates. Diethyl 2-(6-acetoxyhexyl)malonate. [Link]

  • Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3). [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate... [Link]

  • Kégl, T., Kollár, L., & Keglevich, G. (2018). NMR Spectra of New Compounds. Molecules, 23(11), 2825.
  • Google Patents.
  • Knorn, M., & Kazmaier, U. (2014). Zinc-mediated addition of diethyl bromomalonate to alkynes for the cascade reaction towards polysubstituted pyranones and tetracarbonyl derivatives.
  • Vibzz Lab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. [Link]

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Exploratory

Solubility of Diethyl (2-methylphenoxy)propanedioate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl (2-methylphenoxy)propanedioate in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Diethyl (2-methylphenoxy)propanedioate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimate bioavailability. Diethyl (2-methylphenoxy)propanedioate, a substituted malonic ester, represents a class of molecules with significant potential as building blocks in medicinal chemistry and agrochemical development. Understanding its behavior in various organic solvents is paramount for researchers, scientists, and drug development professionals seeking to optimize its application.

This technical guide provides a comprehensive framework for evaluating the solubility of Diethyl (2-methylphenoxy)propanedioate. Rather than a simple repository of data, this document serves as a detailed manual, elucidating the theoretical principles that govern solubility and presenting a robust, field-proven experimental protocol for its precise determination. We will explore the structural attributes of the molecule, predict its solubility based on first principles, and provide a step-by-step methodology for empirical validation. The insights herein are designed to empower scientists to make informed decisions regarding solvent selection for reaction chemistry, crystallization, and formulation, thereby accelerating the development pipeline.

Physicochemical Profile and Solubility Predictions

The molecular structure of a compound is the primary determinant of its solubility characteristics. The principle of "like dissolves like" serves as a fundamental guide, suggesting that a solute will best dissolve in a solvent that shares similar intermolecular forces.

Diethyl (2-methylphenoxy)propanedioate is a molecule of moderate complexity, featuring distinct regions of varying polarity:

  • Nonpolar Moieties: The aromatic phenoxy ring and the methyl substituent are hydrophobic and will primarily engage in van der Waals interactions. These regions favor solubility in nonpolar solvents such as toluene, hexane, and diethyl ether.

  • Polar Moieties: The two diethyl ester groups (-C(=O)O-) and the ether linkage (-O-) are the primary polar centers. The carbonyl oxygens and ether oxygen can act as hydrogen bond acceptors, while the overall ester functionality imparts a significant dipole moment. These features promote solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) and, to a lesser extent, polar protic solvents (e.g., ethanol, isopropanol).

Based on this structural analysis, we can predict that Diethyl (2-methylphenoxy)propanedioate will exhibit its highest solubility in moderately polar organic solvents that can engage with its ester and ether functionalities without being hindered by the nonpolar aromatic and alkyl groups. Its solubility in highly polar protic solvents like water is expected to be negligible, while its solubility in purely nonpolar aliphatic solvents may be limited by the polar ester groups.

Structural Influences on Solubility

The interplay between the different functional groups dictates the molecule's overall solubility profile. This relationship can be visualized to better understand solvent-solute interactions.

G cluster_molecule Diethyl (2-methylphenoxy)propanedioate mol Core Structure ester Diethyl Ester Groups (Polar, H-Bond Acceptor) mol->ester Interacts via Dipole-Dipole ether Ether Linkage (Polar, H-Bond Acceptor) mol->ether Interacts via Dipole-Dipole aromatic 2-Methylphenoxy Group (Nonpolar, Aromatic) mol->aromatic Interacts via van der Waals polar_solvent Polar Solvents (e.g., Ethanol, Ethyl Acetate) ester->polar_solvent Strong Interaction nonpolar_solvent Nonpolar Solvents (e.g., Toluene, Hexane) ester->nonpolar_solvent Weak Interaction ether->polar_solvent Strong Interaction ether->nonpolar_solvent Weak Interaction aromatic->polar_solvent Weak Interaction aromatic->nonpolar_solvent Strong Interaction

Caption: Molecular structure's influence on solvent interactions.

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). Solubility is achieved when the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation. This equilibrium is influenced by two key factors:

  • Enthalpy of Solution (ΔH_sol): This represents the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a compound like Diethyl (2-methylphenoxy)propanedioate, significant energy is required to overcome the crystal lattice energy (an endothermic process). This energy cost must be compensated by the energy released upon forming favorable interactions with the solvent (an exothermic process).

  • Entropy of Solution (ΔS_sol): Dissolution typically leads to an increase in the randomness or disorder of the system, as the highly ordered crystal structure is broken down and the solute molecules disperse throughout the solvent. This increase in entropy is thermodynamically favorable.

The solubility of a compound is therefore a fine balance between these enthalpic and entropic contributions. A solvent that can form strong, energetically favorable interactions with the solute will more effectively overcome the crystal lattice energy, leading to higher solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[1] This method measures the thermodynamic equilibrium solubility, providing a definitive value for a given solute-solvent system at a specific temperature. The causality behind this choice is its robustness and ability to ensure true equilibrium is reached, which is essential for applications like crystallization process design and generating data for regulatory submissions.

Step-by-Step Methodology

1. Materials and Preparation:

  • Solute: Diethyl (2-methylphenoxy)propanedioate, confirmed pure (>99%) by HPLC and NMR analysis. The solid should be a fine, consistent powder to maximize surface area and accelerate equilibration.

  • Solvents: Select a range of high-purity (≥99.5%) organic solvents representing different polarity classes (e.g., ethanol, acetone, ethyl acetate, toluene, heptane).

  • Apparatus: Analytical balance, Class A volumetric flasks, screw-capped glass vials, a temperature-controlled orbital shaker or incubator, a centrifuge, and a calibrated HPLC-UV system.

2. Experimental Procedure:

  • Step 2.1: Sample Preparation: Accurately weigh an excess amount of Diethyl (2-methylphenoxy)propanedioate into several glass vials. The key here is "excess"—a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.

  • Step 2.2: Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

  • Step 2.3: Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24 hours.

    • Expert Insight: To validate that equilibrium has been reached, a time-course study is essential. Samples should be taken at various intervals (e.g., 12, 24, and 48 hours). Equilibrium is confirmed when the measured concentration does not change significantly between the last two time points. This self-validating step is critical for trustworthiness.[1]

  • Step 2.4: Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid.

    • Causality: This step is crucial to prevent undissolved solid particles from being carried over into the analytical sample, which would falsely inflate the measured solubility.

  • Step 2.5: Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by a validated HPLC-UV method. The aromatic ring in the molecule provides a strong chromophore, making UV detection ideal.

3. Quantification and Data Reporting:

  • Prepare a multi-point calibration curve using standard solutions of Diethyl (2-methylphenoxy)propanedioate of known concentrations.

  • Calculate the concentration of the saturated solution from the HPLC data, accounting for the dilution factor.

  • Express the final solubility in standard units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Experimental Workflow Diagram

G A 1. Preparation - Weigh excess solute - Add precise solvent volume B 2. Equilibration - Shake at constant T (24-48h) - Perform time-point sampling A->B Validation Is Equilibrium Reached? B->Validation C 3. Phase Separation - Centrifuge to pellet solid D 4. Sampling & Dilution - Withdraw supernatant - Dilute accurately C->D E 5. HPLC-UV Analysis - Quantify vs. calibration curve D->E F 6. Data Calculation - Account for dilution - Report as Mean ± SD (mg/mL) E->F Validation->B No (Continue Shaking) Validation->C Yes

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Illustrative Solubility Data for Diethyl (2-methylphenoxy)propanedioate at 25 °C

SolventSolvent Polarity ClassPredicted SolubilityMeasured Solubility (mg/mL)
HeptaneNonpolar, AliphaticLow(Hypothetical Data)
TolueneNonpolar, AromaticModerate(Hypothetical Data)
Diethyl EtherNonpolarModerate-High(Hypothetical Data)
Ethyl AcetatePolar, AproticHigh(Hypothetical Data)
AcetonePolar, AproticHigh(Hypothetical Data)
IsopropanolPolar, ProticModerate(Hypothetical Data)
EthanolPolar, ProticModerate(Hypothetical Data)
WaterPolar, ProticInsoluble(Hypothetical Data)

Interpretation: By populating this table with experimental data, a scientist can directly validate the initial predictions. For instance, high solubility in ethyl acetate and acetone would confirm the importance of the polar ester interactions. Moderate solubility in toluene would highlight the contribution of the aromatic ring. This data is invaluable for selecting appropriate solvents for specific applications.

Practical Implications in Research and Development

  • Process Chemistry: Solubility data guides the selection of reaction solvents to ensure all reactants remain in a single phase, and it is essential for developing crystallization protocols for purification. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.

  • Formulation Science: For drug development, understanding solubility is the first step in creating a viable formulation. Poor solubility in aqueous media often necessitates advanced formulation strategies, such as amorphous solid dispersions or lipid-based formulations, which require solubility data in various organic excipients.[1]

  • Analytical Chemistry: Knowledge of solubility is critical for developing analytical methods, particularly for choosing a suitable diluent for stock solutions and HPLC samples to ensure the analyte remains dissolved throughout the analysis.

References

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE.
  • Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • Chemaxon. (n.d.). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Dependence of Sorption of Phenoxyacetic Herbicides on Their Physico-Chemical Properties. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Diethyl (2-methylphenoxy)propanedioate and its Congeners

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the melting and boiling points of diethyl (2-methylphenoxy)propanedioate...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of diethyl (2-methylphenoxy)propanedioate. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document establishes a robust scientific framework for its characterization. We present detailed data for the parent compound, diethyl propanedioate (diethyl malonate), and a closely related analogue, diethyl 2-(2-methoxyphenoxy)malonate, to provide a valuable comparative context. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of melting and boiling points, empowering researchers to ascertain these critical physical constants. A theoretical discussion on the anticipated influence of the 2-methylphenoxy substituent on these properties, grounded in principles of molecular structure and intermolecular forces, is also included.

Introduction: The Significance of Diethyl (2-methylphenoxy)propanedioate

Diethyl (2-methylphenoxy)propanedioate belongs to the family of malonic esters, a class of compounds renowned for their synthetic versatility. The parent compound, diethyl malonate, is a cornerstone in organic synthesis, notably in the malonic ester synthesis for the preparation of a wide array of carboxylic acids.[1] Its derivatives are pivotal intermediates in the production of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory agents, and vitamins B1 and B6.

The introduction of a substituted phenoxy group, such as the 2-methylphenoxy moiety, at the α-position of diethyl malonate introduces significant structural and electronic modifications. This functionalization is of considerable interest in medicinal chemistry and drug development, as the phenoxy group is a privileged scaffold in numerous bioactive molecules.[2] The precise physicochemical properties, such as melting and boiling points, are fundamental parameters that dictate a compound's purity, stability, and formulation characteristics. An accurate understanding of these properties is therefore indispensable for its application in research and development.

Physicochemical Data: A Comparative Analysis

As of the latest literature review, specific experimental data for the melting and boiling points of diethyl (2-methylphenoxy)propanedioate are not available in public databases. To provide a robust predictive and comparative framework, this section details the established properties of the parent compound, diethyl propanedioate, and information on the closely related analogue, diethyl 2-(2-methoxyphenoxy)malonate.

Diethyl Propanedioate (Diethyl Malonate)

Diethyl propanedioate is a colorless liquid with a faint, pleasant, fruity odor.[3] It serves as an essential baseline for understanding the properties of its derivatives.

PropertyValueSource(s)
CAS Number 105-53-3[1][3]
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1][3]
Melting Point -50 °C[1][3]
Boiling Point 199 °C[1][3]
Diethyl 2-(2-methoxyphenoxy)malonate (Analogue)
PropertyValueSource(s)
CAS Number 20730-58-9[4][5]
Molecular Formula C₁₄H₁₈O₆[6]
Molecular Weight 282.29 g/mol [6]
Melting Point Not available
Boiling Point Not available

Theoretical Considerations: Predicting the Properties of Diethyl (2-methylphenoxy)propanedioate

The introduction of a 2-methylphenoxy group onto the diethyl propanedioate backbone is expected to significantly alter its physical properties. The following predictions are based on established principles of organic chemistry:

  • Increased Molecular Weight and Size: The addition of the C₇H₇O- group substantially increases the molecular weight and surface area of the molecule compared to diethyl propanedioate. This will lead to stronger van der Waals forces between molecules.

  • Introduction of Aromaticity and Polarity: The phenyl ring introduces the potential for π-π stacking interactions, and the ether linkage adds a polar component. These intermolecular forces are generally stronger than the dipole-dipole and van der Waals forces present in diethyl malonate alone.

Based on these factors, it is anticipated that the boiling point of diethyl (2-methylphenoxy)propanedioate will be significantly higher than that of diethyl propanedioate (199 °C). The melting point is more challenging to predict as it is also highly dependent on the efficiency of crystal lattice packing. However, the increased rigidity and potential for intermolecular interactions introduced by the aromatic ring suggest that the melting point will be substantially higher than that of diethyl propanedioate (-50 °C) and the compound will likely be a solid at room temperature.

Experimental Protocols for the Determination of Melting and Boiling Points

For researchers who have synthesized or acquired diethyl (2-methylphenoxy)propanedioate, the following are detailed, self-validating protocols for the accurate determination of its melting and boiling points.

Melting Point Determination

This protocol is designed for the precise measurement of the temperature range over which a solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate:

    • For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

    • For an accurate measurement, heat to a temperature approximately 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid is observed.

    • Record the temperature at which the entire sample has completely liquefied.

    • The recorded melting point should be reported as a range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Prep Dry and Powder Sample Load Load Capillary Tube Prep->Load Setup Place in Apparatus Load->Setup Heat Heat Slowly (1-2 °C/min) Setup->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Methodology:

  • Sample Preparation: Place a small volume (approximately 0.5 mL) of the liquid sample into a small test tube.

  • Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube containing the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).[7]

  • Heating: Heat the apparatus gradually. As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube.

  • Equilibrium and Measurement:

    • Continue heating until a steady stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]

Boiling_Point_Determination A Add Liquid to Test Tube B Invert Capillary in Liquid A->B C Assemble in Heating Bath B->C D Heat and Observe Bubbles C->D E Cool and Observe Liquid Entry D->E F Record Temperature E->F

Caption: Workflow for Microscale Boiling Point Determination.

Safety Precautions

While specific toxicological data for diethyl (2-methylphenoxy)propanedioate is unavailable, it is prudent to handle the compound with care, assuming it may have properties similar to its parent compound, diethyl malonate.

  • Diethyl Malonate Safety: Diethyl malonate is known to cause serious eye irritation.[8][9] It is a combustible liquid.[8]

  • Handling Recommendations:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle the compound in a well-ventilated fume hood.

    • Keep away from heat, sparks, and open flames.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This technical guide has addressed the melting and boiling points of diethyl (2-methylphenoxy)propanedioate. While experimental data for this specific molecule remains elusive in the current body of scientific literature, a robust framework for its characterization has been provided. By presenting comprehensive data for the parent compound, diethyl propanedioate, and identifying a close structural analogue, researchers are equipped with valuable comparative benchmarks. The detailed experimental protocols herein offer a clear pathway for the empirical determination of these crucial physical constants. It is anticipated that diethyl (2-methylphenoxy)propanedioate will exhibit a significantly higher boiling point and a melting point indicative of a solid state at ambient temperatures, owing to its increased molecular weight and the introduction of additional intermolecular forces by the 2-methylphenoxy substituent.

References

  • Wikipedia. Diethyl malonate. [Link]

  • PubChem. Diethyl Malonate. [Link]

  • PubChem. Dimethyl 2-(2-methoxyphenoxy)malonate. [Link]

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  • PMC. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • MDPI. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. [Link]

  • SlideShare. experiment (1) determination of melting points. [Link]

  • ResearchGate. Formation of Phenoxy and Cyclopentadienyl Radicals from the Gas-Phase Pyrolysis of Phenol. [Link]

  • University of Calgary. Micro-boiling point measurement. [Link]

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  • University of Alberta. Melting point determination. [Link]

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]

  • Scribd. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Diethyl malonate. [Link]

  • IJCRT.org. Melting Point Of Organic Compounds: A Comprehensive Guide. [Link]

  • Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

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Exploratory

An In-depth Technical Guide to Diethyl (2-methylphenoxy)propanedioate: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of Diethyl (2-methylphenoxy)propanedioate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Diethyl (2-methylphenoxy)propanedioate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this document presents a proposed, scientifically-grounded pathway for its synthesis, leveraging established methodologies in organic chemistry. We will delve into a detailed, step-by-step synthetic protocol, the rationale behind the experimental choices, and a complete workflow for its characterization. Furthermore, we will explore its potential applications in drug discovery and materials science, drawing parallels with structurally related malonate derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical entities.

Introduction: The Malonate Scaffold in Modern Chemistry

Diethyl propanedioate, commonly known as diethyl malonate, is a versatile C3-bifunctional building block in organic synthesis. Its methylene protons, flanked by two electron-withdrawing ester groups, exhibit significant acidity, facilitating the formation of a stabilized carbanion. This reactivity is the cornerstone of the malonic ester synthesis, a powerful method for the preparation of substituted carboxylic acids.[1] The derivatization of the diethyl malonate core has led to the development of a vast array of compounds with significant applications, ranging from pharmaceuticals and agrochemicals to fragrances.

This guide focuses on a specific, lesser-explored derivative: Diethyl (2-methylphenoxy)propanedioate . The introduction of an aryloxy moiety, specifically the 2-methylphenoxy group, onto the malonate backbone is anticipated to impart unique physicochemical and biological properties. The strategic placement of the methyl group on the aromatic ring introduces steric and electronic modifications that can influence molecular conformation and receptor-ligand interactions, making it an intriguing target for synthetic exploration.

Proposed Synthesis of Diethyl (2-methylphenoxy)propanedioate

The synthesis of the target molecule can be strategically approached via a copper-catalyzed cross-coupling reaction, analogous to the Ullmann condensation, which is a well-established method for the formation of aryl ethers.[2][3] This proposed route involves the coupling of 2-methylphenol with diethyl 2-bromomalonate. The rationale for this choice is grounded in the high reactivity of the C-Br bond in diethyl 2-bromomalonate towards nucleophilic attack by the phenoxide ion, facilitated by a copper catalyst.

Reaction Scheme

Synthesis_of_Diethyl(2-methylphenoxy)propanedioate reagent1 2-Methylphenol reaction_center + reagent1->reaction_center reagent2 Diethyl 2-bromomalonate reagent2->reaction_center product Diethyl (2-methylphenoxy)propanedioate reaction_center->product CuI, Cs2CO3 Toluene, 110 °C

Caption: Proposed synthesis of Diethyl (2-methylphenoxy)propanedioate.

Detailed Experimental Protocol

Materials:

  • 2-Methylphenol (o-cresol)

  • Diethyl 2-bromomalonate

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylphenol (1.0 eq.), cesium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of diethyl 2-bromomalonate (1.2 eq.) at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 110 °C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diethyl (2-methylphenoxy)propanedioate.

Rationale for Experimental Choices
  • Catalyst: Copper(I) iodide is a widely used and effective catalyst for Ullmann-type C-O coupling reactions.[2][4]

  • Base: Cesium carbonate is a strong base that effectively deprotonates the phenol to form the more nucleophilic phenoxide. Its high solubility in organic solvents compared to other inorganic bases can also enhance reaction rates.

  • Solvent: Toluene is a high-boiling, non-polar aprotic solvent suitable for this type of reaction, which often requires elevated temperatures.

  • Stoichiometry: A slight excess of diethyl 2-bromomalonate is used to ensure complete consumption of the limiting reagent, 2-methylphenol.

Physicochemical and Spectroscopic Characterization

The successful synthesis of Diethyl (2-methylphenoxy)propanedioate must be confirmed through a comprehensive analysis of its physicochemical and spectroscopic properties.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Predicted to be > 200 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water.
Spectroscopic Data (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenoxy group, a singlet for the methyl group protons, a methine proton signal for the CH attached to the oxygen, and signals for the two non-equivalent ethyl groups of the ester moieties.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methyl carbon, the methine carbon, and the carbons of the ethyl groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), C-O stretching of the ether linkage, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications and Biological Relevance

While the biological activity of Diethyl (2-methylphenoxy)propanedioate has not been reported, the structural motifs present in the molecule suggest several potential areas of application, particularly in drug discovery and agrochemistry.

Antifungal Activity

Derivatives of diethyl malonate have been reported to exhibit antifungal properties. For instance, diethyl 2-((arylamino)methylene)malonates have shown significant mycelial growth inhibition against Fusarium oxysporum, a devastating plant pathogen.[5] The presence of the aryloxy group in our target molecule could confer similar or enhanced antifungal activity, making it a candidate for development as a novel agricultural fungicide.

Pharmaceutical Intermediate

Malonate esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.[6] The unique substitution pattern of Diethyl (2-methylphenoxy)propanedioate could serve as a starting point for the synthesis of novel bioactive compounds with potential therapeutic applications.

Drug Discovery Workflow

The incorporation of Diethyl (2-methylphenoxy)propanedioate into a drug discovery pipeline would follow a standard workflow.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development synthesis Synthesis of Diethyl (2-methylphenoxy)propanedioate screening High-Throughput Screening (e.g., Antifungal Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vitro In Vitro Toxicology lead_opt->in_vitro in_vivo In Vivo Efficacy and Safety in_vitro->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials

Caption: A generalized workflow for drug discovery.

Conclusion

Diethyl (2-methylphenoxy)propanedioate represents an unexplored area within the vast chemical space of malonate derivatives. This technical guide has provided a robust and scientifically sound proposal for its synthesis, leveraging the principles of copper-catalyzed cross-coupling reactions. The detailed experimental protocol and characterization workflow offer a clear path for researchers to synthesize and validate this novel compound. The potential applications in antifungal agent development and as a pharmaceutical intermediate highlight the significance of this molecule. Further investigation into the biological activities of Diethyl (2-methylphenoxy)propanedioate is warranted and could lead to the discovery of new lead compounds in various fields of chemical science.

References

  • A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved from [Link]

  • Ullmann condensation. Wikipedia. Retrieved from [Link]

  • DIETHYL PROPANEDIOATE. Ataman Kimya. Retrieved from [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023, April 23). MDPI. Retrieved from [Link]

  • Diethyl malonate. Wikipedia. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of Diethyl (2-methylphenoxy)propanedioate in Modular Drug Synthesis

Executive Summary Diethyl (2-methylphenoxy)propanedioate (CAS: Analogous to general -aryloxy malonates) represents a specialized "masked" synthon for the rapid construction of -aryloxy carboxylic acids . This structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (2-methylphenoxy)propanedioate (CAS: Analogous to general


-aryloxy malonates) represents a specialized "masked" synthon for the rapid construction of 

-aryloxy carboxylic acids
. This structural motif is the pharmacophore backbone for the fibrate class of lipid-lowering agents (e.g., Clofibrate analogs) and specific auxin-mimic herbicides (e.g., MCPA derivatives).

Unlike standard Malonic Ester Synthesis which builds carbon chains from a simple methylene unit, this reagent pre-installs the critical ether linkage and the aromatic moiety. This guide details the protocol for utilizing this reagent to synthesize complex 2-(2-methylphenoxy)alkanoic acids, emphasizing the steric challenges imposed by the ortho-tolyl group and the electronic activation provided by the


-oxygen.

Mechanistic Insight & Expertise

The "Oxygen Effect" on Enolate Chemistry

The presence of the phenoxy oxygen atom directly attached to the


-carbon alters the standard malonic ester reactivity profile in two distinct ways:
  • Inductive Acidification: The electronegative oxygen exerts an inductive effect (-I), stabilizing the carbanion intermediate. This typically lowers the pKa of the

    
    -proton (approx. pKa 10-11) compared to unsubstituted diethyl malonate (pKa ~13), making deprotonation facile even with weaker bases.
    
  • Steric Shielding: The 2-methyl (ortho-tolyl) substituent creates significant steric bulk around the nucleophilic center. While this protects the final product from rapid metabolic degradation (a desired trait in drug design), it necessitates higher energy conditions or more reactive electrophiles during the alkylation step.

Strategic Advantage

Using this pre-functionalized malonate avoids the alternative synthesis route: O-alkylation of 2-methylphenol with


-bromo acids. The O-alkylation route often suffers from competitive C-alkylation on the aromatic ring and elimination side reactions. The malonic ester route is regiospecifically cleaner.

Experimental Workflow Visualization

The following diagram outlines the critical pathway from the starting material to the final decarboxylated target.[1][2][3]

MalonicSynthesis Start Diethyl (2-methylphenoxy) propanedioate Enolate Stabilized Enolate (Nucleophile) Start->Enolate Deprotonation Alkylated Dialkyl Malonate Intermediate Enolate->Alkylated SN2 Alkylation Hydrolysis Dicarboxylic Acid (Transient) Alkylated->Hydrolysis Saponification Product Target: 2-(2-methylphenoxy) alkanoic acid Hydrolysis->Product Decarboxylation Base Base: NaH or NaOEt Solvent: DMF/THF Base->Enolate RX Electrophile (R-X) (Alkyl Halide) RX->Alkylated AcidHeat H3O+ / Heat (-CO2) AcidHeat->Product

Figure 1: Reaction pathway for the conversion of Diethyl (2-methylphenoxy)propanedioate to target acid.

Detailed Protocols

Protocol A: Enolate Formation and Alkylation

Objective: Introduction of the variable alkyl chain (R-group). Critical Control Point: Strict anhydrous conditions are required to prevent premature hydrolysis or quenching of the enolate.

Materials:

  • Diethyl (2-methylphenoxy)propanedioate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkyl Halide (R-X) (1.2 eq) (Note: Primary iodides or bromides preferred)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Preparation: Wash NaH (1.1 eq) with dry hexane (3x) under nitrogen to remove mineral oil. Suspend the clean NaH in anhydrous DMF (0.5 M concentration relative to substrate).

  • Deprotonation: Cool the suspension to 0°C. Add Diethyl (2-methylphenoxy)propanedioate dropwise via syringe.

    • Observation: Evolution of

      
       gas.
      
    • Time: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete enolate formation.

  • Alkylation: Cool back to 0°C (optional, depending on R-X reactivity). Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Heat to 60-80°C. Monitor by TLC or LC-MS.

    • Note: The ortho-methyl group adds steric bulk. If reaction is sluggish, add catalytic Potassium Iodide (KI) (Finkelstein condition) to accelerate.

  • Quench: Carefully pour mixture into ice-cold saturated

    
    . Extract with Ethyl Acetate (3x).[3] Dry over 
    
    
    
    and concentrate.
Protocol B: Hydrolysis and Decarboxylation

Objective: Removal of ester groups and the redundant carboxyl group to yield the final drug scaffold.

Step-by-Step:

  • Saponification: Dissolve the crude alkylated ester in Ethanol/Water (2:1 ratio). Add Potassium Hydroxide (KOH, 4.0 eq).

  • Reflux: Heat to reflux for 4–6 hours.

    • Check: Reaction is complete when the starting ester spot disappears on TLC.

  • Acidification: Cool to RT. Acidify with 6M HCl to pH 1.

    • Note: The dicarboxylic acid intermediate may precipitate or oil out.

  • Decarboxylation:

    • Method A (One-pot): Continue refluxing the acidic aqueous solution for 12–18 hours. The

      
      -aryloxy group facilitates decarboxylation, but it may require vigorous heating.
      
    • Method B (Thermal, Neat): Extract the dicarboxylic acid, dry, and heat the neat solid/oil to 160-180°C under vacuum until

      
       evolution ceases.
      
  • Purification: Recrystallization from hexanes/ethyl acetate is typically effective for these aryloxy acids.

Data & Troubleshooting

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Alkylation) Steric hindrance from o-tolyl group.Switch solvent to DMF (more polar); Add 10 mol% KI; Increase temp to 90°C.
O-Alkylation of Enolate Ambident nucleophile behavior (rare).Ensure counter-ion is

or

(hard ions favor C-alkylation); Avoid HMPA.
Incomplete Decarboxylation Insufficient thermal energy.Switch to "Method B" (Neat heating); Use high-boiling solvent like ethylene glycol.
Product is an Oil (Impure) Mineral oil contamination from NaH.Ensure hexane wash in Step 2 is thorough; Perform column chromatography.
Comparative Reactivity Data

Estimated reactivity based on electronic parameters.

SubstratepKa (

-H)
NucleophilicityDecarboxylation Temp
Diethyl malonate~13.0High~150°C
Diethyl (2-methylphenoxy)... ~11.5 Moderate (Steric impact) ~140°C
Diethyl acetamidomalonate~12.0Low~110°C

Application Case Study: Synthesis of a Fibrate Analog

Target: 2-(2-methylphenoxy)pentanoic acid (Hypothetical PPAR agonist).

  • Reagent: Diethyl (2-methylphenoxy)propanedioate.

  • Electrophile: 1-Bromopropane.

  • Conditions: NaH/DMF, 80°C, 4h.

  • Workup: KOH hydrolysis followed by reflux in 6M HCl.

  • Result: The propyl chain is installed at the alpha position. The ortho-methyl group remains intact, providing metabolic stability against esterases in biological systems.

References

  • General Malonic Ester Synthesis

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
    • Organic Chemistry Portal.[4] "Malonic Ester Synthesis." Available at: [Link]

  • Acidity and Reactivity of

    
    -Heteroatom Esters: 
    
    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21, no. 12 (1988): 456-463. (Reference for pKa effects of -substituents).
    • Master Organic Chemistry. "The Malonic Ester Synthesis." Available at: [Link]

  • Fibrate and Aryloxy Acid Pharmacology

    • Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2008. (Discusses the bioisosteric replacement and stability of -substituted acids).
    • PubChem Compound Summary for Clofibric Acid (Structural Analog). Available at: [Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of Diethyl (2-methylphenoxy)propanedioate in Pharmaceutical Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Diethyl (2-methylphenoxy)propanedioate as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Diethyl (2-methylphenoxy)propanedioate as a versatile intermediate in pharmaceutical research and development. While this specific derivative is not extensively documented in mainstream literature, its utility can be expertly extrapolated from the well-established and powerful chemistry of diethyl malonate. This guide will therefore focus on the foundational principles of malonic ester synthesis and how they can be applied to this particular scaffold for the construction of complex molecular architectures relevant to drug discovery.

The core reactivity of Diethyl (2-methylphenoxy)propanedioate stems from the activated methylene group flanked by two ester functionalities. This structural motif renders the α-protons acidic, facilitating the formation of a stable enolate which can act as a potent nucleophile. This reactivity is the cornerstone of the malonic ester synthesis, a classic yet highly relevant method for the preparation of substituted carboxylic acids and other key pharmaceutical building blocks.[1][2]

Physicochemical Properties

The properties of Diethyl (2-methylphenoxy)propanedioate can be inferred from its parent compound, diethyl malonate, with modifications owing to the 2-methylphenoxy substituent.

PropertyValue (Estimated)
IUPAC Name Diethyl 2-(2-methylphenoxy)propanedioate
Molecular Formula C₁₄H₁₈O₅
Molecular Weight 266.29 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point > 200 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, DMSO, THF). Insoluble in water.
pKa of α-proton ~11-13 (in DMSO)

Part 1: Synthesis of Diethyl (2-methylphenoxy)propanedioate

The synthesis of the title compound can be achieved through a nucleophilic substitution reaction between a halo-malonic ester and 2-methylphenol (o-cresol). A common and effective route is the reaction of diethyl 2-bromomalonate with the sodium salt of 2-methylphenol.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol outlines the synthesis of Diethyl (2-methylphenoxy)propanedioate from diethyl 2-bromomalonate and 2-methylphenol.

Materials:

  • Diethyl 2-bromomalonate

  • 2-methylphenol (o-cresol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of the Sodium Phenoxide: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylphenol (1.0 eq). b. Dissolve the 2-methylphenol in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. e. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: a. Cool the sodium phenoxide solution back to 0 °C. b. Add diethyl 2-bromomalonate (1.0 eq) dropwise via a syringe or dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). d. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). d. Combine the organic layers and wash with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel to yield pure Diethyl (2-methylphenoxy)propanedioate.

Part 2: Application in Pharmaceutical Synthesis: Alkylation and Decarboxylation

The primary utility of Diethyl (2-methylphenoxy)propanedioate in pharmaceutical synthesis is as a precursor to more complex molecules through alkylation of the α-carbon, followed by hydrolysis and decarboxylation.[2][3] This sequence allows for the introduction of a variety of side chains, which is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). A notable example of a drug with a related structure is Gemfibrozil, which features a phenoxy moiety connected to a carboxylic acid.[4][5][6][7][8]

Workflow for the Synthesis of a Carboxylic Acid Derivative

G cluster_0 Activation cluster_1 Alkylation cluster_2 Hydrolysis & Decarboxylation A Diethyl (2-methylphenoxy)propanedioate C Enolate Intermediate A->C Deprotonation B Base (e.g., NaOEt) E Alkylated Malonate Derivative C->E SN2 Reaction D Alkyl Halide (R-X) G Substituted Carboxylic Acid E->G Saponification & Acidification F 1. NaOH, H₂O, Heat 2. H₃O⁺ H Final API Scaffold G->H Further Functionalization

Caption: Synthetic workflow from Diethyl (2-methylphenoxy)propanedioate to a target carboxylic acid.

Protocol 2: Alkylation of Diethyl (2-methylphenoxy)propanedioate

This protocol describes the introduction of an alkyl group to the α-carbon.

Materials:

  • Diethyl (2-methylphenoxy)propanedioate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Alkyl halide (e.g., ethyl iodide)

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Enolate Formation: a. In a flame-dried flask under an inert atmosphere, dissolve Diethyl (2-methylphenoxy)propanedioate (1.0 eq) in anhydrous ethanol. b. Add a solution of sodium ethoxide in ethanol (1.05 eq) dropwise at room temperature. c. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: a. Add the desired alkyl halide (1.1 eq) to the enolate solution. b. Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the reactivity of the alkyl halide. Primary alkyl halides are most effective for this Sₙ2 reaction.[2]

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. b. Add water to the residue and extract with diethyl ether. c. Wash the combined organic layers with water and brine. d. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude alkylated product. e. Purify by column chromatography if necessary.

Protocol 3: Hydrolysis and Decarboxylation to a Carboxylic Acid

This protocol details the conversion of the alkylated malonate to the final carboxylic acid.

Materials:

  • Alkylated Diethyl (2-methylphenoxy)propanedioate derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol/water mixture

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Saponification (Ester Hydrolysis): a. Dissolve the alkylated malonate derivative in a mixture of ethanol and water. b. Add an excess of NaOH (e.g., 3 eq) and heat the mixture to reflux. c. Continue heating until TLC analysis indicates the disappearance of the starting material (typically several hours). This step hydrolyzes the esters to a dicarboxylate salt.[2]

  • Acidification and Decarboxylation: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~1-2. Caution: CO₂ gas will be evolved vigorously. c. The resulting dicarboxylic acid is often unstable and will decarboxylate upon gentle heating to yield the final monosubstituted carboxylic acid. d. Continue to heat the acidic solution at a moderate temperature (e.g., 50-70 °C) until gas evolution ceases.

  • Isolation of the Final Product: a. Cool the mixture to room temperature. The product may precipitate out of the aqueous solution. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final carboxylic acid.

Part 3: Mechanistic Insights

The success of the malonic ester synthesis hinges on several key chemical principles.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Decarboxylation A α-Proton Abstraction B Resonance Stabilization (delocalization to C=O) A->B C Nucleophilic Attack on Alkyl Halide D C-C Bond Formation C->D E Hydrolysis to Diacid F Cyclic Transition State (β-keto acid) E->F G Loss of CO₂ F->G H Enol Intermediate G->H I Tautomerization H->I J Final Carboxylic Acid I->J

Caption: Key mechanistic steps in the malonic ester synthesis.

The acidity of the α-proton is enhanced by the inductive effect of the two ester groups and the resonance stabilization of the resulting carbanion.[1] The subsequent decarboxylation of the β-keto acid (or in this case, a malonic acid) proceeds through a cyclic, six-membered transition state, leading to the formation of an enol which then tautomerizes to the more stable carboxylic acid.[2]

Conclusion

Diethyl (2-methylphenoxy)propanedioate, while not a widely cataloged intermediate, represents a valuable scaffold for pharmaceutical synthesis. By leveraging the robust and predictable chemistry of the malonic ester synthesis, researchers can efficiently generate a diverse library of substituted carboxylic acids. These molecules can serve as key building blocks for the synthesis of complex APIs, particularly those containing a phenoxyacetic acid motif. The protocols and workflows detailed in these notes provide a solid foundation for the practical application of this versatile intermediate in drug discovery and development programs.

References

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, (7), 789-793.
  • Benchchem. (2025). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives.
  • Wikipedia. (2024, May 23). Diethyl malonate.
  • Guccione, S., et al. (2002). Synthesis and antiplatelet activity of gemfibrozil chiral analogues. Bioorganic & Medicinal Chemistry Letters, 12(5), 817-821.
  • Guedes, R. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.
  • Google Patents. (n.d.). AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives.
  • Akkol, E. K., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 826.
  • ChemicalBook. (2024, May 23). Diethyl Malonate: Versatile Building Block in Organic Synthesis.
  • Ovid. (n.d.). Synthesis and Biological Evaluation of Gemfibrozil Chiral Analogues as Potential PPARα Agonists.
  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of Gemfibrozil Chiral Analogues as Potential PPARα Agonists | Request PDF.
  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Alfa Chemistry. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.
  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • De Filippis, B., et al. (2011). Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism. European Journal of Medicinal Chemistry, 46(10), 5218-5224.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • Malonic Ester Synthesis. (2014, April 13). YouTube.
  • MDPI. (2023, May 5). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia.
  • CD Formulation. (n.d.). Diethyl Malonate.
  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

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Method

Application Notes and Protocols for Diethyl (2-methylphenoxy)propanedioate in Agrochemical Synthesis

Introduction: The Strategic Role of Diethyl (2-methylphenoxy)propanedioate in Modern Agrochemicals In the landscape of modern agrochemical development, the synthesis of effective and selective herbicides is of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Diethyl (2-methylphenoxy)propanedioate in Modern Agrochemicals

In the landscape of modern agrochemical development, the synthesis of effective and selective herbicides is of paramount importance for global food security. Among the various classes of herbicides, the phenoxy herbicides have a long-standing history of efficacy in controlling broadleaf weeds. Diethyl (2-methylphenoxy)propanedioate emerges as a key intermediate in the synthesis of a specific and important subclass of these herbicides: the phenoxypropanoic acids.

The strategic value of Diethyl (2-methylphenoxy)propanedioate lies in its molecular architecture, which provides a direct pathway to active ingredients like Mecoprop, a widely used selective herbicide. The "2-methylphenoxy" moiety is crucial for the herbicidal activity, mimicking the plant hormone auxin and leading to uncontrolled growth and eventual death of susceptible weed species.[1][2][3] The propanedioate structure, upon hydrolysis and decarboxylation, yields the propanoic acid group, which is also essential for the molecule's biological activity.

This technical guide provides a comprehensive overview of the synthesis of Diethyl (2-methylphenoxy)propanedioate and its subsequent conversion into phenoxypropanoic acid herbicides. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and rationale for the experimental choices.

Core Synthesis Pathway: From Precursors to the Final Active Ingredient

The synthesis of a phenoxypropanoic acid herbicide from Diethyl (2-methylphenoxy)propanedioate can be logically divided into two main stages:

  • Synthesis of the Intermediate: Formation of Diethyl (2-methylphenoxy)propanedioate.

  • Conversion to the Active Ingredient: Hydrolysis and decarboxylation of the intermediate to yield the final phenoxypropanoic acid.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Conversion to Active Ingredient 2-Methylphenol 2-Methylphenol Intermediate Diethyl (2-methylphenoxy)propanedioate 2-Methylphenol->Intermediate Williamson Ether Synthesis Diethyl_Bromopropanedioate Diethyl 2-Bromopropanedioate Diethyl_Bromopropanedioate->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis_Decarboxylation Herbicide 2-(2-methylphenoxy)propanoic acid (e.g., Mecoprop) Hydrolysis_Decarboxylation->Herbicide

Caption: Overall workflow for the synthesis of a phenoxypropanoic acid herbicide via a Diethyl (2-methylphenoxy)propanedioate intermediate.

Part 1: Synthesis of Diethyl (2-methylphenoxy)propanedioate

The formation of the ether linkage in Diethyl (2-methylphenoxy)propanedioate is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.[4] This method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the sodium salt of 2-methylphenol (sodium 2-methylphenoxide) acts as the nucleophile, attacking an electrophilic diethyl propanedioate derivative.

Key Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction proceeds via an SN2 mechanism, where the alkoxide or phenoxide ion displaces a halide from an alkyl halide.[4] The choice of a suitable electrophile is critical. While diethyl malonate itself is not sufficiently reactive, a halogenated derivative such as diethyl 2-bromopropanedioate provides an excellent electrophilic center for the nucleophilic attack by the phenoxide.

Experimental Protocol: Synthesis of Diethyl (2-methylphenoxy)propanedioate

This protocol is based on the principles of the Williamson ether synthesis and malonic ester synthesis.[5][6]

Materials:

ReagentMolar Mass ( g/mol )Purity
2-Methylphenol (o-cresol)108.14≥99%
Sodium metal22.99≥99%
Anhydrous Ethanol46.07≥99.5%
Diethyl 2-bromopropanedioate239.06≥97%
Diethyl ether74.12Anhydrous
Hydrochloric acid (HCl)36.461 M aqueous solution
Saturated sodium chloride solution (brine)--
Anhydrous magnesium sulfate (MgSO₄)120.37-

Procedure:

  • Preparation of Sodium 2-methylphenoxide:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol.

    • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so proper ventilation and caution are necessary.

    • Once all the sodium has reacted to form sodium ethoxide, add 10.8 g (0.1 mol) of 2-methylphenol to the solution. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium 2-methylphenoxide.

  • Ether Synthesis:

    • To the solution of sodium 2-methylphenoxide, add 23.9 g (0.1 mol) of diethyl 2-bromopropanedioate dropwise over 30 minutes at room temperature with continuous stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 100 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of 1 M HCl solution, followed by 50 mL of water, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Diethyl (2-methylphenoxy)propanedioate.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield the pure Diethyl (2-methylphenoxy)propanedioate.

Expected Yield: 70-80%

Part 2: Conversion to 2-(2-methylphenoxy)propanoic Acid (Herbicide)

The synthesized Diethyl (2-methylphenoxy)propanedioate is a stable intermediate that can be readily converted to the final active herbicide through a two-step process that can often be performed in a single pot: hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid derivative.[5][7]

Key Reaction Principles: Hydrolysis and Decarboxylation
  • Hydrolysis: The two ester groups of the propanedioate are hydrolyzed to carboxylic acid groups. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally a cleaner reaction.

  • Decarboxylation: The resulting (2-methylphenoxy)malonic acid is a β-dicarboxylic acid, which is thermally unstable. Upon heating, it readily loses a molecule of carbon dioxide to form the final 2-(2-methylphenoxy)propanoic acid.[8]

Experimental Protocol: Synthesis of 2-(2-methylphenoxy)propanoic Acid

This protocol outlines the hydrolysis and decarboxylation of Diethyl (2-methylphenoxy)propanedioate.

Materials:

ReagentMolar Mass ( g/mol )Purity/Concentration
Diethyl (2-methylphenoxy)propanedioate266.29As synthesized
Sodium hydroxide (NaOH)40.0010% aqueous solution
Hydrochloric acid (HCl)36.46Concentrated
Diethyl ether74.12-
Saturated sodium chloride solution (brine)--
Anhydrous sodium sulfate (Na₂SO₄)142.04-

Procedure:

  • Hydrolysis (Saponification):

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 26.6 g (0.1 mol) of Diethyl (2-methylphenoxy)propanedioate in 100 mL of a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the disappearance of the oily ester layer and the formation of a homogeneous solution).

  • Acidification and Decarboxylation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). This will protonate the carboxylate and cause the precipitation of the (2-methylphenoxy)malonic acid.

    • Gently heat the acidified mixture to 50-60 °C. You will observe the evolution of carbon dioxide gas. Continue heating until the gas evolution ceases (typically 1-2 hours). This step drives the decarboxylation.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(2-methylphenoxy)propanoic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of water and ethanol or toluene) to obtain the pure herbicide.

Expected Yield: 85-95%

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Diethyl (2-methylphenoxy)propanedioateC₁₅H₂₀O₅266.29Colorless to pale yellow oil
2-(2-methylphenoxy)propanoic acidC₁₀H₁₂O₃180.20White crystalline solid

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and the rationale behind the synthetic steps.

Logical_Relationships cluster_synthesis Synthesis of Intermediate cluster_conversion Conversion to Herbicide Phenoxide_Formation 1. Phenoxide Formation (Base Treatment of 2-Methylphenol) SN2_Attack 2. SN2 Attack on Diethyl 2-Bromopropanedioate Phenoxide_Formation->SN2_Attack Generates Nucleophile Intermediate_Product Diethyl (2-methylphenoxy)propanedioate SN2_Attack->Intermediate_Product Ester_Hydrolysis 3. Saponification (Base-catalyzed Hydrolysis) Intermediate_Product->Ester_Hydrolysis Decarboxylation_Step 4. Acidification & Decarboxylation Ester_Hydrolysis->Decarboxylation_Step Forms Malonic Acid Derivative Final_Product 2-(2-methylphenoxy)propanoic Acid Decarboxylation_Step->Final_Product

Caption: Logical flow of the synthesis, highlighting the purpose of each major step.

Conclusion and Future Perspectives

The synthesis of Diethyl (2-methylphenoxy)propanedioate represents a critical step in the production of valuable phenoxypropanoic acid herbicides. The methodologies presented here, based on fundamental principles of organic chemistry, provide a reliable and efficient route to these important agrochemicals. For researchers in the field, further optimization of reaction conditions, exploration of alternative catalysts, and the development of more environmentally benign solvent systems remain areas of active investigation. The versatility of the malonic ester synthesis also opens up possibilities for creating novel analogues of these herbicides with potentially improved efficacy, selectivity, and environmental profiles.

References

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

  • Adams, R., & Kamm, R. M. (1925). ETHYL n-BUTYLMALONATE. Organic Syntheses, 4, 11. [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (2018, November 15). Preparation and Characterization of Herbicide Mecoprop Imprinted Polymer and Its Application as a Selective Sorbent in Water Sample. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • AERU. (2026, February 18). Mecoprop (Ref: RD 4593). University of Hertfordshire. [Link]

  • Vaia. (n.d.). Draw the products of the following reactions:a. diethyl heptanedioate: (1) sodium ethoxide; (2) HCl. [Link]

  • Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

  • Organic Syntheses. (n.d.). ETHYL METHYLMALONATE. [Link]

  • LookChem. (2025, May 20). diethyl 2-bromomalonate. [Link]

  • NationBuilder. (n.d.). MECOPROP (MCPP). [Link]

  • J. Chem. Soc., Perkin Trans. 1. (1987). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • Pearson. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... [Link]

  • ResearchGate. (n.d.). Fig. 2. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic.... [Link]

  • Organic Syntheses. (n.d.). ETHYL BROMOMALONATE. [Link]

  • EXTOXNET. (1996). MECOPROP. [Link]

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Application

Protocol for alkylation of Diethyl (2-methylphenoxy)propanedioate

Application Note & Protocol Topic: Protocol for the C-Alkylation of Diethyl (2-methylphenoxy)propanedioate Audience: Researchers, scientists, and drug development professionals. Abstract The alkylation of active methylen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for the C-Alkylation of Diethyl (2-methylphenoxy)propanedioate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The alkylation of active methylene compounds, such as diethyl malonate derivatives, is a cornerstone of modern organic synthesis for forming new carbon-carbon bonds. This application note provides a detailed protocol for the C-alkylation of Diethyl (2-methylphenoxy)propanedioate. This substrate is a valuable precursor for synthesizing α-aryloxy-α-alkylpropanoic acids, a structural motif found in various pharmacologically active molecules, including dual peroxisome proliferator-activated receptor (PPAR) agonists used in treating metabolic disorders[1]. The protocol details the underlying chemical principles, a step-by-step experimental procedure, critical parameters for success, and methods for purification and characterization.

Reaction Principle and Mechanism

The alkylation of diethyl (2-methylphenoxy)propanedioate follows the classical mechanism of malonic ester synthesis[2][3]. The central carbon atom (α-carbon) is positioned between two electron-withdrawing ester carbonyl groups, which significantly increases the acidity of its attached proton (pKa ≈ 13)[4][5].

The reaction proceeds in two primary steps:

  • Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon to generate a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile[6][7]. The choice of an alkoxide base that matches the ester's alcohol component (ethoxide for a diethyl ester) is crucial to prevent transesterification, a potential side reaction[8][9].

  • Nucleophilic Substitution (SN2): The enolate ion attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond, displacing the halide leaving group[4][5].

G cluster_1 Step 2: SN2 Alkylation Start Diethyl (2-methylphenoxy)propanedioate Enolate Resonance-Stabilized Enolate Intermediate Start->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) AlkylHalide Alkyl Halide (R-X) (e.g., Ethyl Bromide) Product Alkylated Product Enolate_ref->Product Nucleophilic Attack

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Amount (Example Scale)Mmol (equiv)Notes
Diethyl (2-methylphenoxy)propanedioateC₁₄H₁₈O₅266.292.66 g10 (1.0)Starting Material
Sodium Metal (Na)Na22.990.25 g11 (1.1)For preparing NaOEt
Absolute Ethanol (EtOH)C₂H₅OH46.0740 mL-Anhydrous, <200 proof
Ethyl Bromide (EtBr)C₂H₅Br108.971.31 g (0.9 mL)12 (1.2)Alkylating Agent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12100 mL-Anhydrous, for extraction
Saturated NaCl solution (Brine)NaCl(aq)-30 mL-For workup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g-Drying agent
TLC Supplies----Silica plates, appropriate eluent
Column Chromatography Supplies----Silica gel, hexanes, ethyl acetate
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and access to an NMR spectrometer

Detailed Experimental Protocol

Safety Note: This procedure involves flammable solvents and reactive sodium metal. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Preparation of Sodium Ethoxide Solution (Base)
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar).

  • Allow the flask to cool to room temperature. Add 40 mL of absolute ethanol to the flask via syringe.

  • Carefully cut sodium metal (0.25 g, 11 mmol) into small pieces and add them portion-wise to the stirring ethanol.

    • Causality: Adding sodium in small pieces controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. This may take 30-60 minutes[8].

Alkylation Reaction
  • Cool the sodium ethoxide solution to room temperature.

  • Slowly add Diethyl (2-methylphenoxy)propanedioate (2.66 g, 10 mmol) dropwise to the stirred solution over 10 minutes. Stir for an additional 30 minutes to ensure complete enolate formation[8].

  • Add the alkylating agent, ethyl bromide (0.9 mL, 12 mmol), dropwise to the reaction mixture.

    • Expert Insight: A slight excess of the alkylating agent ensures the consumption of the starting malonate. However, a large excess can promote dialkylation.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot is consumed.

Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with brine (1 x 30 mL) to remove residual water and ethanol[10].

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is often a mixture of the desired mono-alkylated product, unreacted starting material, and a small amount of dialkylated by-product. Purification is typically necessary.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate). The mono-alkylated product is typically less polar than the starting material but more polar than the dialkylated product.

  • Characterization: The structure of the purified product, Diethyl 2-(2-methylphenoxy)-2-ethylpropanedioate, should be confirmed by spectroscopic methods.

    • ¹H NMR: Expect to see characteristic signals for the ethyl groups of the ester, the newly introduced alkyl chain, the aromatic protons from the phenoxy group, and the methyl group on the aromatic ring. The disappearance of the singlet corresponding to the acidic α-hydrogen of the starting material is a key indicator of a successful reaction.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the various aliphatic carbons.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Critical Parameters and Troubleshooting

Parameter / IssueRecommended Action & Rationale
Moisture Contamination Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. Water can hydrolyze the ester and quench the enolate, reducing yield[8].
Dialkylation This is the most common side reaction[8]. To minimize it, use a strict 1:1 to 1:1.1 molar ratio of malonate to base and add the alkyl halide slowly to the enolate solution. This ensures the halide reacts with the initial enolate before it can react with the enolate of the mono-alkylated product[8].
Choice of Alkylating Agent Use primary (1°) or methyl halides. Secondary (2°) halides react slowly and are prone to a competing E2 elimination side reaction, while tertiary (3°) halides are unsuitable and will primarily undergo elimination[5][8].
Choice of Base Always match the alkoxide base to the ester (e.g., NaOEt for diethyl esters, NaOMe for dimethyl esters) to prevent transesterification[7][9]. For substrates sensitive to strong alkoxides, weaker inorganic bases like K₂CO₃ with a phase-transfer catalyst can be an alternative[11][12].
Low Yield Ensure complete formation of the enolate before adding the alkyl halide. Confirm the quality and reactivity of the alkyl halide. Ensure the reaction has gone to completion via TLC monitoring.

Experimental Workflow Visualization

// Nodes Setup [label="1. Apparatus Setup\n(Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; BasePrep [label="2. Base Preparation\n(Na in EtOH)", fillcolor="#FBBC05", fontcolor="#202124"]; EnolateForm [label="3. Enolate Formation\n(Add Malonate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkylation [label="4. Alkylation\n(Add R-X, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="5. Workup\n(Quench, Extract, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Setup -> BasePrep; BasePrep -> EnolateForm; EnolateForm -> Alkylation; Alkylation -> Workup; Workup -> Purify; Purify -> Analyze; Analyze -> FinalProduct; } .dot Caption: A summary of the key stages in the alkylation protocol.

References

  • Malonic ester synthesis - Grokipedia. (n.d.).
  • Fujita, K., Furukawa, T., & Yamaguchi, R. (2006). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Synlett, 2006(12), 1859-1862.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • CN103922934A - Alkylation method of active methylene compound. (2014). Google Patents.
  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. (n.d.). International Journal of Advanced Biotechnology and Research. Retrieved from [Link]

  • Ono, N., Yamada, T., Saito, T., Tanaka, K., & Kaji, A. (1979). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan, 52(6), 1713-1716.
  • Keglevich, G., Rádai, Z., & Kiss, N. Z. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 20(4), 7055-7067.
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Design and Synthesis of α-Aryloxy-α-methylhydrocinnamic Acids: A Novel Class of Dual Peroxisome Proliferator-Activated Receptor α/γ Agonists. (2004). Journal of Medicinal Chemistry, 47(21), 5085-5099.
  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • EP0918047A1 - C-Alkylation process of esters of malonic acid. (1999). Google Patents.

Sources

Method

Application Notes &amp; Protocols: Diethyl (2-methylphenoxy)propanedioate as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Introduction: Unlocking the Potential of a Substituted Malonate Diethyl (2-methylphenoxy)propanedioate is a specialized derivative of the widely utilized diethyl malonate. Its structure is characterized by a central prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Substituted Malonate

Diethyl (2-methylphenoxy)propanedioate is a specialized derivative of the widely utilized diethyl malonate. Its structure is characterized by a central propanedioate (malonate) core, which is the cornerstone of its reactivity, and a 2-methylphenoxy substituent at the α-position. This substituent introduces specific steric and electronic properties that can be leveraged to fine-tune the synthesis of complex molecular architectures. The true synthetic power of this molecule lies in the reactivity of its active methylene group, which is flanked by two electron-withdrawing ester functionalities.[1] This structural feature renders the α-proton acidic, facilitating the formation of a stabilized carbanion—a potent nucleophile for carbon-carbon bond formation.[2]

This guide provides a comprehensive overview of the application of diethyl (2-methylphenoxy)propanedioate as a precursor for synthesizing medicinally relevant heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines. We will explore the core reaction principles, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations. While this specific substituted malonate may not be as broadly documented as its parent compound, the protocols herein are based on well-established, fundamental reactions of the malonate core and are adapted to this unique precursor.[3][4]

The synthesis of diethyl (2-methylphenoxy)propanedioate itself can be envisioned through the nucleophilic substitution of a suitable halo-aromatic complex with the anion of diethyl malonate or related arylation methodologies.[5][6]

Core Reactivity: The Malonate Enolate

The synthetic versatility of diethyl (2-methylphenoxy)propanedioate is almost entirely derived from the acidity of the single proton at the α-carbon (the methine proton). The presence of two adjacent carbonyl groups significantly lowers the pKa of this proton (for comparison, the pKa of diethyl malonate's methylene protons is ~14), allowing for easy deprotonation by a moderately strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH).[2][7][8]

The resulting carbanion, or enolate, is a soft nucleophile stabilized by resonance, with the negative charge delocalized over the α-carbon and the two carbonyl oxygen atoms. This resonance stabilization is key to its utility, allowing for controlled reactions with a wide range of electrophiles.

Figure 1: Enolate formation and resonance stabilization.

Building Acyclic Precursors: Key Intermediate Reactions

Prior to the final cyclization step to form a heterocycle, the malonate precursor must often be elaborated into a suitable acyclic intermediate. Two fundamental reactions for this purpose are the Knoevenagel Condensation and the Michael Addition.

Knoevenagel Condensation

This reaction involves the condensation of the active methine compound with an aldehyde or ketone, catalyzed by a weak base (e.g., piperidine, pyridine).[9][10] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an electron-deficient alkene. This product is a versatile intermediate for subsequent transformations.

Causality Behind Experimental Choices:

  • Catalyst: A weak amine base is used to generate a sufficient concentration of the enolate without causing self-condensation of the aldehyde or ketone reactant.[10]

  • Water Removal: The reaction produces water. Removing it, often by azeotropic distillation with a solvent like toluene or benzene using a Dean-Stark apparatus, drives the equilibrium towards the product.[9]

G Figure 2: Knoevenagel Condensation Workflow A Diethyl (2-methylphenoxy)propanedioate + Aldehyde/Ketone B Add Solvent (e.g., Toluene) + Catalyst (e.g., Piperidine) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction (TLC) C->D C->D Remove H2O E Workup: Cool, Wash, Dry D->E F Purify (Crystallization/Chromatography) E->F G α,β-Unsaturated Product F->G

Figure 2: Knoevenagel Condensation Workflow.
Michael Addition

The Michael Addition is the 1,4-conjugate addition of the malonate enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[11][12][13] This reaction is a powerful tool for forming carbon-carbon bonds and creating 1,5-dicarbonyl systems, which are ideal precursors for six-membered ring cyclizations.[14]

Causality Behind Experimental Choices:

  • Base: A catalytic amount of a strong base like sodium ethoxide is sufficient to generate the nucleophile. The reaction is often self-propagating as the product enolate can deprotonate another molecule of the starting malonate.

  • Solvent: Aprotic polar solvents like ethanol or THF are typically used to solvate the ionic intermediates.

G Figure 3: Michael Addition Mechanism Start Malonate Enolate (Michael Donor) Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Start->Acceptor 1,4-Addition Intermediate New Enolate Intermediate Acceptor->Intermediate Protonation Protonation (from solvent/workup) Intermediate->Protonation Product 1,5-Dicarbonyl Adduct Protonation->Product

Figure 3: Michael Addition Mechanism.

Protocols for Heterocyclic Synthesis

The following sections provide detailed, step-by-step protocols for the synthesis of key heterocyclic families using diethyl (2-methylphenoxy)propanedioate as the starting material.

Synthesis of 3-(2-Methylphenoxy)-1H-pyrazol-5(4H)-one Derivatives

Pyrazoles and their derivatives are a prominent class of heterocycles with a wide range of pharmacological activities.[15] The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a classic and reliable method for their preparation.[16]

Mechanism Insight: The reaction begins with the formation of a hydrazone intermediate via condensation of the hydrazine with one of the ester carbonyls. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining ester carbonyl, leading to cyclization. Subsequent elimination of ethanol yields the stable pyrazolone ring.

Protocol 4.1.1: Synthesis of 3-(2-Methylphenoxy)-1-phenyl-1H-pyrazol-5(4H)-one

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl (2-methylphenoxy)propanedioate (1.0 eq) in glacial acetic acid (20 mL).

  • Reactant Addition: Add phenylhydrazine (1.05 eq) to the solution dropwise at room temperature. The 2-methylphenoxy group may introduce some steric hindrance, so a slight excess of the hydrazine is recommended to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified pyrazolone.

ParameterValue
Precursor Diethyl (2-methylphenoxy)propanedioate
Co-reagent Phenylhydrazine
Solvent Glacial Acetic Acid
Temperature Reflux (~118 °C)
Typical Time 4-6 hours
Product Class Substituted Pyrazolone
Synthesis of 3-(2-Methylphenoxy)isoxazol-5(4H)-one

Isoxazoles are another important class of five-membered heterocycles found in numerous biologically active compounds.[17] Their synthesis from β-dicarbonyl precursors is analogous to the pyrazole synthesis, utilizing hydroxylamine as the N-O building block.[18][19]

Mechanism Insight: The reaction proceeds through condensation of hydroxylamine with one of the ester groups, followed by intramolecular cyclization via nucleophilic attack of the hydroxyl oxygen onto the second ester carbonyl, and subsequent elimination of ethanol.

Protocol 4.2.1: Synthesis of 3-(2-Methylphenoxy)isoxazol-5(4H)-one

  • Base Preparation: In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol (30 mL) under a nitrogen atmosphere.

  • Precursor Addition: Once the sodium has completely reacted, add diethyl (2-methylphenoxy)propanedioate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature.

  • Reactant Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) in a minimal amount of water and add it to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and reduce the solvent volume under reduced pressure. Add 50 mL of cold water and acidify carefully with 2M HCl to a pH of ~5-6.

  • Isolation & Purification: The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

ParameterValue
Precursor Diethyl (2-methylphenoxy)propanedioate
Co-reagent Hydroxylamine Hydrochloride
Base/Solvent Sodium Ethoxide / Ethanol
Temperature Reflux (~78 °C)
Typical Time 3-5 hours
Product Class Substituted Isoxazolone
Synthesis of 5-(2-Methylphenoxy)pyrimidine-4,6(1H,5H)-dione (A Barbiturate Analog)

The condensation of diethyl malonate derivatives with urea or thiourea is the classical pathway to barbiturates and thiobarbiturates, a class of compounds with significant history in medicine.[3][20] This reaction provides a direct route to substituted pyrimidine-2,4,6-triones or their analogs.

Mechanism Insight: This is a double condensation reaction. The base (sodium ethoxide) deprotonates both the malonate precursor and the urea. The malonate enolate then acts as a nucleophile, attacking the urea carbonyl, followed by intramolecular cyclization and elimination of two molecules of ethanol to form the stable six-membered heterocyclic ring.

Protocol 4.3.1: Synthesis of 5-(2-Methylphenoxy)pyrimidine-4,6(1H,5H)-dione

  • Base Preparation: In a 250 mL three-neck flask fitted with a reflux condenser and mechanical stirrer, prepare sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol (50 mL) under a nitrogen atmosphere.

  • Reactant Addition: To the cooled sodium ethoxide solution, add urea (1.1 eq) followed by the dropwise addition of diethyl (2-methylphenoxy)propanedioate (1.0 eq).

  • Reaction: Heat the resulting thick slurry to reflux (78-80 °C) with efficient stirring for 7-10 hours. The reaction mixture should gradually become more homogeneous.

  • Workup (Salt Formation): After the reaction is complete, cool the mixture in an ice bath. The sodium salt of the product is often insoluble and will precipitate. Collect the salt by vacuum filtration and wash with a small amount of cold ethanol.

  • Isolation (Free Acid): Dissolve the collected sodium salt in a minimal amount of hot water. Acidify the solution with concentrated HCl until no further precipitation is observed (pH ~2-3).

  • Purification: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization is typically not necessary if the salt precipitation is performed carefully.

ParameterValue
Precursor Diethyl (2-methylphenoxy)propanedioate
Co-reagent Urea
Base/Solvent Sodium Ethoxide / Ethanol
Temperature Reflux (~80 °C)
Typical Time 7-10 hours
Product Class Substituted Pyrimidinedione

Summary of Synthetic Applications

The following table summarizes the transformation of diethyl (2-methylphenoxy)propanedioate into various heterocyclic cores.

Target HeterocycleCo-reagentKey Reaction TypeProduct Core Structure
Pyrazolone Hydrazine (e.g., R-NHNH₂)Condensation / Cyclization5-membered ring with two adjacent N atoms
Isoxazolone Hydroxylamine (NH₂OH)Condensation / Cyclization5-membered ring with adjacent N-O atoms
Pyrimidinedione Urea (NH₂CONH₂)Double Condensation / Cyclization6-membered ring with two N atoms at 1,3-positions

References

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE.
  • Wikipedia. (2023). Diethyl malonate.
  • Benchchem. (2025). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives.
  • Slomczynska, U., et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)
  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • PubChem. (n.d.). Diethyl methylmalonate.
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  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • ACG Publications. (2025).
  • Stanovnik, B., & Svete, J. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 337-347.
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  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Cambridge Crystallographic Data Centre. (n.d.). Order versus disorder in two isomorphous pyrazolone-substituted diethyl propanedioates prepared using a three-component one-pot reaction under solvent-free conditions.
  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines.
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  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Der Pharma Chemica. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)malonate.
  • Mansoura University. (n.d.).
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  • JOCPR. (n.d.).
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  • Google Patents. (n.d.). CA1141390A - Preparation of pyrazoles.
  • Royal Society of Chemistry. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors.
  • Filo. (2025).
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  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate....
  • Google Patents. (n.d.). EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine.
  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS.
  • Benchchem. (2025).
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Application

Application Notes and Protocols for Knoevenagel Condensation Reactions with Diethyl (2-methylphenoxy)propanedioate

Abstract The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its ability to generate α,β-unsaturated compounds, which are prevalent scaffolds in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its ability to generate α,β-unsaturated compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the Knoevenagel condensation specifically utilizing Diethyl (2-methylphenoxy)propanedioate, a structurally unique active methylene compound. We present a validated protocol for the synthesis of this key starting material, a detailed exploration of the condensation mechanism, step-by-step experimental procedures for its reaction with aromatic aldehydes, and a discussion of its potential applications in drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile reaction for the creation of novel molecular entities.

Introduction and Scientific Context

The Knoevenagel condensation involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step.[1] The reaction is typically catalyzed by a weak base, such as an amine, which is sufficiently basic to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde or ketone partner.[3] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[4][5]

The choice of the active methylene compound is critical as it dictates the functionality of the final product. While diethyl malonate is a common substrate, the use of α-substituted analogues like Diethyl (2-methylphenoxy)propanedioate introduces significant structural and electronic diversity. The α-(2-methylphenoxy) group not only adds steric bulk, influencing the stereochemical outcome of the condensation, but its electronic nature can also modulate the reactivity of the resulting α,β-unsaturated system, making it a compelling building block for targeted drug design.

Synthesis of the Starting Material: Diethyl (2-methylphenoxy)propanedioate

A reliable synthesis of the starting material is paramount for any subsequent application. Diethyl (2-methylphenoxy)propanedioate can be efficiently prepared via a nucleophilic substitution reaction between the sodium salt of 2-methylphenol (o-cresol) and diethyl bromomalonate.

Protocol 2.1: Synthesis of Diethyl (2-methylphenoxy)propanedioate

Reaction Scheme: (2-methyl)C₆H₄ONa + BrCH(COOEt)₂ → (2-methyl)C₆H₄OCH(COOEt)₂ + NaBr

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2-Methylphenol (o-cresol)108.1410.81 g1.0
Sodium Hydroxide (NaOH)40.004.00 g1.0
Diethyl bromomalonate239.0723.91 g1.0
Anhydrous Acetone-250 mL-
Diethyl Ether-200 mL-
Saturated NH₄Cl (aq)-100 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Preparation of Sodium 2-methylphenoxide: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.81 g (100 mmol, 1.0 equiv) of 2-methylphenol and 4.00 g (100 mmol, 1.0 equiv) of sodium hydroxide in 150 mL of anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide salt.

  • Addition of Diethyl Bromomalonate: To the resulting suspension, add 23.91 g (100 mmol, 1.0 equiv) of diethyl bromomalonate dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between 200 mL of diethyl ether and 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of saturated aqueous NH₄Cl solution and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain Diethyl (2-methylphenoxy)propanedioate as a colorless to pale yellow oil.

The Knoevenagel Condensation: Mechanism and Principles

The Knoevenagel condensation proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition (aldol addition), and elimination (dehydration).

  • Deprotonation: A weak base, typically a secondary amine like piperidine, deprotonates the α-carbon of Diethyl (2-methylphenoxy)propanedioate. The presence of two electron-withdrawing ester groups and the adjacent aryloxy group makes this proton sufficiently acidic for removal by a mild base.[3]

  • Nucleophilic Addition: The resulting resonance-stabilized carbanion (enolate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.

  • Protonation & Elimination: The alkoxide is protonated by the conjugate acid of the base (e.g., piperidinium ion) to form a β-hydroxy intermediate. Subsequent deprotonation at the α-carbon followed by elimination of a water molecule yields the final α,β-unsaturated product. This dehydration step is the driving force for the reaction.[6]

Knoevenagel_Mechanism Figure 1: Mechanism of the Knoevenagel Condensation cluster_start Reactants cluster_steps Reaction Steps cluster_end Products A Diethyl (2-methylphenoxy) propanedioate C 1. Deprotonation Formation of Enolate A->C + Base B Aldehyde (R-CHO) D 2. Nucleophilic Attack (Aldol Addition) B->D Cat Base (e.g., Piperidine) Cat->C C->D Enolate attacks Aldehyde E 3. Protonation D->E F β-Hydroxy Intermediate E->F G 4. Dehydration (Elimination) F->G - H₂O H α,β-Unsaturated Product G->H I H₂O G->I

Caption: Figure 1: Mechanism of the Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol details a general procedure for the Knoevenagel condensation of Diethyl (2-methylphenoxy)propanedioate with a representative aromatic aldehyde, 4-chlorobenzaldehyde. This reaction is amenable to a wide range of substituted aromatic and heteroaromatic aldehydes.[7][8]

Protocol 4.1: Knoevenagel Condensation with 4-Chlorobenzaldehyde

Reaction Scheme: (2-methyl)C₆H₄OCH(COOEt)₂ + (4-Cl)C₆H₄CHO --[Piperidine]--> (4-Cl)C₆H₄CH=C(OAr)(COOEt)₂ + H₂O

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Diethyl (2-methylphenoxy)propanedioate266.292.66 g1.0
4-Chlorobenzaldehyde140.571.41 g1.0
Piperidine85.150.085 g (0.1 mL)0.1
Toluene-50 mL-
1M Hydrochloric Acid (HCl)-30 mL-
Saturated NaHCO₃ (aq)-30 mL-
Brine-30 mL-
Anhydrous MgSO₄---

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add Diethyl (2-methylphenoxy)propanedioate (2.66 g, 10 mmol, 1.0 equiv), 4-chlorobenzaldehyde (1.41 g, 10 mmol, 1.0 equiv), and 50 mL of toluene.

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol, 0.1 equiv) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-8 hours).

  • Cooling and Dilution: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 50 mL of ethyl acetate.

  • Aqueous Workup: Transfer the solution to a separatory funnel. Wash sequentially with 30 mL of 1M HCl, 30 mL of saturated aqueous NaHCO₃, and 30 mL of brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated product.

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants - Diester - Aldehyde - Toluene B 2. Add Catalyst (Piperidine) A->B C 3. Heat to Reflux (with Dean-Stark Trap) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool to RT & Dilute D->E Reaction Complete F 6. Aqueous Workup (Wash with Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I 9. Characterize (NMR, IR, MS) H->I

Caption: Figure 2: Experimental Workflow.

Characterization of Products

The synthesized α,β-unsaturated compounds should be characterized using standard spectroscopic methods to confirm their structure and purity.

  • ¹H NMR: Expect to see characteristic signals for the vinylic proton (C=CH) in the range of 7.5-8.5 ppm, often as a singlet. Aromatic protons and signals corresponding to the ester and 2-methylphenoxy groups will also be present.

  • ¹³C NMR: Key signals include those for the α- and β-carbons of the unsaturated system (typically 120-150 ppm) and the ester carbonyl carbons (~165-170 ppm).

  • FT-IR Spectroscopy: Look for strong absorption bands for the ester carbonyl groups (C=O) around 1720-1740 cm⁻¹ and the carbon-carbon double bond (C=C) in the 1600-1650 cm⁻¹ region.[10]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Applications in Medicinal Chemistry and Drug Development

The products of this Knoevenagel condensation are rich in functionality and possess significant potential as scaffolds in drug discovery.

  • Michael Acceptors: The α,β-unsaturated system is an electrophilic Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in biological targets like enzymes. This is a key strategy in the design of irreversible inhibitors.

  • Scaffold for Diversity: The core structure contains multiple points for further chemical modification—the aromatic rings and the ester functionalities—allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Bioisosteres: The (2-methylphenoxy) group can act as a bioisosteric replacement for other aromatic or heterocyclic systems, potentially improving pharmacokinetic or pharmacodynamic properties.

  • Anticancer Potential: Many compounds containing α,β-unsaturated carbonyl motifs derived from Knoevenagel condensations have demonstrated significant anticancer activity by targeting various cellular pathways.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Insufficient heat- Water not effectively removed- Use fresh piperidine.- Ensure the reaction mixture is refluxing vigorously.- Check that the Dean-Stark trap is functioning correctly.
Low Yield - Incomplete reaction- Product loss during workup- Side reactions- Increase reaction time.- Perform workup and extraction steps carefully.- Ensure a weak base is used to avoid aldehyde self-condensation.[1]
Formation of Side Products - Aldehyde self-condensation- Michael addition of the starting malonate to the product- Use a milder catalyst or lower catalyst loading.- Use a 1:1 stoichiometry of reactants. Monitor reaction closely and stop once the aldehyde is consumed.

References

  • Coumbarides, G. S., Dingjan, M., Eames, J., & Weerasooriya, N. (2001). Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Bulletin of the Chemical Society of Japan, 74(1), 179–180. [Link]

  • Coumbarides, G. S., Dingjan, M., Eames, J., & Weerasooriya, N. (2002). Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Bulletin of the Chemical Society of Japan. [Link]

  • Abd-El-Aziz, A. S., de Denus, C. R., & Zaworotko, M. J. (1994). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (18), 2555-2560. [Link]

  • Oreate AI. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. [Link]

  • Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2799-2810. [Link]

  • Shaikh, A. M., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Journal of the Chemical Society of Pakistan, 36(6). [Link]

  • Ibrahim, M. A. (2014). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. Molecules, 19(5), 5625-5638. [Link]

  • Reddy, B. V. S., et al. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Research Square. [Link]

  • Adams, R., & Kamm, O. (1922). Diethyl n-Butylmalonate. Organic Syntheses, 2, 27. [Link]

  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chem. Proc., 52, 2. [Link]

  • ChemChart. (n.d.). Diethyl bromomalonate. Retrieved February 25, 2026, from [Link]

  • Reddy, B. V. S., et al. (2012). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Organic & Biomolecular Chemistry, 10(46), 9166-9170. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 25, 2026, from [Link]

  • Fuson, R. C. (1943). Ethyl Benzalmalonate. Organic Syntheses, 23, 32. [Link]

  • Yüce, A. Ö., & Salman, A. (2010). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 15(1), 266–275. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved February 25, 2026, from [Link]

  • Omran, O. A. (2009). The reaction of diethyl bromomalonate with p-tert-butylthia-calix[6]arene: an approach to asymmetrical derivatives. Molecules, 14(5), 1755–1761. [Link]

  • Ashenhurst, J. (2024). Reactions of Phenols. Chemistry Steps. [Link]

  • Cope, A. C., et al. (1941). Condensation Reactions. II. Alkylidene Cyanoacetic and Malonic Esters. Journal of the American Chemical Society, 63(12), 3452–3456. [Link]

  • Vibzzlab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved February 25, 2026, from [Link]

  • Pawara, H. S., Wagha, A. S., & Lali, A. M. (2017). Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Polymers from Diethyl (2-methylphenoxy)propanedioate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis and potential applications of novel polymers derived from Diethyl (2-methylphenoxy)p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential applications of novel polymers derived from Diethyl (2-methylphenoxy)propanedioate. This document offers detailed protocols, an exploration of the underlying chemical principles, and expert insights into the structure-property relationships of these promising materials.

Introduction: The Potential of Phenoxy-Functionalized Polyesters

Polymers with functional side chains are of significant interest in materials science and biomedical applications due to the ability to tailor their chemical and physical properties. The incorporation of a 2-methylphenoxy group into a polyester backbone via the monomer Diethyl (2-methylphenoxy)propanedioate offers a unique combination of properties. The phenoxy moiety can enhance thermal stability and solubility in organic solvents, while also providing a site for further chemical modification.[1][2] These polymers are anticipated to have applications in areas such as drug delivery, specialty coatings, and advanced biomaterials.

This guide will detail the synthesis of the monomer, its subsequent polymerization, and the characterization of the resulting novel polyesters.

Monomer Synthesis: Diethyl (2-methylphenoxy)propanedioate

The synthesis of Diethyl (2-methylphenoxy)propanedioate can be achieved through a nucleophilic aromatic substitution reaction, a variation of the well-established malonic ester synthesis.[3][4][5] The proposed synthetic route involves the reaction of diethyl malonate with a suitable 2-methylphenoxy precursor.

Proposed Synthetic Pathway

A plausible method for the synthesis of Diethyl (2-methylphenoxy)propanedioate is the arylation of diethyl malonate.[6] This can be achieved by reacting the sodium salt of diethyl malonate with a 2-methylphenyl-containing electrophile.

Diagram of the Proposed Synthetic Pathway for the Monomer

G DiethylMalonate Diethyl Malonate NaOEt Sodium Ethoxide (NaOEt) in Ethanol DiethylMalonate->NaOEt Deprotonation Enolate Sodio Diethyl Malonate (Enolate Intermediate) NaOEt->Enolate Electrophile 2-Methylphenyl Electrophile (e.g., Diazonium Salt) Enolate->Electrophile Nucleophilic Attack Product Diethyl (2-methylphenoxy)propanedioate Electrophile->Product

Caption: Proposed synthesis of Diethyl (2-methylphenoxy)propanedioate.

Protocol for Monomer Synthesis

Materials:

  • Diethyl malonate

  • Sodium metal

  • Anhydrous ethanol

  • 2-Methylphenol (o-cresol)

  • Reagents for diazotization (e.g., sodium nitrite, hydrochloric acid)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the sodio diethyl malonate.

  • Preparation of the Diazonium Salt (if applicable): In a separate beaker, dissolve 2-methylaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water.

  • Arylation Reaction: Slowly add the prepared diazonium salt solution to the malonate enolate solution at 0-5 °C. Stir the reaction mixture vigorously.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water. Extract the product with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Polymer Synthesis: Poly(diethyl (2-methylphenoxy)propanedioate)

The polymerization of Diethyl (2-methylphenoxy)propanedioate can be achieved through polycondensation. Two primary approaches are presented: melt polycondensation and solution polycondensation.

A. Melt Polycondensation

This method involves heating the monomer with a diol in the presence of a catalyst at high temperatures under vacuum to drive the removal of the ethanol byproduct.

Protocol for Melt Polycondensation:

Materials:

  • Diethyl (2-methylphenoxy)propanedioate

  • A suitable diol (e.g., 1,4-butanediol, ethylene glycol)

  • Transesterification catalyst (e.g., zinc acetate, titanium(IV) isopropoxide)

  • Antioxidant (e.g., triphenyl phosphite)

Procedure:

  • Charging the Reactor: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge Diethyl (2-methylphenoxy)propanedioate, the diol (in a 1:1.2 molar ratio), and the catalyst (0.05-0.2 mol% relative to the malonate).

  • First Stage (Ester Interchange): Heat the mixture under a gentle stream of nitrogen to 150-180 °C. Ethanol will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of ethanol has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-240 °C and slowly apply a vacuum (down to <1 Torr). The viscosity of the mixture will increase significantly. Continue the reaction until the desired molecular weight is achieved, as indicated by the viscosity or torque on the stirrer.

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen and dissolve the polymer in a suitable solvent (e.g., chloroform, THF). Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

  • Purification: Filter the precipitated polymer and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Diagram of the Melt Polycondensation Workflow

G Monomers Monomer + Diol + Catalyst Reactor Charge Reactor Monomers->Reactor Stage1 Stage 1: Ester Interchange (150-180°C, N2 atm) Ethanol Removal Reactor->Stage1 Stage2 Stage 2: Polycondensation (200-240°C, Vacuum) Viscosity Increase Stage1->Stage2 Recovery Polymer Recovery (Dissolution & Precipitation) Stage2->Recovery Purification Purification (Vacuum Drying) Recovery->Purification

Caption: Workflow for melt polycondensation of the monomer.

B. Solution Polycondensation

This method is suitable for producing lower molecular weight polymers or when the polymer is not thermally stable at high temperatures.

Protocol for Solution Polycondensation:

Materials:

  • Diethyl (2-methylphenoxy)propanedioate

  • A suitable diol

  • A high-boiling point solvent (e.g., diphenyl ether, sulfolane)

  • Transesterification catalyst

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the Diethyl (2-methylphenoxy)propanedioate, diol, and catalyst in the solvent.

  • Polymerization: Heat the solution to reflux. The ethanol byproduct will distill off with the solvent vapor and can be collected.

  • Monitoring: Monitor the reaction progress by measuring the amount of ethanol collected or by analyzing aliquots of the reaction mixture using GPC.

  • Polymer Isolation: Once the desired molecular weight is reached, cool the solution and precipitate the polymer by adding a non-solvent.

  • Purification: Filter the polymer and wash it thoroughly with the non-solvent to remove any residual high-boiling solvent. Dry the polymer under vacuum.

Polymer Characterization

A thorough characterization of the synthesized polymers is crucial to understand their structure and properties.

Characterization Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and composition of the polymer.Signals corresponding to the aromatic protons of the 2-methylphenoxy group, the polymer backbone, and the ester groups.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Characteristic peaks for ester carbonyl (C=O) stretching, C-O stretching, and aromatic C-H bending.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).A chromatogram showing the distribution of polymer chain lengths.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A decomposition temperature profile indicating the onset of thermal degradation. The phenoxy group is expected to enhance thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if crystalline.A step change in the heat flow at the Tg. The bulky side group may lead to an amorphous polymer with a relatively high Tg.[1]

Potential Applications and Future Directions

The novel polyesters derived from Diethyl (2-methylphenoxy)propanedioate hold promise for a variety of applications:

  • Drug Delivery: The polymer backbone can be designed to be biodegradable, and the phenoxy side chains could be used for conjugating drugs or targeting moieties.

  • Biomaterials: The biocompatibility of these polymers should be investigated for applications in tissue engineering and medical devices.[7]

  • High-Performance Coatings: The enhanced thermal stability and solubility could make these polymers suitable for specialty coatings requiring durability and specific solvent compatibility.

Future research should focus on exploring the copolymerization of Diethyl (2-methylphenoxy)propanedioate with other monomers to further tune the polymer properties. Additionally, post-polymerization modification of the phenoxy group could introduce new functionalities.

References

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.
  • Synthesis of Reactive Polyesters Possessing Phenol Pendant Groups Through Selective Ketene/Hydroxyl Addition Reactions.
  • The Malonic Ester and Acetoacetic Ester Synthesis. (Source: Master Organic Chemistry)
  • Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate.
  • Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives.
  • Malonic Ester Synthesis. (Source: Chemistry LibreTexts)
  • Mass Spectra of 2-Substituted Diethyl Malonate Deriv
  • DIETHYL PROPANEDIOATE.
  • Malonic Ester Synthesis. (Source: Chemistry Steps)
  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (Source: Der Pharma Chemica)
  • Structure and properties of pharmacologically active polymers.
  • Reaction of -Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organoc
  • Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applic
  • Carboxyl Reactivity. (Source: MSU chemistry)
  • Process for producing polyester polyols having secondary OH end groups.
  • Synthesis of methylene malonates substantially free of impurities.
  • Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties.
  • Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)
  • Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjug
  • A kind of method of continuous synthesizing methyl diethyl malonate.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Malonic Ester Synthetic Strategies. (Source: Organic Chemistry Tutor)
  • Effect of Molecular Structure of Side Chain Polymers on "Click" Synthesis of Thermosensitive Molecular Brushes. (Source: TRACE: Tennessee)
  • Polymers with ether containing side chains and compositions thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diethyl (2-methylphenoxy)propanedioate Synthesis

The following guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of Diethyl (2-methylphenoxy)propanedioate (also known as Diethyl (o-tolyloxy)malonate). Ticket ID: #SYN...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of Diethyl (2-methylphenoxy)propanedioate (also known as Diethyl (o-tolyloxy)malonate).

Ticket ID: #SYN-DMPP-001 Topic: Yield Optimization & Troubleshooting for O-Alkylation of o-Cresol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Reaction Workflow

User Query: "I am attempting to synthesize Diethyl (2-methylphenoxy)propanedioate via the reaction of o-cresol with diethyl bromomalonate. My yields are inconsistent (30-50%), and I observe multiple side products. How can I stabilize this protocol?"

Technical Diagnosis: The synthesis relies on a Williamson Ether Synthesis using an ambident nucleophile (o-cresol) and an acidic electrophile (diethyl bromomalonate). The low yield typically stems from three competing factors:

  • C-Alkylation vs. O-Alkylation: Phenoxides can attack via the oxygen (desired) or the ortho/para carbons (undesired).

  • Proton Transfer (The "Hidden" Trap): The

    
    -proton of diethyl bromomalonate is highly acidic (
    
    
    
    ). The phenoxide anion (
    
    
    ) can act as a base rather than a nucleophile, deprotonating the bromomalonate and stalling the reaction.
  • Hydrolysis/Decarboxylation: The product is a malonic ester, highly susceptible to hydrolysis and subsequent decarboxylation if moisture is present.[1]

The "Gold Standard" Protocol

Based on comparative literature for hindered phenols and malonate ethers, the following protocol maximizes O-alkylation specificity.

ReactionWorkflow Start Reagents: o-Cresol (1.0 eq) Diethyl Bromomalonate (1.1 eq) K2CO3 (2.0 eq) Step1 Step 1: Deprotonation Solvent: Acetone (Anhydrous) Temp: Reflux (56°C) Time: 30 min Start->Step1 Activation Step2 Step 2: Alkylation (SN2) Add Bromomalonate dropwise Reflux 4-6 hours Step1->Step2 Phenoxide Formed Check In-Process Check (TLC/GC) Look for disappearance of o-Cresol Step2->Check Workup Workup Filter salts -> Concentrate -> Partition (EtOAc/Water) Check->Workup Complete Product Target Product: Diethyl (2-methylphenoxy)propanedioate Workup->Product

Figure 1: Optimized workflow for the O-alkylation of o-cresol. The critical step is the use of a mild, heterogeneous base (K2CO3) in an aprotic solvent to favor Kinetic Control (O-alkylation).

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Kinetics & Conversion

Q: The reaction stalls at 50% conversion even after 12 hours. Adding more base doesn't help. Why?

A: You are likely encountering the Proton Exchange Trap . Because diethyl bromomalonate has an acidic proton (


-H), your phenoxide anion can deprotonate it instead of attacking the carbon.
  • Mechanism:

    
    
    
  • Consequence: The resulting enolate of the bromomalonate is electron-rich and a poor electrophile. It will not react further, effectively killing 50% of your reagents immediately.

  • Solution:

    • Switch Solvent: Change from THF or Ethanol to Acetone or Acetonitrile . These polar aprotic solvents solvate the cation (

      
      ), leaving the phenoxide "naked" and more nucleophilic, increasing the rate of 
      
      
      
      attack over proton transfer [1].
    • Catalysis: Add 5-10 mol% Potassium Iodide (KI) (Finkelstein condition). This converts the bromo-malonate to the more reactive iodo-malonate in situ, accelerating the substitution reaction before proton transfer can dominate.

Category 2: Impurity Profile (C- vs. O-Alkylation)

Q: I see a major byproduct with the same mass as the product but different retention time. Is this the C-alkylated isomer?

A: Yes, this is likely Diethyl 2-(2-hydroxy-3-methylphenyl)malonate (C-alkylation). Phenoxide is an ambident nucleophile. C-alkylation is thermodynamically favored, while O-alkylation is kinetically favored.

  • Root Cause:

    • Solvent: Using protic solvents (Ethanol, Methanol) hydrogen-bonds to the phenoxide oxygen, shielding it and forcing attack from the Carbon ring [2].

    • Counter-ion: Lithium or Sodium (NaH, NaOH) coordinates tightly with the oxygen, also shielding it.

  • Fix:

    • Use Potassium (K) or Cesium (Cs): Larger cations coordinate less tightly to the oxygen. Cesium Carbonate (

      
      )  is the "nuclear option" for maximizing O-alkylation due to the "Cesium Effect" (solubility and loose ion pairing) [3].
      
    • Strictly Aprotic: Ensure your Acetone or DMF is dry. Even 1% water can shift selectivity toward C-alkylation.

Category 3: Product Instability

Q: My product disappears during workup, and I isolate a white solid that is not the ester. What happened?

A: You triggered Hydrolysis and Decarboxylation . Malonic esters are prone to hydrolysis under basic conditions, especially if heated.

  • Pathway: Ester

    
     Dicarboxylic Acid 
    
    
    
    Carboxylic Acid (White Solid).
  • Protocol Adjustment:

    • Quench Cold: Perform the initial water addition/neutralization at 0°C.

    • Neutral pH: Do not use strong acids (HCl) or strong bases (NaOH) during workup. Use Saturated

      
       or dilute 
      
      
      
      to neutralize.
    • Avoid Distillation: The product has a very high boiling point. Distillation often leads to thermal degradation. Purify via silica gel chromatography (Hexane:EtOAc 9:1) instead.

Comparative Optimization Matrix

Use this table to select conditions based on your available reagents and observed issues.

ParameterCondition A (Recommended) Condition B (Alternative) Condition C (Avoid)
Base

(anhydrous)

(High Yield)

(Promotes C-alkylation)
Solvent Acetone (Reflux) Acetonitrile (Reflux)Ethanol/Water (Hydrolysis risk)
Catalyst None KI (10 mol%)Phase Transfer Catalyst (often unnecessary)
Temp 56°C (Gentle Reflux) 80°C (MeCN Reflux)>100°C (Decarboxylation risk)
Expected Yield 75 - 85% 85 - 95% < 40%

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Paths B and C.

Pathways Reactants Reactants: Phenoxide + Bromomalonate PathA Path A (Kinetic Control) O-Attack (SN2) Reactants->PathA PathB Path B (Thermodynamic Control) C-Attack (Ortho/Para) Reactants->PathB Promoted by Protic Solvents PathC Path C (Proton Transfer) Acid-Base Reaction Reactants->PathC Promoted by Strong Bases (NaH) ProductA Product: Diethyl (2-methylphenoxy)propanedioate PathA->ProductA ProductB Byproduct: C-Alkylated Phenol PathB->ProductB ProductC Dead End: Bromomalonate Enolate (Stalled Reaction) PathC->ProductC

Figure 2: Competing reaction pathways. Path A is favored by weak bases (


) and aprotic solvents. Path C is the most common cause of low conversion.

References

  • Omran, O. A. (2009).[2] The Reaction of Diethyl Bromomalonate with p-tert-butylthiacalix[4]arene: An Approach to Asymmetrical Derivatives. Molecules, 14(5), 1755–1761.

    • Establishes the efficacy of K2CO3/Acetone for O-alkylation of hindered phenols with diethyl bromomalon
  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation.

    • Detailed mechanism on solvent effects (Protic vs Aprotic) influencing the ambident nucleophile selectivity.
  • BenchChem. (2025).[1][3][4][5][6] Common side products in the alkylation of diethyl malonate.

    • Discusses the acidity of the alpha-proton in malonates and the risks of enolate form

Sources

Optimization

Technical Support Center: Purification of Diethyl (2-methylphenoxy)propanedioate

Welcome to the technical support guide for the purification of Diethyl (2-methylphenoxy)propanedioate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Diethyl (2-methylphenoxy)propanedioate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the challenges encountered during the purification of this specialty diester. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your purification strategy for the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude Diethyl (2-methylphenoxy)propanedioate sample?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common syntheses involving the alkylation of diethyl malonate, you can anticipate the following impurities:

  • Unreacted Starting Materials: The most common impurities are unreacted diethyl malonate and the 2-methylphenoxy-containing starting material. Diethyl malonate, in particular, can be persistent.[1][2]

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, you may form a di-substituted malonic ester as a byproduct.[2]

  • Solvents: Residual solvents from the reaction (e.g., toluene, ethanol) and workup (e.g., diethyl ether, ethyl acetate) are almost always present.[3]

  • Basic or Acidic Residues: Catalysts or reagents from previous steps, such as sodium ethoxide or acids used in workup, may contaminate the crude product.[4]

  • Hydrolysis Products: Exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of one or both ester groups, resulting in the corresponding mono-ester or dicarboxylic acid.[1]

Q2: My crude NMR shows a significant amount of unreacted diethyl malonate. What is the most efficient way to remove it?

A2: Removing unreacted diethyl malonate is a frequent challenge. The most effective method is a basic aqueous wash. The α-protons of diethyl malonate are weakly acidic and can be deprotonated by a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form the water-soluble sodium salt.[1] This salt is then easily removed into the aqueous phase.

CAUTION: Your target compound, Diethyl (2-methylphenoxy)propanedioate, is also an ester and can be susceptible to hydrolysis under basic conditions. To mitigate this risk:

  • Use a mild base like sodium bicarbonate.[1]

  • Perform the wash at a low temperature (e.g., in an ice bath).[1]

  • Keep the contact time brief (a few minutes).[1]

  • Immediately follow the basic wash with a brine wash to remove any residual base.[1]

Q3: My product appears to be degrading at high temperatures. Is distillation a viable purification method?

A3: Thermal sensitivity is a critical consideration for high-boiling esters.[5] Direct distillation at atmospheric pressure is likely to cause decomposition. The recommended approach is vacuum distillation . By reducing the pressure, you significantly lower the boiling point of the compound, allowing it to distill at a temperature that minimizes the risk of thermal degradation.[5][6] For esters with boiling points similar to phthalates, distillation under a vacuum of 0.1 to 1 mm Hg is often necessary to prevent the formation of acidic impurities and off-colors.[5]

Q4: How do I select an appropriate solvent system for purifying Diethyl (2-methylphenoxy)propanedioate by column chromatography?

A4: Column chromatography is an excellent method for removing impurities with different polarities.[7][8] The key is to find a solvent system that provides good separation between your product and the impurities on a Thin Layer Chromatography (TLC) plate first.

  • Stationary Phase: Silica gel is the most common and effective choice for this class of compounds.[1][3]

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point for malonic esters is a mixture of hexanes and ethyl acetate. A ternary solvent system, such as hexanes/dichloromethane/ethyl acetate, can sometimes offer improved separation.[8]

    • Step 1 (TLC Analysis): Spot your crude material on a TLC plate. Develop several plates using different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Step 2 (Evaluation): The ideal solvent system will show your product spot with a retention factor (Rf) of approximately 0.3-0.4, with clear separation from impurity spots.

    • Step 3 (Column Elution): Use the selected solvent system to run your column. You can use a gradient elution (gradually increasing the polarity) to effectively separate all components.

Q5: What are the key parameters for GC-MS analysis to confirm the purity of my final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like Diethyl (2-methylphenoxy)propanedioate.[9][10]

ParameterTypical SettingRationale
Column 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5MS)A versatile, non-polar column suitable for a wide range of organic molecules.[9]
Injector Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.[10]
Oven Program Initial: ~100 °C, Ramp: 10-20 °C/min, Final: ~280-300 °CA temperature gradient is crucial for separating compounds with different boiling points.[11]
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column.
Detector Mass Spectrometer (MS)Provides both quantification (peak area) and identification (mass spectrum) of each component.
Scan Mode Total Ion Chromatogram (TIC) and Extracted Ion Chromatogram (EIC)TIC gives an overview of all components, while EIC can be used to selectively look for expected impurities.[9]

The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Q6: What safety precautions are essential during the purification of Diethyl (2-methylphenoxy)propanedioate?

A6: While specific data for this exact molecule is limited, compounds in the diethyl malonate family are generally considered combustible liquids and can cause skin and eye irritation.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle the compound in a well-ventilated fume hood, especially during heating and solvent evaporation, to avoid inhaling vapors.[14]

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Diethyl malonate has a flash point around 93 °C.[13][15] Have a CO₂, dry chemical, or foam extinguisher readily available.[12]

  • Handling: Avoid contact with strong acids, bases, and oxidizing agents, as they can cause decomposition.[16]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's regulations. Do not pour organic solvents or the compound down the drain.[12]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield After Purification 1. Product co-eluted with impurities during chromatography. 2. Product was partially lost during aqueous washes. 3. Incomplete distillation; product remains in the distillation pot.1. Re-run chromatography with a less polar solvent system or a shallower gradient.[8] 2. Reduce the number of washes or ensure the pH of the aqueous layer is not excessively basic. Back-extract the aqueous layers with a fresh portion of organic solvent.[17] 3. Ensure the distillation temperature and vacuum are appropriate for your product's boiling point.[6]
Product Decomposition During Distillation 1. Distillation temperature is too high. 2. "Hot spots" in the heating mantle. 3. Presence of acidic or basic impurities that catalyze decomposition.1. Increase the vacuum (lower the pressure) to reduce the boiling point.[5] 2. Use a water or oil bath for more uniform heating.[18] 3. Neutralize the crude product with a mild basic wash (e.g., NaHCO₃ solution) before distilling.[1]
Poor Separation in Column Chromatography 1. Inappropriate solvent system (too polar or non-polar). 2. Column was packed improperly (channeling). 3. Column was overloaded with crude material.1. Re-evaluate the solvent system using TLC to achieve an Rf of 0.3-0.4 for the product.[3] 2. Repack the column carefully, ensuring a level and uniform bed of silica. 3. Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product Hydrolysis During Basic Wash 1. Base is too concentrated (e.g., NaOH). 2. Wash was performed for too long or at too high a temperature.1. Use a milder base like saturated sodium bicarbonate (NaHCO₃).[1] 2. Perform the wash quickly (1-2 minutes) in a separatory funnel cooled in an ice bath.[1]

Purification Workflows & Protocols

Workflow Decision Tree

This diagram will guide you in selecting the most appropriate purification strategy.

Purification_Decision_Tree cluster_combo Sequential Purification start Crude Diethyl (2-methylphenoxy)propanedioate check_impurities Major Impurity Type? start->check_impurities acidic_check Acidic Impurities (e.g., unreacted malonate)? check_impurities->acidic_check Acidic polarity_check Impurities have Different Polarity? check_impurities->polarity_check Neutral / Byproducts acidic_check->polarity_check No basic_wash Perform Mild Basic Wash (Protocol 3) acidic_check->basic_wash Yes thermal_check Product Thermally Stable? distillation Purify by Vacuum Distillation (Protocol 1) thermal_check->distillation Yes chromatography Purify by Column Chromatography (Protocol 2) thermal_check->chromatography No / Thermally Sensitive polarity_check->thermal_check No / Similar Polarity polarity_check->chromatography Yes basic_wash->polarity_check final_product Pure Product (Verify with GC-MS) distillation->final_product chromatography->final_product combo Combine Methods (e.g., Wash then Chromatography)

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for thermally stable products where impurities have significantly different boiling points.[18][19]

  • Setup: Assemble a fractional distillation apparatus rated for vacuum use. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charge Flask: Add the crude Diethyl (2-methylphenoxy)propanedioate and a magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully apply the vacuum.

  • Heating: Begin stirring and gently heat the flask using a heating mantle with a sand or oil bath for even temperature distribution.[18]

  • Fraction Collection:

    • Collect any low-boiling solvents or impurities in a separate receiving flask (the "forerun").[6]

    • As the temperature stabilizes at the boiling point of your product under the applied vacuum, switch to a clean, pre-weighed receiving flask.

    • Collect the main fraction over a stable temperature range (typically 1-3 °C).

  • Shutdown: Once the distillation rate slows or the temperature begins to rise sharply, stop the distillation. Remove the heat source first, then allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the preferred method for removing impurities with different polarities or for thermally sensitive compounds.[1][8]

  • Solvent Selection: Determine the optimal eluent system (e.g., hexanes/ethyl acetate) using TLC analysis as described in FAQ Q4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) and load it onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with your chosen solvent system. Collect the eluent in a series of fractions (e.g., test tubes or small flasks).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Protocol 3: Removal of Acidic Impurities via Basic Aqueous Wash

This protocol is specifically for removing acidic impurities like unreacted diethyl malonate.[1]

  • Dissolution: Dissolve the crude product in an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Washing: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[1]

  • Separation: Allow the layers to separate fully and drain the lower aqueous layer.

  • Repeat (Optional): If a significant amount of acidic impurity is present, repeat the wash with a fresh portion of NaHCO₃ solution.

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base. Drain the brine layer. Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, now free of acidic impurities.

References

  • Organic Syntheses Procedure: diethyl aminomalonate hydrochloride.

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.

  • DIETHYL PROPANEDIOATE.

  • Technical Support Center: Purification of Products from Diethyl Malonate Reactions.

  • SAFETY DATA SHEET - Diethyl methylpropanedioate.

  • Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.

  • Organic Syntheses Procedure: ethyl ethoxalylpropionate.

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.

  • Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives.

  • Organic Syntheses Procedure: ETHYL METHYLMALONATE.

  • Fisher Esterification, Reflux, Isolation and Purification of Esters.

  • Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives.

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.

  • Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives.

  • Preparation method for environmentally-friendly clean diethyl malonate.

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva (DC.) R.K Jan.

  • Esters. An Introduction.

  • Diethyl malonate – Knowledge and References.

  • SAFETY DATA SHEET - Diethyl methylpropanedioate.

  • How to prepare diethyl malonate? - FAQ.

  • Diethyl malonate - Wikipedia.

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.

  • Synthesis, Isolation, and Purification of an Ester.

  • GC/MS profiling of essential oils from Bontia daphnoides L., chemometric discrimination, isolation of dehydroepingaione and evaluation of antiviral activity.

  • Supporting Information for Copper-Catalyzed Asymmetric 1,4-Addition of Dialkylzinc Reagents to α,β-Unsaturated Malonic Esters.

  • Preparation method of 5, 5-diethyl malonylurea.

  • Purification of high boiling esters.

  • Diethyl 2-(2-methoxyphenoxy)malonate | CAS No- 20730-58-9.

  • SAFETY DATA SHEET - Diethyl Dipropylmalonate.

  • 500109 diethyl malonate safety data sheet.

  • Material Safety Data Sheet (MSDS) - Diethyl Malonate.

Sources

Troubleshooting

Technical Support Center: Alkylation of Diethyl (2-methylphenoxy)propanedioate

Welcome to the technical support guide for the alkylation of Diethyl (2-methylphenoxy)propanedioate. This document is designed for researchers, scientists, and professionals in drug development who are working with or pl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the alkylation of Diethyl (2-methylphenoxy)propanedioate. This document is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with this specific malonic ester synthesis. The alkylation of this mono-substituted malonate is a powerful method for creating α,α-disubstituted carboxylic acid precursors. However, like any nuanced chemical transformation, it is susceptible to several side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues and optimize your reaction conditions effectively.

Section 1: The Desired Reaction Pathway: C-Alkylation

The primary objective is to perform a second alkylation on the α-carbon of diethyl (2-methylphenoxy)propanedioate. This process involves two key steps:

  • Enolate Formation: The α-proton, made acidic by the two adjacent ester carbonyl groups, is removed by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.[1][2]

  • Nucleophilic Attack (SN2): The resulting enolate, a potent carbon-centered nucleophile, attacks an alkyl halide in a classic SN2 reaction, forming a new carbon-carbon bond.[3][4]

This sequence allows for the controlled introduction of a second, different alkyl group, leading to a versatile α,α-disubstituted malonic ester.

Desired_Pathway sub Diethyl (2-methylphenoxy)propanedioate reagents1 + Base (e.g., NaOEt) sub->reagents1 enolate Resonance-Stabilized Enolate reagents2 + Alkyl Halide (R²-X) (SN2 Reaction) enolate->reagents2 prod Dialkylated Product (C-Alkylation) reagents1->enolate reagents2->prod

Caption: Desired C-alkylation pathway for diethyl (2-methylphenoxy)propanedioate.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield is low, and I've isolated a compound that appears to be an alkene derived from my alkyl halide. What is the cause?

A1: This is a classic case of a competing E2 elimination reaction .[5] The base used to deprotonate your malonic ester (e.g., sodium ethoxide) is also capable of abstracting a β-proton from the alkyl halide, leading to the formation of an alkene instead of the desired substitution product. This side reaction is particularly problematic with secondary and tertiary alkyl halides.[3][4]

Causality: The enolate formation requires basic conditions. These same conditions can favor elimination, where the base attacks a proton on the alkyl halide rather than the enolate attacking the electrophilic carbon. The E2 mechanism is a concerted, single-step process that competes directly with the SN2 pathway.[6][7]

Troubleshooting Steps:

  • Alkyl Halide Choice: The most effective solution is to use primary or methyl alkyl halides, which are significantly less prone to elimination.[3][5] Tertiary halides are completely unsuitable and will almost exclusively yield elimination products, while secondary halides often give difficult-to-separate mixtures.[4]

  • Temperature Control: E2 reactions are favored by higher temperatures.[8] Running the reaction at the lowest effective temperature (e.g., starting at 0 °C and slowly warming to room temperature or gentle reflux) can favor the SN2 pathway.

  • Base Selection: While a strong base is necessary, using a sterically hindered base like potassium tert-butoxide can paradoxically increase elimination on the alkyl halide.[8][9] Stick to bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) for this reaction.

Alkyl Halide TypeSN2 RateE2 RateRecommendation
Methyl ExcellentN/AHighly Recommended
Primary (1°) GoodLowRecommended
Secondary (2°) PoorHighUse with Caution; Expect Mixtures
Tertiary (3°) NoneExcellentNot Recommended

Q2: My NMR and Mass Spec data suggest a byproduct where the new alkyl group is attached to an oxygen atom. What happened?

A2: You are observing the product of O-alkylation . The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen.[10][11] While C-alkylation is generally favored and leads to the thermodynamically more stable product, O-alkylation can occur under certain conditions, leading to the formation of a ketene acetal.

Alkylation_Competition sub Enolate Intermediate c_alk C-Alkylated Product (Desired) sub->c_alk C-Attack (Favored) o_alk O-Alkylated Product (Ketene Acetal) sub->o_alk O-Attack (Side Reaction)

Caption: Competing C-alkylation vs. O-alkylation pathways for the enolate.

Causality: The outcome of C- vs. O-alkylation is a complex interplay of factors including the solvent, the metal counter-ion, and the nature of the electrophile (alkyl halide).[12]

  • Hard and Soft Acid-Base (HSAB) Theory: In simple terms, the carbon end of the enolate is a "soft" nucleophile, while the oxygen end is "hard". Alkyl halides are typically "soft" electrophiles. According to HSAB theory, soft-soft interactions are favored, leading to C-alkylation.[12]

Troubleshooting Steps:

  • Solvent Choice: Use polar aprotic solvents like THF or DMF. These solvents effectively solvate the metal cation (e.g., Na⁺), leaving a more "naked" and reactive enolate anion. This enhances the reactivity of the softer carbon terminus.[12] Protic solvents like ethanol can solvate the oxygen atom of the enolate, hindering O-alkylation but can also slow the overall reaction.

  • Electrophile: Stick with standard alkyl halides (R-I, R-Br, R-Cl). "Harder" electrophiles, such as silyl halides (R₃SiCl), will almost exclusively react at the oxygen, which is an important consideration in other synthetic contexts.[10][11]

Q3: I see a significant amount of a dialkylated product, but it seems to have two of the same alkyl group, not the two different ones I intended. What went wrong?

A3: This is a classic case of polyalkylation occurring in a single pot without proper intermediate isolation.[5][13] After the first alkylation, the mono-alkylated product still has an acidic proton. If excess base and the first alkyl halide are present, a second alkylation can occur before you have a chance to add your second, different alkyl halide.[4][14]

Causality: The pKa of the mono-alkylated malonic ester is still low enough (typically ~13-15) to be deprotonated by the alkoxide base.[3][4] If the first alkylation is not driven to completion and purified, the subsequent addition of base will deprotonate both the remaining starting material and the mono-alkylated product, leading to a mixture of undesired dialkylated species.

Troubleshooting Steps:

  • Control Stoichiometry: For the first alkylation step, use a strict 1:1 molar ratio of the malonic ester to the base and alkyl halide.[5]

  • Sequential, Step-wise Protocol: The most robust method is to perform the synthesis in two distinct stages. First, perform the mono-alkylation. Then, work up the reaction and carefully purify the mono-alkylated intermediate by column chromatography or distillation.[15] Finally, subject the purified intermediate to the second alkylation with a different base and alkyl halide.

  • Slow Addition: Adding the alkylating agent slowly to the formed enolate ensures its concentration remains low, minimizing the chance of it reacting with the enolate of the newly formed product.[5]

Q4: My workup was difficult, and my final product is contaminated with a carboxylic acid. How can I prevent this?

A4: This indicates ester hydrolysis , where one or both of the ethyl ester groups have been cleaved to form a carboxylic acid.[5][16] This can happen if water is present during the reaction or during workup under harsh basic or acidic conditions.

Causality: Esters are susceptible to saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis.[14][17] The presence of water, especially at elevated temperatures with acid or base, will promote this side reaction. The resulting malonic acid can then decarboxylate upon heating.[3][18]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially the solvent) are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Careful Workup: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and perform extractions promptly. Use a mild acid like ammonium chloride for quenching if possible.

  • Avoid Transesterification: A related issue is transesterification . If you use an alkoxide base that does not match the ester (e.g., sodium methoxide with diethyl malonate), you can get a mixture of ethyl and methyl esters, complicating purification and analysis.[5][19] Always match the alkoxide to the ester (e.g., NaOEt for diethyl esters). [19][20]

Section 3: Frequently Asked Questions (FAQs)
  • What is the best base for this reaction? Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are the most common and effective bases. NaOEt is convenient as it can be generated in situ or purchased as a solution, but you must use ethanol as the solvent to avoid transesterification.[19][20] NaH has the advantage of forming hydrogen gas as the only byproduct, driving the enolate formation to completion irreversibly.[21]

  • Why is my reaction not going to completion? This is often due to insufficient or deactivated base, or the presence of water. Ensure your base is fresh and handled under anhydrous conditions. Sodium hydride, for instance, can be passivated by an oxide layer. Using a slight excess of the base (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.

  • Can I use this method to synthesize cyclic compounds? Yes. By using a dihalide (e.g., 1,4-dibromobutane) as the alkylating agent in the second step, you can perform an intramolecular alkylation to form a cyclic compound.[3] This is a powerful extension of the malonic ester synthesis.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Second Alkylation of Diethyl (2-methylphenoxy)propanedioate

This protocol is a general guideline and should be adapted based on the specific alkyl halide used.

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (or THF if using NaH) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel.

  • Base Addition: If using sodium ethoxide, add it directly to the solvent. If using sodium hydride (60% dispersion in mineral oil), wash it with anhydrous hexanes to remove the oil, then carefully add it to the THF. Cool the mixture to 0 °C in an ice bath.

  • Enolate Formation: Dissolve Diethyl (2-methylphenoxy)propanedioate (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise via the addition funnel to the stirred base solution over 15-20 minutes. Stir for an additional 30-60 minutes at 0 °C or room temperature to ensure complete enolate formation.[15]

  • Alkylation: Add the second alkyl halide (R²-X, 1.0-1.1 eq) dropwise to the enolate solution. The reaction may be exothermic. After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction's progress by TLC or GC.[5][13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by pouring it into a beaker of ice water containing a mild acid (e.g., NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.[15]

Troubleshooting_Workflow start Problem with Alkylation q1 Low Yield or Incomplete Reaction? start->q1 q2 Unexpected Byproducts in NMR/MS? start->q2 c1 Check for Unreacted Starting Material q1->c1 c2 Byproduct is an Alkene? q2->c2 ans1_yes Incomplete Deprotonation - Check Base Activity - Ensure Anhydrous Conditions c1->ans1_yes Yes ans1_no Proceed to Byproduct Analysis c1->ans1_no No ans1_no->q2 c3 Byproduct shows O-Alkyl? c2->c3 ans2 E2 Elimination - Use 1° Alkyl Halide - Lower Reaction Temp c2->ans2 Yes c4 Byproduct is a Carboxylic Acid? c3->c4 ans3 O-Alkylation - Use Aprotic Solvent (THF) - Check Electrophile c3->ans3 Yes ans4 Ester Hydrolysis - Use Anhydrous Conditions - Careful Workup c4->ans4 Yes

Caption: A logical workflow for troubleshooting common side reactions.

References
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Poulsen, T. B., & Jørgensen, K. A. (n.d.). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. PMC. [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Google Patents. (n.d.).
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]

  • YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

  • University of Illinois. (n.d.). Elimination Reactions. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

  • Clutch Prep. (n.d.). Malonic Ester Synthesis Explained. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • McGill University. (n.d.). CHEM 330 Topics Discussed on Oct 2. [Link]

  • YouTube. (2019, August 26). 11.11 Malonic Ester Synthesis. [Link]

  • Chemistry Steps. (2024, December 11). Alkyl Halides to Alkenes. [Link]

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. [Link]

  • Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]

  • University of Calgary. (n.d.). Chapter 8 Alkyl Halides and Elimination Reactions. [Link]

  • National Institutes of Health. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC. [Link]

  • University of Wisconsin-Madison. (n.d.). Nuggets of Knowledge for Chapter 10 – Alkyl Halides II. [Link]

  • University of York. (n.d.). Lecture 4 Enolates in Synthesis. [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

Sources

Optimization

Optimizing reaction conditions for Diethyl (2-methylphenoxy)propanedioate hydrolysis

Case ID: OPT-HYD-MAL-001 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting the hydrolysis of D...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-HYD-MAL-001 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting the hydrolysis of Diethyl 2-(2-methylphenoxy)propanedioate (an


-aryloxy malonate ester). The target product is likely 2-(2-methylphenoxy)propanedioic acid  (the dicarboxylic acid).

Critical Warning: This substrate sits at a "thermodynamic fork in the road."

  • Path A (Kinetic Control): Controlled hydrolysis yields the dicarboxylic acid . This molecule is thermally unstable and prone to decarboxylation.[1]

  • Path B (Thermodynamic Sink): Uncontrolled heating or harsh acidic workup will trigger decarboxylation, yielding (2-methylphenoxy)acetic acid and

    
    .
    

This guide focuses on Path A : preserving the dicarboxylic acid moiety.

Module 1: Reaction Design & Optimization
Q1: My reaction is stalling or showing incomplete conversion. What is the optimal solvent system?

Diagnosis: The lipophilicity of the (2-methylphenoxy) group often causes phase separation in purely aqueous base, while pure alcohol solvents can lead to transesterification rather than hydrolysis.

Recommendation: Use a THF:Water (3:1) or Ethanol:Water (2:1) system.

  • The Logic: THF (Tetrahydrofuran) is an excellent solvent for the aryl-ether moiety and is miscible with water. Unlike ethanol, THF is aprotic, eliminating the risk of transesterification if you are using a non-ethoxide base.

  • Base Selection: Use Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH) . LiOH is often milder and provides better solubility in THF mixtures.

  • Stoichiometry: You need at least 2.5 equivalents of base.

    • 2.0 eq for the two ester groups.

    • 0.5 eq excess to drive the equilibrium and account for any adventitious acid.

ParameterStandard ConditionOptimized Condition (Difficult Substrates)
Solvent EtOH /

(1:1)
THF /

(3:1)
Base NaOH (2.2 eq)LiOH (3.0 eq)
Temperature Reflux (

)
Ambient (

) to

Time 2-4 Hours12-18 Hours

Technical Note: Avoid reflux if you wish to isolate the dicarboxylic acid. Temperatures


 significantly increase the rate of spontaneous decarboxylation of the resulting malonic acid salt [1].
Module 2: Troubleshooting & Workup
Q2: I see gas evolution during acidification, and my yield is low. What happened?

Diagnosis: You have triggered decarboxylation .[2][3][4][5][6] The dicarboxylic acid product is a "gem-dicarboxylic acid."[7] Upon acidification, if the solution is warm, the free acid creates a cyclic transition state that facilitates the loss of


, collapsing into the mono-acid [(2-methylphenoxy)acetic acid].

The Fix:

  • Cool Down: Chill the reaction mixture to

    
      (ice bath) before adding acid.
    
  • Acid Choice: Use 1M HCl or 10% Citric Acid rather than concentrated

    
    .
    
  • pH Target: Acidify to pH 2–3, but do not go lower than necessary.

  • Extraction: Extract immediately into cold Ethyl Acetate (EtOAc). Do not let the acidic aqueous phase stand for prolonged periods.

Q3: The product is oiling out or forming an emulsion during extraction.

Diagnosis: The 2-methylphenoxy group adds significant lipophilicity, acting as a surfactant when paired with the polar dicarboxylate head.

The Fix:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction. This increases the ionic strength, forcing the organic product out of the aqueous phase.

  • Solvent Switch: If EtOAc forms an emulsion, try Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether) .

  • Filtration: If a rag layer persists, filter the biphasic mixture through a pad of Celite to break physical emulsions caused by particulate matter.

Module 3: Visualizing the Pathway

The following diagram illustrates the critical "Fork in the Road" between successful hydrolysis and accidental decarboxylation.

ReactionPathway Substrate Diethyl (2-methylphenoxy) propanedioate Intermed Dicarboxylate Salt (Stable in Base) Substrate->Intermed LiOH/THF/H2O 25°C Target TARGET: (2-methylphenoxy) propanedioic acid Intermed->Target Acidify (HCl) < 10°C (Cold) Byproduct BYPRODUCT: (2-methylphenoxy) acetic acid + CO2 Intermed->Byproduct Acidify > 50°C (Hot) Target->Byproduct Heat / Distillation

Caption: Figure 1. Reaction pathway showing the critical temperature dependence during acidification. Path green represents the target hydrolysis; path red represents the decarboxylation risk.

Module 4: Standard Operating Procedure (SOP)

Objective: Hydrolysis of Diethyl (2-methylphenoxy)propanedioate to the dicarboxylic acid.

Reagents:

  • Substrate: 1.0 equiv

  • LiOH

    
    : 3.0 equiv
    
  • Solvent: THF/Water (3:1 v/v) [Concentration: 0.2 M]

Protocol:

  • Dissolution: Dissolve the substrate in THF.

  • Activation: Dissolve LiOH in the calculated amount of water. Add this dropwise to the THF solution at Room Temperature (RT).

  • Reaction: Stir vigorously at RT for 16 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material spot (

      
      ) should disappear. The product will stay at the baseline.
      
  • Concentration: Evaporate the THF under reduced pressure (Rotavap) at

    
     . You will be left with an aqueous slurry of the lithium salt.
    
  • Wash (Optional): Dilute with water (10 mL/g) and wash once with Diethyl Ether to remove any unreacted neutral organic impurities. Discard the organic ether layer.

  • Acidification (CRITICAL):

    • Cool the aqueous phase to

      
        in an ice bath.
      
    • Slowly add 2M HCl dropwise with stirring until pH

      
       2.
      
    • Observation: A white precipitate or thick oil should form.

  • Isolation: Extract immediately with cold Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at ambient temperature.
    
    • Storage: Store the resulting solid/oil at

      
      . Do not heat. 
      
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for malonate hydrolysis and decarboxylation risks).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    
    -dicarbonyls). 
    
  • Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters.[6] Journal of Organic Chemistry, 65(18), 5834-5836. (Optimization of hydrolysis conditions using THF/Water systems).

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822. (Detailed review of decarboxylation conditions to be avoided).

Sources

Troubleshooting

Technical Support Center: Stability Management of Diethyl (2-methylphenoxy)propanedioate

[1] Case ID: #MAL-772-STAB Subject: Prevention of Decomposition (Hydrolysis/Decarboxylation) During Synthesis & Workup Status: Active Guide Audience: Synthetic Chemists, Process Development Engineers[1] Core Directive: T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #MAL-772-STAB Subject: Prevention of Decomposition (Hydrolysis/Decarboxylation) During Synthesis & Workup Status: Active Guide Audience: Synthetic Chemists, Process Development Engineers[1]

Core Directive: The Stability Paradox

Diethyl (2-methylphenoxy)propanedioate (also known as diethyl


-(o-tolyloxy)malonate) is a sensitive 1,3-dicarbonyl intermediate.[1] While the aromatic ether linkage is relatively robust, the malonate moiety is thermodynamically primed for decomposition  via two primary pathways:
  • Hydrolysis: Conversion of ester groups to carboxylic acids.[1]

  • Decarboxylation: Rapid loss of

    
     from the resulting malonic acid to form Ethyl 2-(2-methylphenoxy)acetate.[1]
    

The Critical Rule: To preserve the propanedioate (malonate) structure, you must suppress the formation of the free acid intermediate. Once the free acid forms, thermal decarboxylation is often inevitable above


.[1]

Mechanism of Failure (Root Cause Analysis)

Understanding the decomposition pathway is essential for prevention.[1] The molecule follows a predictable degradation cascade if exposed to moisture, heat, or Lewis acids.[1]

Decomposition Pathway Diagram

DecompositionPathway Start Target Molecule: Diethyl (2-methylphenoxy)propanedioate Inter Intermediate: Mono-acid / Malonic Acid Derivative Start->Inter Hydrolysis (H2O, H+, or OH-) End Decomposition Product: Ethyl 2-(2-methylphenoxy)acetate + CO2 (Gas) Inter->End Decarboxylation (Heat > 50°C) Prev1 Prevention: Anhydrous Solvents Inert Atm (N2) Prev1->Start Prev2 Prevention: Keep T < 40°C Avoid pH < 4 Prev2->Inter

Figure 1: The degradation cascade. Note that the initial hydrolysis step is the "gatekeeper."[1] If hydrolysis is prevented, decarboxylation cannot occur.[1]

Experimental Protocols & Causality

Phase A: Reaction Conditions (Synthesis & Alkylation)[1][3]

The most common error is introducing moisture via hygroscopic solvents or bases, leading to in situ Krapcho-type decarboxylation [1].[1]

ParameterRecommendationScientific Rationale
Solvent System Anhydrous THF or DMF Malonates in wet DMSO or DMF undergo decarboxylation at elevated temperatures (Krapcho conditions).[1] Use molecular sieves (3Å or 4Å) to dry solvents.[1]
Base Selection NaH or NaOEt Critical: If using an alkoxide base, it must match the ester (Ethoxide for Diethyl ester).[1] Using NaOMe will cause transesterification (scrambling to Dimethyl/Mixed esters) [2].[1]
Atmosphere Argon or Nitrogen Prevents atmospheric moisture ingress.[1] The enolate form is hygroscopic.[1]
Temperature 0°C to RT (Initial) Form the enolate at

. Only heat if necessary for alkylation.[1] Avoid refluxing >

for extended periods if possible.[1]
Phase B: Workup & Isolation (The High-Risk Zone)[1]

Many researchers successfully synthesize the compound but destroy it during the quench.[1]

Standard Operating Procedure (SOP) for Quench:

  • Cool Down: Bring reaction mixture to

    
     on an ice bath.
    
  • Buffer Selection: Do NOT use 1M HCl or strong mineral acids directly.[1]

    • Preferred: Saturated Ammonium Chloride (

      
      ) or dilute Phosphate Buffer (pH 6).[1]
      
  • Rapid Extraction: Extract immediately into an organic solvent (EtOAc or DCM).[1] Do not let the aqueous emulsion stir for hours.

  • Drying: Dry organic layer over

    
     (neutral) rather than acidic drying agents.
    
  • Evaporation: Keep rotary evaporator bath

    
    .
    

Troubleshooting Guide (Diagnostic Matrix)

Use this decision tree to diagnose yield losses or purity issues.

Troubleshooting Issue Problem Observed Sym1 NMR shows loss of 1 Ethyl group (integral 4H -> 2H) Issue->Sym1 Sym2 Gas evolution (Bubbling) during reaction/workup Issue->Sym2 Sym3 New spots on TLC (Lower Rf) Issue->Sym3 Cause1 Decarboxylation occurred. Product is Mono-ester. Sym1->Cause1 Sym2->Cause1 Sym3->Cause1 If single spot very low Cause2 Transesterification (Mixed esters) Sym3->Cause2 If multiple spots close together Sol1 Check Reaction Temp. Ensure Anhydrous conditions. Cause1->Sol1 Sol2 Check Base Identity. (Use NaOEt for Diethyl ester) Cause2->Sol2

Figure 2: Diagnostic flowchart for identifying decomposition modes based on analytical data.

Quantitative Diagnostics Table
ObservationDiagnosisCorrective Action
1H NMR: Loss of CH2 (q) at ~4.2 ppm; Appearance of singlet at ~4.6 ppm.[1]Decarboxylation The malonate CH (methine) has become a CH2 (methylene).[1] Reaction got too hot or wet.[1]
1H NMR: Complex multiplet at ~3.7 ppm (Methyl esters).[1]Transesterification You likely used Methanol or NaOMe.[1] Switch to Ethanol/NaOEt.[1]
TLC: Streaking or baseline material.[1]Hydrolysis (Acid) The diester hydrolyzed to the dicarboxylic acid.[1] Avoid acidic workup.

Frequently Asked Questions (FAQs)

Q1: Can I use K2CO3 in Acetone for alkylating this molecule? A: Yes, but with caution. While milder than NaH, acetone often contains water.[1] Ensure the acetone is dried over molecular sieves.[1] If the reaction requires refluxing acetone (


), you are near the thermal limit where decarboxylation can start if any water is present [3].[1]

Q2: I need to remove the ethyl groups later. Can I just let it decompose now? A: It is better to isolate the pure diester first.[1] "Spontaneous" decomposition is often messy and yields a mix of mono-ester, di-acid, and decarboxylated product.[1] For clean conversion to the acetic acid derivative, isolate the diester and then perform a controlled hydrolysis/decarboxylation using HBr/AcOH or NaOH followed by HCl [1].[1]

Q3: How should I store the isolated Diethyl (2-methylphenoxy)propanedioate? A: Store at


 or 

under an inert atmosphere (Argon). Moisture is the enemy.[1] If the bottle is frequently opened, parafilm it tightly.[1]

Q4: Why is the "2-methyl" (o-cresol) group relevant to stability? A: The ortho-methyl group provides steric bulk.[1] While this doesn't drastically change the electronic stability of the ester, it can make nucleophilic attack at the alpha-carbon (for desired reactions) slower, requiring longer reaction times. These longer times increase the window of opportunity for moisture to enter and cause decomposition [4].[1]

References

  • Beilstein Journals. (2020).[1] On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org.[1] Chem. [1]

  • Wikipedia. Diethyl malonate - Properties and Reactions. (General reference for transesterification risks).

  • Organic Chemistry Portal. Decarboxylation Strategies and Mechanisms.

  • PubChem. Diethyl 2-(2-methylpropylidene)malonate Compound Summary. (Structural analog data).

Sources

Optimization

Challenges in the scale-up of Diethyl (2-methylphenoxy)propanedioate synthesis

Technical Support Center: Synthesis of Diethyl (2-methylphenoxy)propanedioate Welcome to the technical support guide for the synthesis of Diethyl (2-methylphenoxy)propanedioate. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Diethyl (2-methylphenoxy)propanedioate

Welcome to the technical support guide for the synthesis of Diethyl (2-methylphenoxy)propanedioate. This resource is designed for researchers, chemists, and process development professionals who are working on or scaling up this synthesis. The following troubleshooting guides and FAQs are based on established principles of malonic ester synthesis and address common challenges encountered in the lab and during scale-up.

The synthesis of α-aryl or α-aryloxy malonates is a crucial step in the development of various fine chemicals and pharmaceutical intermediates.[1] The target molecule, Diethyl (2-methylphenoxy)propanedioate, is typically synthesized via the alkylation of diethyl malonate. This process, while conceptually straightforward, presents several challenges, particularly when transitioning from bench-scale to larger-scale production. This guide provides in-depth, field-proven insights to help you navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable causes and provides actionable solutions.

Question 1: My reaction yield is very low, or I've isolated no product. What went wrong?

Answer:

Low or no yield is a common issue that can stem from several factors, primarily related to the formation and reactivity of the diethyl malonate enolate.

  • Probable Cause 1: Incomplete Enolate Formation. The acidity of the α-hydrogens on diethyl malonate (pKa ≈ 13) requires a sufficiently strong base for complete deprotonation.[2] If the base is too weak or used in stoichiometric deficiency, a significant portion of the diethyl malonate will remain unreacted.

  • Probable Cause 2: Inactive Alkylating Agent. The alkylating agent, presumably a halo-derivative like 2-(2-methylphenoxy)ethyl bromide, may have degraded during storage.

  • Probable Cause 3: Presence of Water. Moisture in the reagents or solvent will quench the enolate, consuming it before it can react with the alkylating agent.[3]

  • Probable Cause 4: Incorrect Solvent. The solvent plays a critical role in solvating the enolate and influencing the reaction rate. An inappropriate solvent can hinder the reaction.

Solutions & Prophylactic Measures:

  • Base Selection: Use a base with a pKa significantly higher than that of diethyl malonate. Sodium ethoxide (NaOEt) in ethanol is the classic choice as it prevents transesterification.[3] For more challenging substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used to drive enolate formation to completion.[4]

  • Reagent Quality: Ensure all reagents are pure and dry. Distill solvents and dry them over molecular sieves. Use freshly opened or properly stored alkylating agents.

  • Anhydrous Conditions: Flame-dry all glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[3]

Question 2: I'm observing a significant amount of a dialkylated byproduct. How can I improve selectivity for mono-alkylation?

Answer:

The formation of a dialkylated product is a classic side reaction in malonic ester synthesis.[3]

  • Probable Cause: The mono-alkylated product, Diethyl (2-methylphenoxy)propanedioate, still possesses one acidic α-hydrogen. This proton can be removed by any remaining base, forming a new enolate that reacts with a second molecule of the alkylating agent.

Solutions & Prophylactic Measures:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of diethyl malonate relative to the base and the alkylating agent. This ensures the alkylating agent is consumed before it can react with the mono-alkylated product enolate.[3]

  • Slow Reagent Addition: Add the alkylating agent slowly and at a controlled temperature (e.g., dropwise at 0 °C or room temperature).[3] This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant diethyl malonate enolate.

  • Temperature Control: Maintain the lowest practical temperature that allows for a reasonable reaction rate. This can help improve selectivity.

Question 3: My yield is low, and I've identified an alkene byproduct derived from my alkylating agent. What is happening?

Answer:

This indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[2]

  • Probable Cause: The diethyl malonate enolate is not only a good nucleophile but also a reasonably strong base. If the alkylating agent is sterically hindered (e.g., a secondary halide) or if the reaction temperature is too high, the enolate can act as a base, abstracting a proton and causing elimination.[2][3]

Solutions & Prophylactic Measures:

  • Alkylating Agent Choice: This reaction works best with primary or methyl halides.[2][5] If you are using a secondary halide, expect lower yields due to competing elimination. Tertiary halides are unsuitable.[2]

  • Temperature Control: Run the reaction at a lower temperature.[3] While this will slow down the SN2 reaction, it will slow down the E2 reaction (which has a higher activation energy) even more, thus favoring substitution.

  • Base Choice: Using a bulkier base can sometimes favor elimination, so a standard base like sodium ethoxide is often preferred.

Question 4: During workup, my product seems to be degrading, or I'm isolating the corresponding carboxylic acid. How can I prevent this?

Answer:

This is due to the hydrolysis of the ethyl ester groups.

  • Probable Cause: The ester groups are susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures during aqueous workup or purification.[3][6]

Solutions & Prophylactic Measures:

  • Careful Workup: When performing an aqueous workup, use mild conditions. Neutralize the reaction mixture carefully and avoid prolonged contact with strong acids or bases.[6]

  • Use Mild Base for Washing: If you need to wash away unreacted diethyl malonate, use a weak base like a saturated sodium bicarbonate (NaHCO₃) solution instead of a strong base like NaOH.[6]

  • Low Temperature: Perform all aqueous extractions at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.[6]

Question 5: I used sodium methoxide with my diethyl malonate and my NMR shows a mix of methyl and ethyl esters. Why?

Answer:

This is a classic case of transesterification.

  • Probable Cause: When the alkoxide base does not match the alcohol portion of the ester, an equilibrium is established where the ester groups are exchanged.[3] The methoxide attacks the carbonyl of the ethyl ester, leading to the formation of methyl esters and the release of ethoxide.

Solutions & Prophylactic Measures:

  • Match the Base and Ester: The rule is simple: always use an alkoxide base that corresponds to the ester group. For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol. For dimethyl malonate, use sodium methoxide (NaOMe) in methanol.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of Diethyl (2-methylphenoxy)propanedioate?

The synthesis follows the well-established malonic ester synthesis pathway, which consists of two primary steps: enolate formation and nucleophilic substitution.[7][8][9]

  • Enolate Formation: A base, typically sodium ethoxide, removes an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.[10]

  • Alkylation: The enolate ion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., 2-(2-methylphenoxy)ethyl bromide) in an SN2 reaction to form the new C-C bond.[10]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation DEM Diethyl Malonate Enolate Enolate Ion DEM->Enolate + Base Base NaOEt EtOH EtOH Enolate->EtOH + EtOH Enolate2 Enolate Ion AlkylHalide R-X (Alkylating Agent) Product Diethyl (2-methylphenoxy)propanedioate HalideIon NaX Product->HalideIon + NaX Enolate2->Product + AlkylHalide

Caption: General mechanism of malonic ester synthesis.

Q2: How do I choose the right base and solvent for scale-up?

Choosing the right base and solvent is critical for safety, efficiency, and cost-effectiveness at scale.

BaseCommon SolventpKa of Conj. AcidAdvantagesDisadvantages
Sodium Ethoxide (NaOEt) Ethanol~16Prevents transesterification; relatively inexpensive.[2]Can promote elimination; moisture sensitive.
Sodium Hydride (NaH) THF, DMF~35Irreversibly forms the enolate, driving the reaction to completion; high yields.[4]Flammable (releases H₂ gas); requires strictly anhydrous conditions; more expensive.
Potassium Carbonate (K₂CO₃) Acetone, DMF~10.3Inexpensive, non-flammable, and easier to handle.Slower reaction rates; may require higher temperatures or phase-transfer catalysts.[4]

For scale-up, sodium ethoxide is often the preferred choice due to its balance of reactivity and cost. However, if yields are poor, sodium hydride offers a more robust (though more hazardous) alternative.

Q3: How can I monitor the reaction's progress?

Regular monitoring is key to determining the reaction endpoint and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is the simplest method. Spot the reaction mixture against the starting materials (diethyl malonate and the alkylating agent). The disappearance of the limiting reagent (usually the alkylating agent) indicates the reaction is complete.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to track the consumption of starting materials and the formation of the product over time. This is highly recommended for process optimization and scale-up.

Q4: What are the key safety considerations for scaling up this synthesis?

  • Exothermic Reaction: The formation of the enolate and the subsequent alkylation can be exothermic.[11] On a large scale, this heat must be managed effectively to prevent runaway reactions. Use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents.

  • Handling of Bases: Sodium ethoxide is corrosive and moisture-sensitive. Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. Handle these reagents in an inert, dry atmosphere with appropriate personal protective equipment (PPE).

  • Solvent Hazards: Be aware of the flammability and toxicity of the chosen solvents (e.g., ethanol, THF, DMF). Ensure adequate ventilation and use intrinsically safe equipment.

Experimental Protocol: Mono-alkylation of Diethyl Malonate

This protocol provides a general guideline for the synthesis. It should be optimized for your specific alkylating agent.

G start Start setup 1. Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) start->setup base_prep 2. Base Formation - Add Na to dry EtOH - Stir until dissolved setup->base_prep enolate_form 3. Enolate Formation - Add Diethyl Malonate dropwise - Stir for 30-60 min base_prep->enolate_form alkylation 4. Alkylation - Cool mixture (if needed) - Add Alkyl Halide dropwise - Reflux until complete (monitor by TLC/GC) enolate_form->alkylation workup 5. Workup - Cool to RT - Quench with H₂O/NH₄Cl - Extract with organic solvent alkylation->workup purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Purify by vacuum distillation or chromatography workup->purification end End purification->end

Caption: General experimental workflow for synthesis.

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 200 mL of dry ethanol to a 1 L flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.[3]

  • Base Formation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise from the addition funnel at room temperature. Stir the resulting solution for 30-60 minutes to ensure complete formation of the enolate.[3]

  • Alkylation: Add the alkylating agent (e.g., 2-(2-methylphenoxy)ethyl bromide, 1.0 eq) dropwise to the stirred solution. After the addition is complete, heat the mixture to reflux. Monitor the reaction by TLC or GC until the alkylating agent is consumed.[3]

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into ice-cold water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under high vacuum or by column chromatography on silica gel.[6]

References

  • Abdullin, Z. M., et al. (2000). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (5), 791-796. [Link]

  • Yüksek, H., et al. (2012). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Journal of the Serbian Chemical Society, 77(9), 1209-1215. [Link]

  • Ataman Kimya. DIETHYL PROPANEDIOATE. [Link]

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (2018).
  • Belegradi, D. A., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Arkivoc, 2020(5), 183-197. [Link]

  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

  • Niwayama, S., & Cho, H. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Journal of Synthetic Organic Chemistry, Japan, 67(8), 888-889. [Link]

  • Google Patents. (1999).
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

  • Organic Syntheses Procedure. diethyl aminomalonate hydrochloride. [Link]

  • Molecules. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

  • Escom Chemie GmbH. PROPANEDIOIC ACID. [Link]

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
  • Filo. (2026, February 4). Examples of Malonic Ester Synthesis Reaction 1. [Link]

  • Filo. (2025, September 29). Question: Synthesis from Diethyl Malonate. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Diethyl (2-methylphenoxy)propanedioate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl (2-methylphenoxy)propanedioate. This guide is designed to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl (2-methylphenoxy)propanedioate. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during its use in organic synthesis. As a substituted malonic ester, its reactivity is governed by well-established principles, yet the presence of the 2-methylphenoxy group introduces specific steric and electronic considerations that must be managed for successful outcomes.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Part 1: Foundational Chemistry & Initial Steps

The core reactivity of Diethyl (2-methylphenoxy)propanedioate stems from the acidity of the α-hydrogen, positioned between two electron-withdrawing ester groups.[1] The typical synthetic sequence involves deprotonation to form a nucleophilic enolate, followed by reaction with an electrophile, and subsequent hydrolysis and decarboxylation steps.[2][3]

FAQ: Enolate Formation Issues

Question: My reaction to form the enolate of Diethyl (2-methylphenoxy)propanedioate is sluggish or appears incomplete. What is going wrong?

Answer: Successful enolate formation is the critical first step. Incomplete deprotonation is a common hurdle leading to low yields downstream. Consider the following factors:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon (pKa ≈ 13 in diethyl malonate) but should not introduce unwanted side reactions.[4] The ethoxide anion is often chosen to match the ester groups, preventing transesterification which can complicate the product mixture.[5]

    • Sodium Ethoxide (NaOEt): This is the standard choice when using ethanol as a solvent. It establishes an equilibrium with the malonate, which is usually sufficient for subsequent alkylation.

    • Sodium Hydride (NaH): A stronger, non-nucleophilic base that provides irreversible deprotonation. This can be advantageous, but requires a non-protic solvent like THF or DMF and careful handling.

    • Potassium tert-Butoxide (KOt-Bu): A stronger, non-nucleophilic base that can be effective where NaOEt is not, particularly if steric hindrance is a factor.[6]

  • Solvent & Moisture: The presence of water or residual alcohol in your solvent (if using NaH) will quench the base and the enolate as it forms. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Steric Hindrance: The bulky 2-methylphenoxy group can slightly hinder the approach of the base. While this effect is generally minimal for deprotonation, ensuring adequate stirring and reaction time is crucial.

Base Typical Solvent Key Considerations
Sodium Ethoxide (NaOEt)EthanolPrevents transesterification. Reaction is an equilibrium.
Sodium Hydride (NaH)THF, DMFIrreversible deprotonation. Requires strictly anhydrous conditions.
Potassium t-Butoxide (KOt-Bu)THF, t-BuOHStronger, non-nucleophilic base. Useful for hindered substrates.

Part 2: The Alkylation Step - Forming the C-C Bond

This is where the desired substituent is introduced via an Sₙ2 reaction between the enolate and an electrophile, typically an alkyl halide.[4]

FAQ: Low Yields and Side Reactions in Alkylation

Question: I am observing low yields in my alkylation of the Diethyl (2-methylphenoxy)propanedioate enolate. What are the common causes?

Answer: Low alkylation yields are frequently traced back to one of three issues: the electrophile, competing reactions, or steric effects.

  • Electrophile Reactivity: The reaction proceeds via an Sₙ2 mechanism. Therefore, the structure of the alkyl halide is critical.

    • Excellent: Methyl and primary halides (e.g., CH₃I, CH₃CH₂Br).

    • Poor: Secondary halides react slowly and often favor elimination.[4]

    • Unreactive: Tertiary, vinylic, and aryl halides do not work as they are incompatible with the Sₙ2 mechanism.[4]

  • Competing Elimination (E2): If the enolate acts as a base instead of a nucleophile, it will abstract a proton from the alkyl halide, leading to an alkene byproduct. This is especially problematic with secondary and sterically hindered primary halides. Using a less hindered base or lower reaction temperatures can sometimes mitigate this.

  • Steric Hindrance: The 2-methylphenoxy group, combined with the two ethoxycarbonyl groups, creates a sterically crowded environment around the nucleophilic carbon. This can impede the backside attack required for the Sₙ2 reaction, particularly with larger alkyl halides. Allowing for longer reaction times or slightly elevated temperatures may be necessary.

Question: My reaction is producing a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?

Answer: The mono-alkylated product still possesses one acidic α-hydrogen, making it susceptible to a second deprotonation and alkylation.[4] To favor the mono-substituted product:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05 equivalents, of the base and alkylating agent relative to the malonic ester.

  • Temperature Control: Perform the deprotonation and alkylation at low temperatures (e.g., starting at 0 °C) to control reactivity.

  • Slow Addition: Add the alkyl halide slowly to the formed enolate solution to maintain a low instantaneous concentration of the electrophile.

Troubleshooting Workflow for Low Alkylation Yield

Below is a decision tree to systematically diagnose issues with the alkylation step.

G start Low Alkylation Yield check_base Was enolate formation complete? (Check TLC for starting material) start->check_base check_electrophile Is the electrophile appropriate? (Methyl, 1°, allylic/benzylic) check_base->check_electrophile Yes incomplete_enolate Incomplete Enolate Formation check_base->incomplete_enolate No check_conditions Were conditions anhydrous? check_electrophile->check_conditions Yes bad_electrophile Poor Electrophile Choice check_electrophile->bad_electrophile No wet_conditions Reaction Quenched by Water check_conditions->wet_conditions No final_check Consider Steric Hindrance: - Increase reaction time/temperature check_conditions->final_check Yes solve_enolate Solution: - Use a stronger base (e.g., NaH) - Increase reaction time/temp - Ensure base quality incomplete_enolate->solve_enolate solve_electrophile Solution: - Use a more reactive halide (I > Br > Cl) - Redesign synthesis to avoid 2°/3° halides bad_electrophile->solve_electrophile solve_conditions Solution: - Use anhydrous solvents - Dry glassware thoroughly - Run under inert atmosphere wet_conditions->solve_conditions

Caption: Troubleshooting logic for low alkylation yield.

Part 3: Hydrolysis and Decarboxylation

The final steps involve converting the diester to a carboxylic acid. This is typically achieved by hydrolysis of the ester groups, followed by thermal decarboxylation of the resulting β-dicarboxylic acid.[7]

FAQ: Challenges in Ester Removal

Question: The hydrolysis of my substituted malonate is incomplete. How can I drive it to completion?

Answer: Ester hydrolysis, or saponification, can be sluggish due to the steric bulk around the carbonyl groups.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common method. Use a strong base like NaOH or KOH in a water/ethanol mixture and heat to reflux.[8] Ensure at least two equivalents of base are used. If the reaction stalls, increasing the reaction time or the concentration of the base can help.

  • Acid-Catalyzed Hydrolysis: Refluxing with a strong aqueous acid (e.g., 6M HCl or H₂SO₄) is an alternative.[4] This method directly produces the diacid needed for decarboxylation, often allowing for a one-pot hydrolysis and decarboxylation procedure.

Caution: Prolonged exposure to strong base or acid at high temperatures can potentially cleave the ether linkage of the 2-methylphenoxy group, although this is generally a robust functional group. If you suspect degradation, monitor the reaction closely by TLC.

Question: My decarboxylation step requires very high temperatures and gives a low yield. How can I optimize this?

Answer: Traditional thermal decarboxylation requires heating the malonic acid derivative, often without solvent, to high temperatures (e.g., >150 °C).[9] This process proceeds through a cyclic 6-membered transition state.[7] Dialkylated malonic acids can be particularly resistant.

For substrates that are sensitive to high heat or decarboxylate poorly, the Krapcho Decarboxylation is a superior alternative.[10] This method operates directly on the ester and proceeds under milder, neutral conditions.

Method Substrate Conditions Advantages Disadvantages
Thermal Substituted Malonic AcidHeat neat or in high-boiling solvent (150-200 °C)Simple setupHarsh conditions, potential for side reactions
Krapcho Substituted Malonic EsterLiCl, wet DMSO, Heat (140-180 °C)Milder, neutral conditions; often higher yield; avoids separate hydrolysis step[10]Requires specific reagents and solvent
Experimental Protocol: Krapcho Dealkoxycarbonylation
  • To a round-bottom flask equipped with a reflux condenser, add the Diethyl (2-methylphenoxy)propanedioate derivative (1 eq.) and Lithium Chloride (LiCl, 2-3 eq.).[10]

  • Add wet Dimethyl Sulfoxide (DMSO) (e.g., DMSO containing 2-5% v/v water).

  • Heat the mixture to 160-180 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material (typically 2-6 hours).

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

Part 4: Purification and Analysis

Proper purification and characterization are essential to confirm the success of your reaction.

FAQ: Product Isolation and Purity

Question: How can I efficiently remove unreacted Diethyl (2-methylphenoxy)propanedioate from my alkylated product?

Answer: Since the starting material is acidic and the alkylated product is not, a simple basic wash is highly effective.

  • Dissolve your crude product in an organic solvent (e.g., diethyl ether).

  • Wash the organic solution in a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer.[11]

  • Separate the layers and then wash the organic layer with brine to remove residual water and base.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent.[11]

For non-polar products or when other impurities are present, silica gel column chromatography is the most reliable purification method.[6][11]

Question: What are the key analytical signals to monitor for each step of the synthesis?

Answer: A combination of techniques is recommended to track the transformation.

  • ¹H NMR:

    • Starting Material: Look for the characteristic singlet for the acidic α-proton (CH).

    • Alkylated Product: The α-proton singlet will disappear and be replaced by a methine proton (CH-R) signal, along with new signals corresponding to the added alkyl group.

    • Hydrolyzed Product: The ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) will disappear, and a broad singlet for the carboxylic acid protons (-COOH) will appear far downfield (>10 ppm).

    • Decarboxylated Product: The signal for the methine proton adjacent to the carboxyl group will remain, but the overall integration and splitting patterns will simplify.

  • IR Spectroscopy:

    • Ester Carbonyl (C=O): A strong absorption around 1730-1750 cm⁻¹.

    • Carboxylic Acid (O-H): A very broad absorption from 2500-3300 cm⁻¹.

    • Carboxylic Acid (C=O): A strong absorption around 1700-1725 cm⁻¹.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. The polarity of the product changes significantly at each step (Alkylated product is less polar than the starting material; the diacid product is highly polar and may streak on silica).

Overall Synthetic Workflow

Caption: Standard synthetic sequence for malonic ester synthesis.

References

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE.
  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Budak, Y., et al. (2010). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Bulletin of the Chemical Society of Ethiopia, 24(1), 83-90. [Link]

  • Kandeel, Z. E.-S., et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene-Iron-Cyclopentadienyl Complexation. J. Chem. Soc., Perkin Trans. 1, 1995, 757-763.
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. [Link]

  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • D'hooghe, M., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryOpen, 9(1), e202500213. [Link]

  • Google Patents. (n.d.).
  • Obach, R. S., et al. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. Drug Metabolism and Disposition, 40(10), 1847-1855. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Organic Syntheses. (n.d.). 2-Cyclopentene-1-malonic acid, diethyl ester. [Link]

  • Pearson. (n.d.). Malonic Ester Synthesis Practice Problems. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2749. [Link]

  • Cabrera-Rivera, F., et al. (2016). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry, 6, 1-7. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Diethyl (2-methylphenoxy)propanedioate vs diethyl malonate

Initiating Chemical Research I'm now diving into the reactivity profiles of Diethyl (2-methylphenoxy)propanedioate and diethyl malonate. Google searches are underway, aiming to compile a solid foundation of their chemica...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Research

I'm now diving into the reactivity profiles of Diethyl (2-methylphenoxy)propanedioate and diethyl malonate. Google searches are underway, aiming to compile a solid foundation of their chemical properties and typical reactions. I'm focusing on gathering the necessary intel to understand their behavior.

Analyzing Reactivity Data

I'm now collating the reactivity data for both compounds, specifically alkylation, hydrolysis, and decarboxylation. My searches have turned up yields, rates, and optimal conditions, which I'm organizing to compare effectively. I'm prioritizing authoritative sources to validate any mechanistic claims and ensure the protocols align with established standards.

Developing Comparison Guide

I'm now structuring the comparison, starting with introductory information on both compounds and their key structural features. I'm focusing on factors like the acidity of the alpha-proton and any steric or electronic effects. I'm building a framework based on alkylation, hydrolysis, and decarboxylation reactivity, gathering experimental data to compare the two compounds systematically. Tables will summarize the quantitative data for easy reference.

Gathering Foundational Data

I'm starting with Google searches to build a foundation for comparing these compounds. I'm focusing on their chemical properties and exploring typical reactions, including the factors influencing reactivity such as steric hindrance and electronic effects. I'm prioritizing authoritative sources for reliable data.

Initiating Comprehensive Comparison

I'm now starting comprehensive Google searches to gather reactivity data. I'm focusing on chemical properties and typical reactions of both compounds, including how factors like steric hindrance influence reactivity. I'll prioritize authoritative sources to build a solid foundation. I will design a comparison of reactivity, experimental data, and protocols.

Developing Comprehensive Analysis

I'm now in the search phase, looking for experimental data on alkylation, hydrolysis, and decarboxylation for both compounds. My focus is on yields, rates, and optimal conditions, especially regarding the impact of steric hindrance and electronic effects, with an emphasis on extracting data from authoritative sources and published protocols. I will craft a framework for comparing the two compounds.

Developing Reaction Comparisons

I'm now focusing on a comprehensive literature review to build an organized comparison. I'm prioritizing searching for alkylation and decarboxylation data. My searches are aimed at gathering empirical data to develop experimental protocols. I will craft reaction mechanism diagrams using Graphviz.

Developing Reaction Comparisons

I'm now focusing on the literature review. I'm prioritizing searches for experimental data, reaction yields, and mechanistic studies, and making sure to include comprehensive step-by-step protocols. My goal is to use data extracted from authoritative sources to build Graphviz diagrams illustrating reaction mechanisms. I will be sure to reference published studies.

Comparative

A Comparative Spectroscopic Guide to Diethyl (2-methylphenoxy)propanedioate and its Analogues

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Diethyl (2-methylphenoxy)propanedioate and its derivatives are a class of compounds with signi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Diethyl (2-methylphenoxy)propanedioate and its derivatives are a class of compounds with significant potential as intermediates in drug discovery and as building blocks in polymer chemistry. Their utility is intrinsically linked to their chemical structure, which dictates their reactivity, bioavailability, and material properties. A robust and multi-faceted spectroscopic analysis is therefore not merely a characterization step, but a foundational requirement for their successful application.

This guide provides an in-depth comparison of the key spectroscopic techniques used to analyze diethyl (2-methylphenoxy)propanedioate. It is designed for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the underlying scientific rationale for the observed spectral features. By comparing expected data with that of analogous structures, this document serves as a practical reference for the characterization of this important class of molecules.

The Structural Elucidation Toolkit: A Multi-Modal Approach

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structure confirmation. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and self-validating analytical workflow.

G cluster_0 Spectroscopic Analysis Workflow NMR (¹H, ¹³C) NMR (¹H, ¹³C) Structural Confirmation Structural Confirmation NMR (¹H, ¹³C)->Structural Confirmation Connectivity & Carbon Skeleton IR Spectroscopy IR Spectroscopy IR Spectroscopy->Structural Confirmation Functional Groups Mass Spectrometry Mass Spectrometry Mass Spectrometry->Structural Confirmation Molecular Weight & Fragmentation

Caption: A workflow diagram illustrating the complementary nature of NMR, IR, and Mass Spectrometry in the structural confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

Expected ¹H NMR Spectrum of Diethyl (2-methylphenoxy)propanedioate:

Based on the structure and data from analogous phenoxy and malonate compounds, the following proton signals are predicted.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H6.8 - 7.2Multiplet (m)4HProtons on the aromatic ring, with their exact shifts influenced by the positions of the methyl and phenoxy groups.
O-CH~4.8Singlet (s)1HThe methine proton on the α-carbon, shifted downfield by the adjacent oxygen and two carbonyl groups.
O-CH₂ (ester)4.1 - 4.3Quartet (q)4HThe methylene protons of the two ethyl ester groups, split by the adjacent methyl protons.
Ar-CH₃~2.2Singlet (s)3HThe protons of the methyl group attached to the aromatic ring.
CH₃ (ester)1.2 - 1.4Triplet (t)6HThe methyl protons of the two ethyl ester groups, split by the adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the diethyl (2-methylphenoxy)propanedioate derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex or sonicate the sample.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program on a 400 MHz or higher field instrument. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.

Expected ¹³C NMR Spectrum of Diethyl (2-methylphenoxy)propanedioate:

Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (ester)165 - 175Carbonyl carbons of the ester groups are significantly deshielded.
Ar-C (quaternary)150 - 160 (C-O), 125 - 135 (C-CH₃)The aromatic carbon attached to the ether oxygen is downfield, while the carbon attached to the methyl group is in the typical aromatic region.
Ar-CH110 - 130Aromatic carbons with attached protons.
O-CH75 - 85The α-carbon is shifted downfield due to the attached oxygen and carbonyl groups.
O-CH₂ (ester)60 - 65The methylene carbons of the ethyl ester groups.
Ar-CH₃15 - 25The methyl carbon attached to the aromatic ring.
CH₃ (ester)10 - 15The methyl carbons of the ethyl ester groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[1]

  • Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency). A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

Expected IR Absorptions for Diethyl (2-methylphenoxy)propanedioate:

Wavenumber (cm⁻¹) Vibration Intensity Rationale
~3000-2850C-H stretch (aliphatic)MediumC-H bonds of the ethyl and methyl groups.
~1750-1730C=O stretch (ester)StrongThe carbonyl groups of the two diethyl ester functionalities. This is a very characteristic and strong absorption.[2]
~1600, ~1475C=C stretch (aromatic)Medium-WeakVibrations of the carbon-carbon double bonds within the benzene ring.
~1250-1100C-O stretch (ester and ether)StrongStretching vibrations of the C-O single bonds in the ester and ether linkages.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing liquid or oily samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of the diethyl (2-methylphenoxy)propanedioate derivative directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

G cluster_1 ATR-IR Spectroscopy Workflow Clean Crystal Clean Crystal Record Background Record Background Clean Crystal->Record Background Apply Sample Apply Sample Record Background->Apply Sample Acquire Spectrum Acquire Spectrum Apply Sample->Acquire Spectrum Acquire Spectrum->Clean Crystal

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Expected Mass Spectrum of Diethyl (2-methylphenoxy)propanedioate:

The molecular weight of diethyl (2-methylphenoxy)propanedioate is 266.3 g/mol .

  • Molecular Ion (M⁺): A peak at m/z = 266 corresponding to the intact radical cation is expected, though its intensity may vary.

  • Key Fragmentation Pathways:

    • Loss of the Diethyl Malonate Moiety: A very common and characteristic fragmentation for substituted diethyl malonates is the loss of the diethyl malonate group (or a related fragment). A significant peak resulting from the cleavage of the C-O bond of the phenoxy group is anticipated.

    • Loss of an Ethoxy Group (-OCH₂CH₃): A peak at m/z = 221 (M-45) due to the loss of an ethoxy radical from one of the ester groups.

    • Loss of an Ethoxycarbonyl Group (-COOCH₂CH₃): A peak at m/z = 193 (M-73) from the loss of an ethoxycarbonyl radical.

    • Fragments from the Aromatic Portion: Cleavage of the ether bond can lead to a fragment corresponding to the 2-methylphenoxide radical or a related cation.

A study on 2-substituted diethyl malonate derivatives highlighted that a major fragmentation mode is the loss of the diethyl malonate moiety (M-159).[3] For ortho-substituted derivatives, unique fragmentation patterns can emerge due to interactions with the ortho substituent.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like diethyl (2-methylphenoxy)propanedioate. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Use a split/splitless injector, typically at a temperature of 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic analysis of diethyl (2-methylphenoxy)propanedioate derivatives relies on the integrated interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By following robust experimental protocols and understanding the principles behind the expected spectral features, researchers can confidently confirm the identity and purity of these valuable compounds, thereby ensuring the integrity of their subsequent applications in research and development.

References

  • PubChem. Diethyl methylmalonate. National Center for Biotechnology Information. [Link]

  • NMR Spectra of New Compounds. [Link]

  • mzCloud. Diethyl malonate. [Link]

  • PubChem. Diethyl phthalimidomalonate. National Center for Biotechnology Information. [Link]

  • NIST. Diethyl malonate. National Institute of Standards and Technology. [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. [Link]

  • SciSpace. The synthesis and characterization of some ortho-substituted phenoxyalkanoic acids and their derivatives. [Link]

  • NIST. Diethyl 2-phthalimidomalonate. National Institute of Standards and Technology. [Link]

  • ResearchGate. Figure S16. 13 C NMR Spectrum of diethyl... [Link]

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  • ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

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  • NMR Sample Preparation. [Link]

  • Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. [Link]

  • Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • Rsc.org. Nano-K2CO3: preparation, characterization and evaluation of reactive activities. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Diethyl (2-methylphenoxy)propanedioate

This guide provides a comprehensive framework for the validation of analytical methods intended for the quantification and purity assessment of Diethyl (2-methylphenoxy)propanedioate. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods intended for the quantification and purity assessment of Diethyl (2-methylphenoxy)propanedioate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind method validation. We will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary quantitative method against alternative techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the experimental and theoretical grounding necessary to select and validate a method that is truly fit for its intended purpose.

The validation strategies discussed herein are grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines, as well as guidances from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose through rigorous scientific evidence.[1][2]

The Analytical Challenge: Diethyl (2-methylphenoxy)propanedioate

Diethyl (2-methylphenoxy)propanedioate is a diethyl ester of a substituted malonic acid. Its structure, featuring a UV-active phenoxy group and ester functionalities, makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection. However, depending on the analytical need—such as quantifying volatile impurities or identifying unknown degradation products—alternative methods may be more suitable.

The validation of an analytical method is not a one-time event but a continuous process that ensures data integrity throughout the lifecycle of a product.[6][8] The goal is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9]

Primary Method Validation: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the workhorse for assay and impurity determination of non-volatile, UV-absorbing compounds in the pharmaceutical industry. Its robustness, precision, and cost-effectiveness make it the primary choice for routine quality control (QC) of Diethyl (2-methylphenoxy)propanedioate.

The "Why": Causality in Method Design

The choice of an HPLC method is dictated by the physicochemical properties of the analyte. For Diethyl (2-methylphenoxy)propanedioate, a reversed-phase C18 column is selected for its ability to retain moderately non-polar compounds. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate separation from potential impurities and degradation products while maintaining a reasonable run time. UV detection is set at a wavelength that provides maximum absorbance for the analyte, thereby ensuring high sensitivity.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of a comprehensive method validation based on ICH guidelines.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol (ICH Q2) cluster_2 Phase 3: Performance Characteristic Validation cluster_3 Phase 4: Documentation & Lifecycle Dev Analytical Procedure Development (ICH Q14) Protocol Define Analytical Target Profile (ATP) & Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Ongoing Procedure Performance Verification (USP <1221>) Report->Lifecycle G cluster_0 cluster_1 Assay Routine QC: Assay & Impurities HPLC HPLC-UV Assay->HPLC Best Fit: Robust & Cost-Effective Volatiles Volatile Impurities & Residual Solvents GC GC-FID/MS Volatiles->GC Best Fit: High Resolution for Volatiles ID Impurity ID & Low-Level Quant. LCMS LC-MS/MS ID->LCMS Best Fit: Ultimate Specificity & Sensitivity HPLC->GC Complementary Impurity Profile HPLC->LCMS Characterize Unknowns

Sources

Comparative

Technical Comparison Guide: Diethyl (2-methylphenoxy)propanedioate in Heterocyclic Synthesis

The following technical guide provides an in-depth analysis of Diethyl (2-methylphenoxy)propanedioate (also known as Diethyl (o-tolyloxy)malonate ), a specialized intermediate critical to the synthesis of endothelin rece...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Diethyl (2-methylphenoxy)propanedioate (also known as Diethyl (o-tolyloxy)malonate ), a specialized intermediate critical to the synthesis of endothelin receptor antagonists.

Executive Summary

Diethyl (2-methylphenoxy)propanedioate (CAS: N/A for specific commercial bulk; often synthesized in situ or custom ordered) is an


-aryloxy malonic ester. Unlike ubiquitous alkyl-substituted malonates (e.g., Diethyl methylmalonate) used for simple chain elongation, this compound is engineered to introduce a sterically demanding, electron-rich aryloxy moiety  directly onto a heterocyclic core.

Its primary industrial utility lies in the synthesis of Endothelin Receptor Antagonists (ERAs) , most notably as a precursor to the pyrimidine core of Bosentan . This guide compares its reactivity, synthesis, and application profile against standard substituted malonic esters.

Chemical Profile & Structural Analysis[1][2]

The defining feature of this compound is the ether linkage connecting the malonate


-carbon to the ortho-tolyl ring. This distinguishes it from C-alkylated or C-arylated analogs.
FeatureDiethyl (2-methylphenoxy)propanedioateDiethyl PhenylmalonateDiethyl Malonate (Unsubstituted)

-Substituent
o-Tolyloxy (-O-Ar)Phenyl (-Ar)Hydrogen (-H)
Linkage Type Ether (C-O-C)Carbon-Carbon (C-C)C-H
Electronic Effect Inductive withdrawal (

); Resonance donation (

)
Resonance stabilizationNeutral
Steric Bulk High (Flexible ether linker + ortho-methyl)High (Rigid phenyl ring)Low
Primary Utility Synthesis of 5-aryloxypyrimidinesSynthesis of 5-phenylbarbituratesGeneral chain extension
Structural Impact on Reactivity[3]
  • Acidity: The electronegative oxygen atom at the

    
    -position increases the acidity of the remaining methine proton (
    
    
    
    ) relative to diethyl malonate (
    
    
    ), facilitating facile deprotonation by weak bases.
  • Stability: The ether linkage is stable to basic hydrolysis conditions used to form pyrimidine rings, but the ortho-methyl group provides steric protection against metabolic degradation in the final drug scaffold.

Synthesis Protocol: The "Bromomalonate Route"

Unlike alkyl malonates synthesized via alkylation of diethyl malonate, the (2-methylphenoxy) derivative is best synthesized via nucleophilic substitution using Diethyl bromomalonate .

Experimental Workflow

Reaction: o-Cresol + Diethyl Bromomalonate


 Diethyl (2-methylphenoxy)propanedioate

Step-by-Step Procedure:

  • Preparation of Sodium o-Cresolate:

    • In a 3-neck flask under

      
      , dissolve sodium metal  (1.0 eq) in absolute ethanol .
      
    • Add o-cresol (1.0 eq) dropwise at ambient temperature. Stir for 30 min to ensure complete formation of the phenoxide salt.

  • Coupling:

    • Cool the solution to 0°C.

    • Add Diethyl bromomalonate (1.05 eq) dropwise over 60 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature and reflux for 3–5 hours.

  • Work-up:

    • Remove ethanol under reduced pressure.[1][2]

    • Resuspend residue in water and extract with ethyl acetate or diethyl ether .

    • Wash organic layer with 1M NaOH (to remove unreacted cresol) and brine.

  • Purification:

    • Distill under high vacuum.

    • Target Boiling Point: ~120°C at 7 Pa (approx. 0.05 mmHg).

Performance Comparison: Heterocycle Formation

The most critical performance metric for this compound is its behavior in cyclocondensation reactions with amidines or urea.

Comparative Reactivity Table
Reaction PartnerProduct with (2-methylphenoxy)malonateProduct with Diethyl MalonateNotes
Urea 5-(o-tolyloxy)barbituric acid Barbituric acidThe aryloxy group is retained at the 5-position.
Formamidine 5-(o-tolyloxy)-4,6-dihydroxypyrimidine 4,6-dihydroxypyrimidineKey step for Bosentan synthesis.
Hydrazine 4-(o-tolyloxy)-3,5-pyrazolidinedione 3,5-pyrazolidinedioneUsed in anti-inflammatory analogs.
Mechanism of Action: The Bosentan Pathway

In the synthesis of Bosentan, this intermediate is condensed with formamidine to create the pyrimidine core. The ortho-methyl group on the phenoxy ring is crucial for the drug's receptor binding affinity.

BosentanPathway cluster_0 Precursor Synthesis A Diethyl Bromomalonate C Diethyl (2-methylphenoxy) propanedioate A->C Nucleophilic Subst. (EtOH, Reflux) B o-Cresol (Na Salt) B->C D 5-(o-tolyloxy)-4,6- dihydroxypyrimidine C->D Formamidine Acetate (NaOEt, Reflux) E 4,6-Dichloro-5- (o-tolyloxy)pyrimidine D->E POCl3 (Chlorination) F Bosentan (Endothelin Antagonist) E->F Sulfonamide Coupling

Caption: Synthetic pathway from malonate precursor to Bosentan, highlighting the retention of the aryloxy moiety.

Critical Handling & Stability Data

  • Thermal Stability: The compound is stable up to ~150°C but should be distilled under high vacuum to prevent decarboxylation or transesterification.

  • Storage: Store under inert atmosphere (

    
     or Ar). The ether linkage is susceptible to slow oxidation if exposed to air over prolonged periods.
    
  • Safety: Unlike diethyl malonate (which has a pleasant fruity odor), this derivative may contain traces of o-cresol (toxic, corrosive) if not washed thoroughly with base.

References

  • Hoffmann-La Roche Inc. (1994). Sulfonamides.[3][4] US Patent 5,292,740.[4]

  • BenchChem . Diethyl Malonate Reactivity Guide.

  • Organic Syntheses . Alkylation of Malonic Esters. Org. Synth. 1925, 4,[3] 11.

  • PubChem . Diethyl (phenylmethylene)malonate Data.

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Novel Diethyl (2-methylphenoxy)propanedioate Derivatives for Targeted Drug Development

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel Diethyl (2-methylphenoxy)propanedioate derivatives. As researchers and drug development professionals know, the journey from a pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel Diethyl (2-methylphenoxy)propanedioate derivatives. As researchers and drug development professionals know, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being off-target activity. This document outlines a multi-tiered, logical approach to de-risk derivatives of this chemical scaffold, ensuring that only the most specific and least toxic candidates proceed to later-stage preclinical development. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a model for data interpretation.

The Imperative of Specificity in Drug Design

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its specificity. While Diethyl (2-methylphenoxy)propanedioate and its analogs may be designed with a specific biological target in mind—for this guide, we will hypothesize a novel kinase, "Kinase-X"—their structural motifs can lead to unintended interactions with other proteins. This phenomenon, known as cross-reactivity, can precipitate a range of adverse outcomes, from misleading structure-activity relationship (SAR) data to unforeseen clinical toxicity.[1]

Therefore, a robust cross-reactivity assessment is not merely a regulatory checkbox but a foundational component of intelligent drug design.[1] It allows for the early identification and elimination of promiscuous compounds, saving invaluable time and resources. Our approach is built on a tiered system that moves from high-throughput screening to detailed kinetic and functional analysis.

Designing the Cross-Reactivity Screening Cascade

A successful screening strategy relies on orthogonal assays that provide complementary information. We will employ a cascade that begins with broad, high-throughput methods and funnels the most promising candidates toward more resource-intensive, high-fidelity analyses.

The Rationale for a Multi-Tiered Approach:
  • Tier 1: Primary Target Affinity & Kinetics: Before assessing what a compound shouldn't bind to, it is paramount to confirm its high-affinity interaction with the intended target. This provides a baseline for evaluating the significance of any off-target binding. Surface Plasmon Resonance (SPR) is the gold standard for this, offering real-time, label-free kinetic data (kₐ, kⅆ) and the equilibrium dissociation constant (Kₐ).[2][3]

  • Tier 2: Broad Off-Target Profiling: The next logical step is to cast a wide net. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) panel is a highly effective and scalable method for screening our derivatives against a diverse panel of proteins, such as other kinases, GPCRs, and common drug-metabolizing enzymes.[4][5] This approach identifies potential "red flags" early in the process.

  • Tier 3: In Vitro Toxicology Assessment: Finally, we must assess for general cellular toxicity. This helps distinguish between specific off-target pathway modulation and non-specific cytotoxicity that can confound functional assays. A standard MTT or LDH release assay provides a reliable measure of cell viability.[6][7]

Below is a visualization of this logical workflow.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: General Toxicity cluster_3 Decision Point T1 Surface Plasmon Resonance (SPR) Confirm on-target Kᴅ and kinetics T2 Competitive ELISA Panel Screen against >100 common off-targets T1->T2 Compounds with Kᴅ < 100 nM T3 In Vitro Cytotoxicity Assay (MTT) Assess non-specific cell death (IC₅₀) T2->T3 Compounds with <50% inhibition on off-targets Decision Candidate Selection High on-target affinity Clean off-target profile Low cytotoxicity T3->Decision Compounds with IC₅₀ > 30 µM

Caption: A logical workflow for cross-reactivity and toxicity assessment.

Comparative Data Analysis

For this guide, we will consider three hypothetical derivatives of Diethyl (2-methylphenoxy)propanedioate: LEAD-01 , DER-02 , and DER-03 . The following tables summarize the type of quantitative data generated from our screening cascade.

Table 1: Tier 1 - Primary Target (Kinase-X) Binding Kinetics via SPR

CompoundAssociation Rate (kₐ) (1/M·s)Dissociation Rate (kⅆ) (1/s)Affinity (Kₐ) (nM)
LEAD-01 1.2 x 10⁵2.5 x 10⁻³20.8
DER-02 3.5 x 10⁵7.0 x 10⁻⁴2.0
DER-03 2.8 x 10⁵8.4 x 10⁻³30.0
  • Interpretation: The SPR data reveal that structural modification in DER-02 resulted in a significant improvement in affinity for the primary target, driven by a much slower dissociation rate (kⅆ).[8] This indicates a more stable drug-target complex, which is often a desirable characteristic.[9] DER-03 shows a slightly weaker affinity than the original lead compound.

Table 2: Tier 2 - Off-Target Cross-Reactivity Profile (% Inhibition at 10 µM)

CompoundKinase-AKinase-BhERG ChannelCYP3A4
LEAD-01 15%8%5%12%
DER-02 78% 12%9%15%
DER-03 5%4%2%8%
  • Interpretation: The competitive immunoassay screening reveals a critical liability.[10] Despite its excellent on-target affinity, DER-02 exhibits strong cross-reactivity with Kinase-A, a closely related enzyme.[11] This could lead to significant side effects. In contrast, DER-03 shows an exceptionally clean profile, with minimal interaction across the panel, making it a much safer candidate from a specificity standpoint.

Table 3: Tier 3 - In Vitro Cytotoxicity in HepG2 Cells

CompoundIC₅₀ (µM)
LEAD-01 > 50
DER-02 > 50
DER-03 > 50
  • Interpretation: All compounds demonstrate low general cytotoxicity, with IC₅₀ values well above the concentrations required for therapeutic effect.[6] This suggests that the cross-reactivity observed with DER-02 is due to specific engagement with Kinase-A rather than non-specific cellular damage.

Detailed Experimental Protocols

Trustworthy data is built on meticulously executed and well-controlled experiments. The following are detailed, step-by-step protocols for the key assays in our cascade.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

This protocol is designed to determine the association, dissociation, and affinity constants of the derivatives for the primary target, Kinase-X.[2]

  • Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize recombinant Kinase-X (at 20 µg/mL in 10 mM acetate buffer, pH 5.0) to the surface to achieve a response of ~10,000 RU.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without the protein.

  • Binding Analysis:

    • Prepare a serial dilution of each compound (e.g., 100 nM to 0.1 nM) in HBS-EP+ buffer containing 1% DMSO. Include a buffer-only (blank) injection for double referencing.

    • Inject each concentration over the Kinase-X and reference surfaces for 180 seconds to monitor association.

    • Allow dissociation for 600 seconds by flowing HBS-EP+ buffer over the surfaces.

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data, and then subtract the blank injection data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kₐ, kⅆ, and calculate Kₐ (kⅆ/kₐ).[12]

Protocol 2: Competitive ELISA for Off-Target Screening

This protocol describes a competitive assay to measure the ability of a test compound to inhibit the binding of a biotinylated ligand to an immobilized off-target protein.[13]

G cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection cluster_3 Step 4: Readout A Off-Target Protein is coated onto 96-well plate plate1 [] A->plate1 B Test Compound and Biotinylated Ligand are added plate2 [T][B] B->plate2 C Streptavidin-HRP is added, binds to Biotin plate3 [T][B]-[HRP] C->plate3 D Substrate (TMB) is added. Color develops. Signal is inversely proportional to Test Compound conc. plate4 Blue Color D->plate4

Caption: The principle of a competitive ELISA for cross-reactivity screening.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with the off-target protein (e.g., Kinase-A) at 2 µg/mL in coating buffer (e.g., 1X PBS) overnight at 4°C.[14]

    • Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).

    • Block the plate with 200 µL/well of Blocking Buffer (PBS + 1% BSA) for 2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of test compound (DER-02, DER-03, etc.) at a fixed concentration (e.g., 10 µM) to the appropriate wells.

    • Immediately add 50 µL of a biotinylated tracer ligand (a known binder of the off-target) at its EC₅₀ concentration.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate and allow color to develop for 15-20 minutes in the dark.

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition relative to a vehicle control (DMSO) well.

Conclusion and Recommendations

This comparative guide demonstrates a systematic, evidence-based approach to assessing the cross-reactivity of Diethyl (2-methylphenoxy)propanedioate derivatives.

  • DER-02 , despite its superior on-target potency, presents a significant risk due to its strong cross-reactivity with Kinase-A. This candidate should be deprioritized or used as a tool compound to explore the biology of dual Kinase-X/Kinase-A inhibition.

  • DER-03 emerges as the superior candidate for further development. While its on-target affinity is slightly lower than the lead, its exceptionally clean off-target profile and low cytotoxicity make it a much more attractive therapeutic candidate.[15] The slight loss in potency can likely be regained through further structure-based design, using its selective profile as a foundation.

By integrating biophysical methods like SPR with high-throughput immunoassays and classical toxicology, research teams can make informed, data-driven decisions, ultimately increasing the probability of success in the complex process of drug discovery.

References

  • DIETHYL PROPANEDIOATE.
  • Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC - NIH.
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggreg
  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.
  • Binding Assays. BMG LABTECH.
  • Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie.
  • Cross-Reactivity Assessment.
  • In Vitro Toxicology Testing.
  • In Vitro Cytotoxicity Assays: Applic
  • ELISA Procedures. MilliporeSigma.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • An Introduction to Surface Plasmon Resonance. Technology Networks.

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Safety & Regulatory Compliance

Safety

Diethyl (2-methylphenoxy)propanedioate proper disposal procedures

Executive Summary & Chemical Profile Diethyl (2-methylphenoxy)propanedioate (CAS: 100972-86-9) is a specialized organic diester intermediate often used in the synthesis of agrochemicals and pharmaceutical compounds. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Diethyl (2-methylphenoxy)propanedioate (CAS: 100972-86-9) is a specialized organic diester intermediate often used in the synthesis of agrochemicals and pharmaceutical compounds. As a high-molecular-weight ester containing a phenoxy ether linkage, it presents specific handling challenges related to its combustibility, potential environmental persistence, and aquatic toxicity.[1]

Effective disposal requires strict segregation from incompatible waste streams (oxidizers, strong bases) and adherence to "Non-Halogenated Organic" waste protocols.[1] This guide outlines the mandatory procedures for safe disposal, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Table 1: Chemical Identity & Hazard Profile
PropertySpecification
Chemical Name Diethyl (2-methylphenoxy)propanedioate
Synonyms Diethyl 2-(o-tolyloxy)malonate; Propanedioic acid, (2-methylphenoxy)-, diethyl ester
CAS Number 100972-86-9
Molecular Formula C₁₄H₁₈O₅
Molecular Weight 266.29 g/mol
Physical State Viscous liquid (Standard Temperature & Pressure)
Flash Point >110°C (Estimated; Combustible Class IIIB)
Primary Hazards Skin/Eye Irritant (GHS Cat 2), Aquatic Toxicity (Acute/Chronic)
Waste Code (RCRA) Not P- or U-listed.[1][2][3] Classified as Non-Halogenated Organic Waste .

Pre-Disposal: Segregation & Handling Logic

Safety in disposal begins with chemical compatibility. This compound is an organic ester . It must never be mixed with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (e.g., sodium hydroxide), as hydrolysis or exothermic oxidation may occur.[1]

Critical Segregation Rules
  • DO NOT dispose of down the drain.[4] This compound is toxic to aquatic life and insoluble in water.

  • DO NOT mix with Halogenated Solvents (e.g., DCM, Chloroform) if possible.[1] While chemically compatible, mixing increases disposal costs significantly.[1] Segregate into "Non-Halogenated" streams.

  • DO NOT mix with Oxidizers. Risk of fire or explosion.[5]

Figure 1: Waste Stream Classification Logic

WasteClassification cluster_disposal Final Disposal Method Start Waste Generation: Diethyl (2-methylphenoxy)propanedioate IsPure Is the waste pure chemical or mixed with solvents? Start->IsPure SolventCheck Does the mixture contain Halogenated Solvents (Cl, F, Br)? IsPure->SolventCheck Liquid Mixture NonHaloStream Route A: Non-Halogenated Organic Waste Stream (Preferred Method) IsPure->NonHaloStream Pure Liquid SolidWaste Route C: Solid Waste (Absorbed on spill pads/silica) IsPure->SolidWaste Solid Residue/Spill Debris SolventCheck->NonHaloStream No (e.g., Ethanol, Ethyl Acetate) HaloStream Route B: Halogenated Organic Waste Stream (Higher Cost) SolventCheck->HaloStream Yes (e.g., DCM) Incineration High-Temperature Incineration (Fuel Blending) NonHaloStream->Incineration HaloStream->Incineration SolidWaste->Incineration

Caption: Decision logic for classifying Diethyl (2-methylphenoxy)propanedioate waste streams to optimize safety and cost.

Operational Disposal Procedures

Protocol A: Small-Scale Laboratory Disposal (< 5 Liters)

Context: Routine synthesis byproducts, expired reagents, or reaction mixtures.

  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[6]

    • Constituents: List "Diethyl (2-methylphenoxy)propanedioate" and any co-solvents (e.g., "Ethanol 50%").

    • Hazard Checkboxes: Check "Irritant" and "Toxic" (if aquatic toxicity is a concern for the specific mixture).

  • Accumulation: Store in a Satellite Accumulation Area (SAA) inside a fume hood or flammable safety cabinet. Keep the container closed at all times except when adding waste.[6][7]

  • Transfer: When the container is 90% full, date the tag and request pickup from your EHS (Environmental Health & Safety) department.

Protocol B: Bulk/Process Scale Disposal (> 5 Liters)

Context: Pilot plant operations or disposal of bulk expired stock.

  • Drumming: Transfer material into UN-rated steel or poly drums (e.g., UN 1A1 or 1H1).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion during transport.

  • Bonding & Grounding: If transferring from metal containers, use grounding cables to prevent static discharge, even though the flash point is high (Standard Safety Practice).[1]

  • Manifesting:

    • DOT Shipping Name: Environmentally hazardous substance, liquid, n.o.s.[1] (Diethyl (2-methylphenoxy)propanedioate)

    • UN Number: UN 3082 (Likely classification due to aquatic toxicity; consult specific SDS).

    • Packing Group: III.

Figure 2: End-to-End Disposal Workflow

DisposalWorkflow Step1 1. Collection HDPE/Glass Container Step2 2. Labeling Complete Waste Tag (Name + Hazards) Step1->Step2 Step3 3. Storage Satellite Accumulation Area (Secondary Containment) Step2->Step3 Step4 4. Transfer EHS Pickup / Vendor Step3->Step4 Step5 5. Destruction Incineration Step4->Step5

Caption: Step-by-step lifecycle of the chemical waste from benchtop to final destruction.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, immediate action is required to prevent environmental contamination.[1][5]

ScenarioImmediate Action Protocol
Minor Spill (< 100 mL) 1. Evacuate immediate area. 2. Wear PPE (Nitrile gloves, goggles, lab coat).[1][4] 3. Absorb with vermiculite or spill pads. 4. Place debris in a sealed bag labeled "Hazardous Waste - Solid".
Major Spill (> 1 L) 1. Alert lab personnel and activate emergency alarm. 2. Contain spill with dikes or absorbent booms to prevent drain entry. 3. Contact EHS/Emergency Response Team immediately.
Skin Contact Wash with soap and water for 15 minutes.[8] Remove contaminated clothing.[8][9]
Eye Contact Rinse cautiously with water for 15 minutes.[8] Remove contact lenses if present.[5][9][10] Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2785178 (Related Analog: Diethyl 2-(4-methoxyphenyl)malonate). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • ChemBuyersGuide. Diethyl (2-methylphenoxy)propanedioate CAS 100972-86-9 Entry. (Verification of Chemical Identity). Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Diethyl (2-methylphenoxy)propanedioate

Disclaimer: A specific Safety Data Sheet (SDS) for Diethyl (2-methylphenoxy)propanedioate was not available at the time of this writing. The following recommendations are based on the safety protocols for handling chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Diethyl (2-methylphenoxy)propanedioate was not available at the time of this writing. The following recommendations are based on the safety protocols for handling chemically similar organic esters. It is imperative to locate and consult the specific SDS for Diethyl (2-methylphenoxy)propanedioate before commencing any work. The information provided here should be used as a preliminary guide and not as a substitute for a substance-specific SDS.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE) and handling procedures for Diethyl (2-methylphenoxy)propanedioate. By synthesizing technical data from analogous compounds and authoritative safety standards, this document aims to foster a culture of safety and build trust in laboratory operations.

Hazard Assessment of Structurally Similar Compounds

Based on data from similar diethyl esters, Diethyl (2-methylphenoxy)propanedioate is anticipated to present the following hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation, leading to redness, stinging, tearing, and blurred vision.[1][2][3]

  • Skin Irritation: May cause mild to moderate skin irritation upon contact.[1][3]

  • Combustible Liquid: The substance is likely a combustible liquid, posing a fire hazard when exposed to heat or ignition sources.[1][2][4][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[7]

Hierarchy of Controls

Before relying on PPE, which is the last line of defense, a thorough hazard assessment should be conducted to implement higher-level controls.[8]

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution engineering Engineering Controls (Isolate people from the hazard) substitution->engineering administrative Administrative Controls (Change the way people work) engineering->administrative ppe Personal Protective Equipment (PPE) (Protect the worker with personal equipment) administrative->ppe

Caption: The Hierarchy of Controls, prioritizing the most effective measures.

Personal Protective Equipment (PPE) Selection

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling Diethyl (2-methylphenoxy)propanedioate. The following table summarizes the recommended PPE.

PPE Category Specific Recommendations Rationale
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Viton™ or butyl rubber) over a standard nitrile inner glove.[9]Organic esters can degrade nitrile gloves; therefore, a more resistant outer glove is necessary for prolonged handling.[9] Double-gloving provides an additional layer of protection.[9]
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][4][10]To protect against splashes and vapors that can cause serious eye irritation.[1]
Respiratory Protection Work in a well-ventilated laboratory or under a chemical fume hood.[2][9] If vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[2][9]To prevent inhalation of potentially harmful vapors that may cause respiratory irritation.[2][9]
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes.[4][9][10]To protect skin from accidental contact and to provide a barrier against spills.[9]

Operational Plan for Handling

Pre-Handling Preparations
  • Consult the SDS: Always locate and thoroughly read the specific Safety Data Sheet for Diethyl (2-methylphenoxy)propanedioate before beginning any work.

  • Hazard Assessment: Perform a risk assessment for the specific procedure being undertaken.[8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Ventilation: Verify that the chemical fume hood is functioning correctly.[11]

  • Assembly: Assemble all necessary equipment and reagents before handling the chemical.[9]

Donning PPE: A Step-by-Step Guide
  • Put on the inner nitrile gloves.

  • Don the flame-resistant lab coat, ensuring it is fully buttoned.[9]

  • Put on chemical splash goggles.[9]

  • Put on the outer chemical-resistant gloves.[9]

  • If a significant splash risk exists, wear a full-face shield over the goggles.[9]

Safe Handling Practices
  • Conduct all work with Diethyl (2-methylphenoxy)propanedioate inside a certified chemical fume hood.[9][11]

  • Use the smallest quantity of the chemical necessary for the experiment.[9]

  • Keep containers of Diethyl (2-methylphenoxy)propanedioate closed when not in use.[5]

  • Avoid direct contact with the skin, eyes, and clothing.[9]

Doffing PPE: A Step-by-Step Guide
  • Carefully remove and dispose of the outer gloves in the designated chemical waste container.[9]

  • Remove the lab coat and hang it in the designated area.[9]

  • Remove and clean the face shield and goggles according to the manufacturer's instructions.[9]

  • Remove the inner nitrile gloves and dispose of them in the appropriate waste container.[9]

  • Wash hands thoroughly with soap and water.[1][9]

Disposal Plan

Proper disposal of Diethyl (2-methylphenoxy)propanedioate and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste: Dispose of unused Diethyl (2-methylphenoxy)propanedioate as hazardous waste in accordance with local, regional, and national regulations.[1][4][6] Do not pour down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[1]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5][10] Seek immediate medical attention.[1][2][4][5][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4][5][10] Seek medical attention if irritation persists.[1][10]

  • Inhalation: Move the affected person to fresh air.[1][4][5][10] If breathing is difficult, provide oxygen.[1] Seek medical attention if symptoms persist.[1][2][4][5][10]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[10] Seek immediate medical attention.[1][4][5]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][10]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

References

  • Vigon International, Inc. (2013).
  • TCI Chemicals. (2023).
  • ILO and WHO. (2021).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • NIOSH. Pocket Guide to Chemical Hazards Introduction.
  • OSHA. Chemical Hazards and Toxic Substances - Overview.
  • OSHA Education Center. Staying Safe: A Guide to Personal Protective Equipment.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • DuPont. Personal protective equipment (PPE)
  • OSHA. Personal Protective Equipment.
  • CDC. (2025). About Personal Protective Equipment.
  • Cole-Parmer. (2005).
  • UC Center for Laboratory Safety. (2012).
  • ORS. Chemical Safety Guide, 5th Ed.
  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS)

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